1-Methylindan
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKSKMDTAQBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862406 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indene | |
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Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-58-8, 27133-93-3 | |
| Record name | 1-Methylindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Methylindan | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylindane | |
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| Record name | 1-Methylindan | |
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| Record name | 1-Methyl-2,3-dihydro-1H-indene | |
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| Record name | 1-methylindan | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Methylindan: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
This guide provides a comprehensive technical overview of 1-Methylindan (CAS No. 767-58-8), a substituted indane derivative. The indane framework, consisting of a benzene ring fused to a cyclopentane ring, is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed data on the physical and chemical properties of this compound, validated protocols for its synthesis and analysis, and insights into its chemical reactivity and spectroscopic signature.
Molecular Identity and Physicochemical Properties
This compound, systematically named 1-methyl-2,3-dihydro-1H-indene, is a colorless liquid hydrocarbon at standard conditions.[2][3] The introduction of a methyl group at the C1 position creates a chiral center, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[2] Its nonpolar nature dictates its solubility, being largely immiscible with water but soluble in common organic solvents such as chloroform, ethyl acetate, and various hydrocarbons.[4][5]
The fundamental properties of this compound are summarized below. These values are critical for its handling, purification, and application in synthetic chemistry, providing the necessary parameters for reaction setup, solvent selection, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | 1-methyl-2,3-dihydro-1H-indene | [2] |
| CAS Number | 767-58-8 | [2][5] |
| Molecular Formula | C₁₀H₁₂ | [2][6] |
| Molecular Weight | 132.21 g/mol | [2][6] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 193.4 °C at 760 mmHg | [3][5] |
| Density | 0.954 g/cm³ | [3][5] |
| Refractive Index (n_D) | ~1.527 - 1.535 | [3][5] |
| Flash Point | 61.3 °C | [3][5] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [4][5] |
| LogP (XLogP3) | 3.1 | [2][5] |
Synthesis Pathway and Experimental Protocol
A robust and common method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 1-methylindene. This precursor can be readily synthesized from the commercially available 1-indanone through a Grignard reaction followed by dehydration. This two-step sequence provides a reliable pathway to the target molecule.
The logical flow from a common starting material to the final saturated product is depicted below. This pathway highlights the key transformations: nucleophilic addition to a ketone, elimination to form an alkene, and finally, reduction to an alkane.
Caption: Synthetic pathway for this compound from 1-Indanone.
This protocol describes the reduction of the double bond in 1-methylindene to yield this compound. The choice of a palladium on carbon (Pd/C) catalyst is standard for such hydrogenations due to its high efficiency and selectivity.[7]
Materials and Equipment:
-
1-Methylindene (1.0 eq)
-
10% Palladium on activated carbon (Pd/C), ~1-2 mol%
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Vacuum line
Procedure:
-
Catalyst and Substrate Preparation: In a two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (0.02 eq).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (e.g., Nitrogen or Argon) by evacuating and backfilling the flask three times. This is crucial for safety and to prevent catalyst deactivation.
-
Solvent and Substrate Addition: Add the solvent (e.g., ethanol) via syringe to wet the catalyst. Subsequently, add a solution of 1-methylindene (1.0 eq) dissolved in a minimal amount of the same solvent.
-
Hydrogenation: Evacuate the flask one final time to remove the inert gas and then backfill with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenator or similar apparatus should be used to maintain positive pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its two key structural features: the electron-rich aromatic ring and the benzylic C-H bonds on the cyclopentane ring.
-
Benzylic Oxidation: The C-H bonds at the benzylic positions (C1 and C3) are susceptible to oxidation. The C3 position, being a methylene group, can be oxidized to a ketone (1-indanone) using common oxidizing agents. Stronger oxidation, for example with hot potassium permanganate (KMnO₄), can lead to cleavage of the aliphatic ring, yielding phthalic acid, analogous to the oxidation of tetralin.[8] The tertiary C-H bond at C1 is less prone to oxidation than the C3 secondary C-H bonds, but under forcing conditions, oxidation can occur.
-
Electrophilic Aromatic Substitution (EAS): The fused alkyl ring acts as an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution.[9] The substitution is directed primarily to the ortho (C7) and para (C4) positions relative to the fused ring junction, due to the ortho/para-directing nature of alkyl substituents.[10][11] Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, though Friedel-Crafts reactions may be complicated by the acidic conditions potentially causing side reactions.[3]
Spectroscopic and Analytical Characterization
The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and quality control.
| Technique | Expected Signals and Characteristics | Reference(s) |
| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 4H (Aromatic protons). ~3.2-3.4 ppm: Multiplet (quartet of doublets), 1H (Benzylic methine proton at C1). ~2.8-3.0 ppm & ~2.4-2.6 ppm: Multiplets, 2H each (Diastereotopic methylene protons at C3). ~1.8-2.2 ppm: Multiplet, 2H (Methylene protons at C2). ~1.2-1.3 ppm: Doublet, 3H (Methyl protons at C1, coupled to the C1 proton). | [12][13][14] |
| ¹³C NMR | ~140-150 ppm: 2C (Quaternary aromatic carbons C3a, C7a). ~120-130 ppm: 4C (Aromatic CH carbons). ~30-40 ppm: 3C (Aliphatic CH and CH₂ carbons C1, C2, C3). ~20 ppm: 1C (Methyl carbon). | [2][13][15] |
| FT-IR | ~3000-3100 cm⁻¹: C-H stretching (aromatic). ~2850-2960 cm⁻¹: C-H stretching (aliphatic). ~1600 & ~1450-1500 cm⁻¹: C=C stretching (aromatic ring). ~740-760 cm⁻¹: C-H bending (ortho-disubstituted benzene pattern). | [15] |
| Mass Spec. | Molecular Ion (M⁺): m/z = 132. Base Peak: m/z = 117 (Loss of methyl group, [M-15]⁺), forming a stable benzylic cation. Other fragments may appear at m/z = 115, 91. | [2][6] |
GC-MS is the definitive method for identifying and quantifying this compound in complex mixtures, such as reaction monitoring or purity assessment. The protocol below is a general guideline for the analysis of aromatic hydrocarbons.[16][17]
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30-60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron impact (EI) ionization at 70 eV.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60-90 °C, hold for 2 minutes.
-
Ramp: 5-10 °C/min up to 300-320 °C.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line Temp: 280-300 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: m/z 40-450.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~10-100 ppm) in a volatile organic solvent like dichloromethane or hexane.
-
Standard Preparation: Prepare a calibration standard of pure this compound at a known concentration if quantitative analysis is required. An internal standard (e.g., fluorene-d10) can be added to both sample and standard for improved accuracy.[16]
-
Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.
-
Injection: Inject the prepared sample into the GC. An autosampler is recommended for reproducibility.
-
Data Acquisition: Acquire data in full scan mode to obtain both the chromatogram and the mass spectrum of the eluting peaks.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library), looking for the characteristic molecular ion at m/z 132 and the base peak at m/z 117.[6]
-
For quantitative analysis, integrate the peak area and calculate the concentration based on the calibration curve.
-
Conclusion
This compound serves as a valuable molecule for both fundamental chemical research and as a structural motif in the development of new chemical entities. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an important compound for study. The analytical and spectroscopic data provided in this guide offer a robust framework for its reliable identification and characterization, supporting its application in the demanding fields of chemical synthesis and drug discovery.
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Chemistry Stack Exchange. (2015). Benzylic Oxidation of Cyclic Molecules Using KMnO₄. Retrieved from [Link]
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SciSpace. (1971). Enamines from 1-Methyl-2-indanone. Acta Chem. Scand. 25. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Indan, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
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Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. In Organic Chemistry II. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Methylindan (CAS Number: 767-58-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, reactivity, and potential applications of 1-Methylindan (CAS No. 767-58-8). With a focus on its relevance to researchers in synthetic chemistry and drug development, this document synthesizes data from established chemical databases and peer-reviewed scientific literature. It aims to serve as a detailed resource, offering not just data but also insights into the practical application and scientific context of this versatile molecule. We will explore its role as a structural motif in medicinal chemistry, drawing parallels to the well-documented "magic methyl" effect, and provide robust experimental guidance for its synthesis and analysis.
Introduction: The Indan Scaffold and the Significance of Methylation
The indan framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups, making it an attractive template for the design of ligands for various biological targets.[1] The introduction of a methyl group at the 1-position, yielding this compound, can significantly influence the molecule's physicochemical and pharmacological properties. This strategic methylation can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, effects collectively known as the "magic methyl" effect in drug discovery.[2][3] Understanding the nuanced properties of this compound is therefore crucial for its effective utilization in the design of novel therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of this compound is essential for its handling, characterization, and application in research and development.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various reputable sources.
| Property | Value | Source(s) |
| CAS Number | 767-58-8 | , |
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| Appearance | Clear, colorless oil | |
| Boiling Point | 193.4 °C at 760 mmHg | |
| Density | 0.954 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.5266 | |
| Flash Point | 61.3 °C | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |
| LogP (Octanol/Water Partition Coefficient) | 3.1 (Computed) |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methine proton, the aliphatic methylene protons, and the methyl protons. The aromatic protons will appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic proton at C1 will be a quartet coupled to the methyl protons and the adjacent methylene protons. The methyl protons will appear as a doublet. The diastereotopic methylene protons of the cyclopentane ring will exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic C1 carbon, the aliphatic C2 and C3 carbons, and the methyl carbon. The aromatic carbons will resonate in the δ 120-150 ppm region. The benzylic C1 carbon will appear around δ 40-50 ppm, while the aliphatic methylene carbons will be in the δ 20-40 ppm range. The methyl carbon signal will be observed at higher field, typically around δ 15-25 ppm.[4]
The electron ionization mass spectrum (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 132. The primary fragmentation pathway involves the loss of a methyl group to give a stable benzylic cation at m/z = 117, which is often the base peak.[4][5]
The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
The UV-Vis spectrum of this compound in a suitable solvent like ethanol or hexane is expected to show absorption maxima characteristic of the substituted benzene chromophore, typically around 260-270 nm.[6]
Synthesis and Reactivity
The synthesis of this compound can be approached through several well-established organic transformations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis of this compound
A common and reliable method for the preparation of this compound involves a two-step sequence starting from the commercially available 1-indanone.
This synthetic route provides a versatile approach to this compound and its derivatives.
Caption: Synthesis of this compound from 1-Indanone.
Experimental Protocol: Synthesis of this compound from 1-Indanone
Step 1: Synthesis of 1-Methyl-1H-indene [Adapted from Organic Syntheses procedures for related reactions].[7][8][9][10]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl iodide (1.1 equivalents) in anhydrous THF via the dropping funnel to prepare the Grignard reagent, methylmagnesium bromide.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-indanone (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in toluene and heat to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-methyl-1H-indene.
Step 2: Catalytic Hydrogenation of 1-Methyl-1H-indene [Adapted from procedures for catalytic hydrogenation].[11][12][13][14]
-
In a hydrogenation vessel, dissolve 1-methyl-1H-indene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm or using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or gas chromatography (GC) to confirm the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary.
Reactivity of this compound
The reactivity of this compound is primarily centered around the aromatic ring and the benzylic position. The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The benzylic position is susceptible to radical halogenation and oxidation. The stereocenter at the 1-position also opens up possibilities for stereoselective reactions.
Applications in Drug Discovery and Development
The indan scaffold is a key structural motif in a number of biologically active compounds.[1] The introduction of a methyl group at the 1-position can be a strategic modification in lead optimization to improve a compound's pharmacokinetic and pharmacodynamic profile.
This compound as a Bioisostere and Structural Motif
This compound can serve as a bioisosteric replacement for other cyclic and acyclic moieties in drug molecules. Its rigid nature helps to lock the conformation of a molecule, which can lead to increased selectivity and potency for a biological target. The methyl group can provide beneficial hydrophobic interactions within a binding pocket and can also block metabolic pathways, thereby increasing the half-life of a drug.
Structure-Activity Relationship (SAR) of Indan Derivatives
Structure-activity relationship studies of various indan derivatives have shown that modifications to the indan ring system can have a profound impact on biological activity.[1][3][15][16][17] For instance, the position and nature of substituents on the aromatic ring, as well as the stereochemistry at the 1-position, can significantly influence the interaction of these molecules with their biological targets. While specific SAR studies on this compound itself are not extensively documented in the context of a particular target, the principles derived from related indan derivatives can guide the design of new this compound-based compounds.
Analytical Methods
Accurate and reliable analytical methods are essential for the quality control of this compound and for its quantification in various matrices, including reaction mixtures and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Illustrative GC-MS Protocol:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.[18]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify this compound by its retention time and the characteristic mass spectrum with the molecular ion at m/z 132 and the base peak at m/z 117.[4][5] Quantification can be achieved using an internal or external standard method.[19]
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
For the analysis of this compound and its potential metabolites, which may be more polar, reverse-phase HPLC with UV detection is a suitable method.
Illustrative HPLC Protocol: [Adapted from general HPLC methods for small molecules].[20][21][22][23]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[24]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 265 nm).
-
-
Data Analysis: Quantify this compound by comparing the peak area to a calibration curve generated from standards of known concentration.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. It is a combustible liquid and should be stored away from ignition sources in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable building block in organic synthesis and a promising scaffold for drug discovery. Its physicochemical and spectroscopic properties are well-defined, and its synthesis can be achieved through reliable and scalable methods. The strategic incorporation of the this compound motif in drug design, leveraging the principles of the "magic methyl" effect, offers a compelling avenue for the development of novel therapeutics with enhanced properties. This technical guide provides a solid foundation of knowledge and practical guidance for researchers and scientists working with this intriguing molecule.
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1-methylindole. (n.d.). Organic Syntheses. Retrieved from [Link]
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1-methyl-3-phenylindane. (n.d.). Organic Syntheses. Retrieved from [Link]
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(a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.). ResearchGate. Retrieved from [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]
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N-Methoxy-N-methylpent-4-enamide. (n.d.). Organic Syntheses. Retrieved from [Link]
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UV-vis (—) and emission (---, 317 nm excitation) spectra of 1 in MeCN.... (n.d.). ResearchGate. Retrieved from [Link]
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Indan, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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(A) Catalytic hydrogenation of 1-methylindole (1a) to give... (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). Pharmaceuticals, 15(10), 1275.
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- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances, 14(1), 1-21.
- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (2018). Journal of the American Chemical Society, 140(42), 13581-13585.
- Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023).
- Methyl-Containing Pharmaceuticals. (2022). Pharmaceuticals, 15(5), 539.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Molecules, 26(21), 6499.
- Titanium‐Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes. (2018).
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Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved from [Link]
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- Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography. (1998).
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methylindan
Introduction
1-Methylindan (CAS No. 767-58-8) is a cyclic hydrocarbon of significant interest in various fields, including pharmaceutical development and as a component in fuel and solvent formulations.[1] Its molecular structure, consisting of a benzene ring fused to a five-membered ring with a methyl substituent, presents a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, quantification, and the elucidation of its role in complex chemical matrices. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra for researchers, scientists, and professionals in drug development.
Molecular Structure and Isomerism
This compound, with the chemical formula C₁₀H₁₂, possesses a chiral center at the C1 position of the indan ring system.[2] This results in the existence of two enantiomers, (R)-1-methylindan and (S)-1-methylindan. The spectroscopic data presented in this guide are for the racemic mixture, unless otherwise specified. It is crucial to distinguish this compound from its structural isomer, 2-methylindan, as they will exhibit distinct spectroscopic properties.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides valuable information regarding its molecular weight and fragmentation pattern, which is crucial for its identification in complex mixtures.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
-
Gas Chromatography: The sample is injected into a GC equipped with a nonpolar capillary column (e.g., DB-1 or SE-30). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Data Interpretation
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a prominent base peak resulting from a specific fragmentation pathway.
| m/z | Relative Intensity (%) | Assignment |
| 132 | ~40 | [M]⁺ (Molecular Ion) |
| 117 | 100 | [M-CH₃]⁺ (Base Peak) |
| 115 | ~35 | [M-CH₃-H₂]⁺ |
| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from the NIST WebBook and PubChem.[3][4]
Molecular Ion ([M]⁺): The peak at m/z 132 corresponds to the molecular weight of this compound (C₁₀H₁₂), confirming its elemental composition.[3][4]
Base Peak ([M-CH₃]⁺): The most abundant ion in the spectrum is observed at m/z 117. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.[4] This fragmentation is highly favorable due to the formation of a stable secondary benzylic carbocation.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the methyl protons.
Predicted ¹H NMR Data:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.1-7.3 | Multiplet | - |
| C1-H | ~3.2 | Multiplet | - |
| C2-H₂ | ~2.0 & ~2.5 | Multiplets | - |
| C3-H₂ | ~2.9 | Multiplet | - |
| C1-CH₃ | ~1.2 | Doublet | ~7 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
¹³C NMR Data:
A reference to the ¹³C NMR spectrum of this compound can be found on SpectraBase.[5] While the full peak list requires an account to view, the presence of ten signals is expected, with the aromatic carbons appearing in the downfield region (120-150 ppm) and the aliphatic carbons in the upfield region (20-40 ppm).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Quaternary (2) | 140-150 |
| Aromatic CH (4) | 120-130 |
| C1 | ~35 |
| C2 | ~30 |
| C3 | ~30 |
| C1-CH₃ | ~20 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its aromatic and aliphatic C-H bonds, as well as C-C bond stretching.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3070-3020 | Aromatic C-H Stretch | Medium |
| 2960-2850 | Aliphatic C-H Stretch | Strong |
| 1600, 1480 | Aromatic C=C Stretch | Medium |
| 1465 | CH₂ Scissoring | Medium |
| 1375 | CH₃ Bending | Medium |
| 750-700 | Aromatic C-H Out-of-Plane Bending | Strong |
Note: These are predicted values based on typical IR absorption frequencies for the functional groups present.
Conclusion
The spectroscopic data for this compound, obtained from mass spectrometry, NMR, and IR spectroscopy, provide a comprehensive and self-validating system for its unequivocal identification and characterization. The mass spectrum is defined by its molecular ion at m/z 132 and a base peak at m/z 117, corresponding to the loss of a methyl group. The NMR spectra reveal the distinct chemical environments of the ten carbon and twelve hydrogen atoms. The IR spectrum displays characteristic absorptions for aromatic and aliphatic C-H and C-C bonds. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and interpret the spectroscopic data of this compound in their analytical workflows.
References
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NIST. Indan, 1-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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-
SpectraBase. 1-Methyl-indan. Wiley-VCH GmbH. [Link]
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An In-Depth Technical Guide to the Solubility of 1-Methylindan in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylindan, a key intermediate in various chemical syntheses and a component in certain fuel formulations. Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document offers a dual approach for the modern researcher: a robust theoretical framework for predicting solubility and detailed, field-proven experimental protocols for its precise determination. In the absence of extensive published quantitative solubility data for this compound, this guide empowers scientists and drug development professionals with the tools to anticipate and verify its behavior in a wide array of organic solvents.
Introduction: The Significance of this compound and Its Solubility
This compound (C₁₀H₁₂), a bicyclic aromatic hydrocarbon, serves as a valuable building block in organic synthesis.[1] Its structural motif is found in various biologically active molecules and advanced materials.[1] Found in some petroleum products and arising from processes like coal gasification, understanding its physicochemical properties is also crucial for environmental and energy-related research.[1]
The solubility of this compound in organic solvents is a fundamental parameter that dictates its utility and processing. In pharmaceutical development, solubility directly impacts reaction rates, catalyst efficiency, and the feasibility of crystallization-based purifications. For materials science applications, controlling the solubility of this compound and its derivatives is essential for film formation and blending with other polymers. This guide addresses the need for a deeper understanding of this compound's solubility, providing both predictive models and empirical methodologies.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is the foundation for predicting its solubility. As a nonpolar molecule, its interactions with solvents are primarily governed by van der Waals forces.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.938 g/cm³ at 25°C | [3] |
| Boiling Point | 191 °C | [3] |
| Melting Point | -13.81 °C | [3] |
| Molar Volume (Vm) | 140.94 cm³/mol | Calculated |
| Calculated Hildebrand Solubility Parameter (δt) | 18.19 MPa½ | [3] |
The Molar Volume was calculated using the formula: Molar Volume = Molecular Weight / Density.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" provides a qualitative prediction of solubility. However, for a more quantitative and nuanced understanding, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[4] HSP deconstructs the total Hildebrand solubility parameter (δt) into three components representing the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4]
The total Hansen solubility parameter is related to its components by the following equation:
δt² = δD² + δP² + δH²
The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, providing a quantitative measure of their affinity.[4]
Calculation of this compound's Hansen Solubility Parameters via Group Contribution Method
In the absence of experimentally determined HSP values for this compound, the group contribution method provides a reliable estimation based on its molecular structure.[5] By dissecting the molecule into its constituent functional groups and assigning known contribution values to each, the overall HSP can be calculated.
The molecular structure of this compound can be broken down into the following groups:
-
5 x >CH= (aromatic)
-
1 x >C< (aromatic)
-
2 x -CH₂- (aliphatic)
-
1 x >CH- (aliphatic)
-
1 x -CH₃ (aliphatic)
Using the group contribution values from established literature, the calculated Hansen Solubility Parameters for this compound are presented below.
| Hansen Parameter | Calculated Value (MPa½) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 1.5 |
| δH (Hydrogen Bonding) | 2.0 |
| δt (Total) | 18.7 |
These calculated parameters position this compound as a predominantly nonpolar molecule with a very small polar and hydrogen bonding character, which aligns with its known chemical nature.
Predicting Solubility of this compound in Common Organic Solvents
With the calculated HSP for this compound, we can now predict its solubility in a range of organic solvents by comparing their respective HSP values. Solvents with HSP values close to those of this compound are predicted to be good solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| Non-Polar Solvents | ||||
| n-Hexane | 14.9 | 0.0 | 0.0 | High |
| Toluene | 18.0 | 1.4 | 2.0 | Very High |
| Benzene | 18.4 | 0.0 | 2.0 | Very High |
| Slightly Polar Solvents | ||||
| Chloroform | 17.8 | 3.1 | 5.7 | Moderate to High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |
| Polar Aprotic Solvents | ||||
| Acetone | 15.5 | 10.4 | 7.0 | Low to Moderate |
| Polar Protic Solvents | ||||
| Ethanol | 15.8 | 8.8 | 19.4 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | Very Low |
Note: The HSP values for the solvents are from established databases.[6][7][8]
This predictive table suggests that this compound will be highly soluble in aromatic and non-polar aliphatic hydrocarbons. Its solubility is expected to decrease as the polarity and hydrogen bonding capacity of the solvent increase.
Experimental Determination of this compound Solubility
While theoretical predictions are invaluable for initial screening, experimental verification is paramount for accurate process design and optimization. The following section details a robust gravimetric method for determining the solubility of a liquid solute, like this compound, in an organic solvent.
Principle of the Gravimetric Method
The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature.[9] A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is measured.[9] From this data, the solubility can be expressed in various units, such as g/100 mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume of the organic solvent (e.g., 10 mL).
-
Add an excess of this compound to each vial. An excess is visually confirmed by the presence of an undissolved phase.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 5 mL) using a calibrated pipette, ensuring no undissolved material is transferred.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).
-
Carefully evaporate the solvent under reduced pressure using a vacuum oven or rotary evaporator at a temperature that will not cause the this compound to volatilize significantly.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units. For example, for g/100 mL:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent within an acceptable experimental error.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both this compound and the organic solvents should be verified, as impurities can significantly affect solubility.
Conclusion: A Predictive and Practical Approach to this compound Solubility
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters calculated through the group contribution method, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol for gravimetric determination offers a reliable method for obtaining precise quantitative solubility data.
For researchers in drug development and materials science, this dual approach of prediction and experimental verification is essential for accelerating research and ensuring the robustness of their processes. The principles and methodologies outlined in this guide empower scientists to confidently work with this compound, optimizing its use in a wide range of applications.
References
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
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Chemcasts. (n.d.). This compound (CAS 767-58-8) Properties | Density, Cp, Viscosity. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-methylindane. Retrieved from [Link]
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Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]
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Just, O., & Tkatchenko, A. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(30), 20026–20034. [Link]
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iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]
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ResearchGate. (n.d.). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]
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Preprints.org. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. [Link]
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YouTube. (2022, January 15). HSPiP HSP Estimation (New). [Link]
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Cheméo. (n.d.). Chemical Properties of Indan, 1-methyl- (CAS 767-58-8). Retrieved from [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10486–10495. [Link]
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ResearchGate. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]
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Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. RSC Publishing. [Link]
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ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link]
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PubChem. (n.d.). This compound-4-ol. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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Pharma Times. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Methylindan from 1-Indanone
This guide provides a comprehensive exploration of the synthetic conversion of 1-indanone to 1-methylindan, a transformation relevant to professionals in pharmaceutical development and fine chemical synthesis. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the routes to its substituted derivatives is of paramount importance.[1][2] We will delve into the prevailing and most scientifically sound methodology, focusing on the causality behind procedural choices to ensure both clarity and reproducibility.
Strategic Overview: Devising the Synthetic Pathway
The conversion of a ketone (1-indanone) to an alkyl-substituted alkane (this compound) requires two fundamental transformations: the introduction of a methyl group and the complete reduction of the carbonyl oxygen. While several theoretical pathways exist, a two-step sequence involving nucleophilic addition followed by reductive deoxygenation is overwhelmingly favored for its efficiency, control, and high yield.
The principal strategy, and the focus of this guide, is:
-
Step 1: Nucleophilic Addition: A Grignard reaction utilizing a methyl organometallic reagent to attack the carbonyl of 1-indanone, forming the tertiary alcohol intermediate, 1-methyl-1-indanol.
-
Step 2: Reductive Deoxygenation: A two-stage process involving the acid-catalyzed dehydration of 1-methyl-1-indanol to 1-methylindene, followed by catalytic hydrogenation to yield the final saturated product, this compound.
Alternative strategies, such as the direct reduction of the carbonyl to a methylene group (via Clemmensen or Wolff-Kishner reduction) followed by alkylation of the resulting indane, are generally disfavored.[3][4] Such approaches suffer from poor regioselectivity during the final alkylation step, making them impractical for synthesizing a specific isomer like this compound.
The chosen pathway is visualized below, outlining the efficient transformation from starting material to final product.
Caption: Overall synthetic workflow for this compound synthesis.
Part I: Synthesis of 1-Methyl-1-indanol via Grignard Reaction
The initial step hinges on the Grignard reaction, a classic and robust method for forming carbon-carbon bonds.[5] The carbon atom in a Grignard reagent (R-MgX) is highly nucleophilic and readily attacks the electrophilic carbon of a carbonyl group.[6][7]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the methylmagnesium bromide carbanion on the carbonyl carbon of 1-indanone. This breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-methyl-1-indanol.
Caption: Mechanism of the Grignard reaction with 1-indanone.
Critical Experimental Consideration: Anhydrous Conditions
The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[8] Grignard reagents are potent bases and will readily react with any protic source (like water or alcohols) in an acid-base reaction, which would consume the reagent and inhibit the desired C-C bond formation.[6] All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
Detailed Experimental Protocol: Synthesis of 1-Methyl-1-indanol
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Indanone | 132.16 | 10.0 g | 0.0757 | 1.0 |
| Magnesium Turnings | 24.31 | 2.0 g | 0.0823 | 1.1 |
| Methyl Iodide | 141.94 | 11.8 g (5.2 mL) | 0.0832 | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - | - |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous diethyl ether. Dissolve the methyl iodide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the methyl iodide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for 30 minutes to ensure all magnesium has reacted.
-
Reaction with 1-Indanone: Dissolve 1-indanone (10.0 g) in 80 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath. Add the 1-indanone solution dropwise with vigorous stirring. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup and Isolation: Cool the reaction flask in an ice bath again. Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-methyl-1-indanol, which can be purified by recrystallization or column chromatography if necessary.
Part II: Conversion of 1-Methyl-1-indanol to this compound
The deoxygenation of the tertiary alcohol is achieved via a robust dehydration-hydrogenation sequence. Direct reduction is challenging, whereas this two-stage process is reliable and high-yielding.
Step A: Dehydration to 1-Methylindene
The tertiary benzylic alcohol undergoes facile acid-catalyzed dehydration. The stability of the resulting tertiary benzylic carbocation intermediate drives the reaction forward under relatively mild heating.
Mechanism: The reaction follows an E1 pathway. The hydroxyl group is protonated by an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH), forming a good leaving group (water). Loss of water generates a stable carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene, 1-methylindene.
Protocol: Synthesis of 1-Methylindene
-
Place the crude 1-methyl-1-indanol from the previous step into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add 150 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (~0.5 g).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC until the starting alcohol spot has disappeared (typically 1-2 hours).
-
Cool the reaction to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation to yield crude 1-methylindene.[9] This product is often used in the next step without further purification.
Step B: Catalytic Hydrogenation to this compound
The final step involves the reduction of the carbon-carbon double bond of 1-methylindene. Catalytic hydrogenation is the method of choice, offering clean and complete conversion.[10][11]
Mechanism: The reaction occurs on the surface of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[12] Both hydrogen gas and the alkene adsorb onto the metal surface, facilitating the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition).[13]
Caption: Step-by-step workflow for the deoxygenation sequence.
Protocol: Synthesis of this compound
Table 2: Reagent and Catalyst Quantities
| Reagent/Catalyst | Molar Mass ( g/mol ) | Assumed Starting Mass | Moles |
| 1-Methylindene | 130.19 | 9.5 g (from 10g 1-indanone) | 0.073 |
| 10% Palladium on Carbon (Pd/C) | - | ~200 mg | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen (H₂) | 2.02 | Excess (balloon pressure) | - |
Procedure:
-
Dissolve the crude 1-methylindene (~9.5 g) in 100 mL of ethanol in a suitable flask.
-
Caution: Palladium on carbon is flammable when dry. Handle with care. Under an inert atmosphere (nitrogen or argon), carefully add the 10% Pd/C catalyst (~200 mg) to the solution.
-
Seal the flask, and purge the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for this scale) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours when the hydrogen uptake ceases.
-
Once complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure. The resulting residue is this compound.[14] Distillation under reduced pressure can be performed for further purification if required.
Summary and Conclusion
The synthesis of this compound from 1-indanone is most effectively achieved through a controlled, two-step process. The initial Grignard reaction provides a reliable method for installing the methyl group at the C1 position, yielding the 1-methyl-1-indanol intermediate. Subsequent deoxygenation through an acid-catalyzed dehydration followed by catalytic hydrogenation cleanly reduces the intermediate to the desired saturated product. This pathway offers high yields and excellent control over the molecular architecture, making it a superior choice for researchers and drug development professionals.
References
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Kleszczyńska, A. & Wietrzyk, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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Edlund, U. & Bergson, G. (1971). Enamines from 1-Methyl-2-indanone. Acta Chemica Scandinavica, 25, 3625-3634. Available at: [Link]
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Organic Syntheses. (2014). 1-Indanone oxime. Organic Syntheses, 91, 1-11. Available at: [Link]
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Xiao, J., et al. (2006). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 8(1), 129-132. Available at: [Link]
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Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from: [Link]
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Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Available at: [Link]
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Mechanism of 1-Methylindan formation
Commencing Initial Investigation
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1-Methylindan: A Versatile Building Block in Modern Organic Synthesis
Abstract
The indan scaffold, a fused bicyclic system consisting of a benzene and a cyclopentane ring, is a privileged motif in a multitude of biologically active molecules and advanced materials. Among its derivatives, 1-methylindan stands out as a particularly versatile and valuable building block for organic synthesis. Its simple, yet stereochemically significant, structure provides a robust platform for the introduction of molecular complexity. This technical guide offers an in-depth exploration of this compound, detailing its synthesis, characteristic reactivity, and strategic applications in the fields of drug discovery and materials science. We will delve into specific reaction protocols, mechanistic underpinnings, and the causal logic behind experimental choices, providing researchers and development professionals with a comprehensive resource to leverage the full potential of this important synthetic intermediate.
Introduction: The Strategic Significance of the this compound Core
The strategic importance of the this compound framework lies in its unique combination of a rigid bicyclic core and a chiral center at the C1 position. This feature is of paramount importance in medicinal chemistry, where stereochemistry often dictates therapeutic efficacy and pharmacological profile. The indan ring system is a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a methyl group at the benzylic C1 position not only creates a stereocenter but also influences the molecule's lipophilicity and metabolic stability, properties that are critical in drug design.
Furthermore, the this compound scaffold offers multiple sites for functionalization, including the aromatic ring, the aliphatic cyclopentyl ring, and the methyl group itself. This allows for the systematic exploration of chemical space and the fine-tuning of molecular properties to achieve desired biological or material characteristics. This guide will illuminate the pathways to access this versatile building block and the subsequent transformations that unlock its synthetic potential.
Synthesis of the this compound Scaffold
The efficient construction of the this compound core is a prerequisite for its widespread use. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Friedel-Crafts Reactions
One of the most robust and widely employed methods for the synthesis of the indan skeleton is the intramolecular Friedel-Crafts reaction.[1] This approach typically involves the cyclization of a suitably substituted phenylpropyl derivative. While direct Friedel-Crafts alkylation to form this compound can be challenging due to potential carbocation rearrangements and polyalkylation, the acylation route to an indanone precursor is highly effective.[2]
Conceptual Workflow for Intramolecular Friedel-Crafts Acylation:
Figure 1: General workflow for the synthesis of a this compound precursor via intramolecular Friedel-Crafts acylation.
Detailed Protocol: Synthesis of this compound-2-one via Intramolecular Friedel-Crafts Acylation [2]
This two-stage process begins with the preparation of 3-phenylbutanoic acid, which is then converted to its acyl chloride and cyclized.
Part A: Precursor Synthesis - 3-Phenylbutanoic Acid
-
This step is often achieved through various standard organic reactions, such as the conjugate addition of a phenyl Grignard reagent to crotonic acid.
Part B: Acylation and Cyclization
-
Acyl Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylbutanoic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Gently heat the mixture to 50-60 °C for 1-2 hours until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material by TLC.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-phenylbutanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in an anhydrous non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound-2-one, which can be purified by vacuum distillation or column chromatography.
The resulting this compound-2-one can then be reduced to this compound using methods such as the Wolff-Kishner or Clemmensen reduction, or converted to other derivatives.
Catalytic Hydrogenation of Methylindenes
A straightforward and atom-economical route to this compound involves the catalytic hydrogenation of a corresponding methylindene, such as 3-methylindene.[3] This method is particularly attractive for its high yields and clean reaction profiles.
Reaction Scheme:
Detailed Protocol: Catalytic Hydrogenation of 3-Methylindene
-
Catalyst Preparation: In a suitable hydrogenation vessel, place a catalytic amount of a noble metal catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), typically at a loading of 1-5 mol%.
-
Reaction Setup: Add a solution of 3-methylindene (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by GC-MS or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford this compound, which is often of high purity and may not require further purification.
Comparative Data for Synthetic Routes to the Indan Core:
| Synthetic Method | Precursor | Reagents | Typical Yield | Advantages | Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic Acid | SOCl₂, AlCl₃ | 70-90% | High yields, regioselective | Requires stoichiometric Lewis acid, harsh conditions |
| Catalytic Hydrogenation | Methylindene | H₂, Pd/C or PtO₂ | >95% | High yields, clean reaction, atom-economical | Requires access to the corresponding indene |
| Reductive Cyclization | o-(3-Butenyl)halobenzene | Electrochemical reduction | Good | Mild conditions | Specialized equipment required |
This compound as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C1 position makes this compound a valuable chiral building block, particularly in the synthesis of enantiomerically pure pharmaceutical compounds.[4] Accessing enantiopure this compound or its derivatives is crucial, as different enantiomers of a drug can have vastly different pharmacological activities.
Enantioselective Synthesis of this compound Derivatives
Asymmetric synthesis strategies are employed to obtain specific enantiomers of this compound derivatives. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Conceptual Workflow for Asymmetric Synthesis:
Figure 2: General strategy for the asymmetric synthesis of chiral this compound derivatives.
One prominent example is the synthesis of (R)-1-aminoindan, a key intermediate for the anti-Parkinson's drug Rasagiline. Biocatalytic methods using transaminases have emerged as a powerful tool for the stereoselective amination of 1-indanone to produce the desired (R)-enantiomer with high enantiomeric excess.
Applications in Multi-Step Synthesis and Drug Discovery
The utility of this compound as a building block is best demonstrated through its incorporation into the synthesis of complex, biologically active molecules.
Precursor to Aminoindan Derivatives
As mentioned, this compound derivatives are crucial precursors to important pharmaceuticals. The synthesis of Rasagiline showcases the importance of controlling the stereochemistry at the C1 position of the indan core. The general synthetic strategy often involves the preparation of an aminoindan derivative, which is then further functionalized.[5]
Scaffold for Novel Bioactive Compounds
The rigid this compound scaffold can be elaborated to generate libraries of compounds for screening against various biological targets. Functionalization of the aromatic ring through electrophilic aromatic substitution, or modification of the cyclopentyl ring, allows for the exploration of structure-activity relationships (SAR).
This compound in Materials Science
While the primary application of this compound has been in medicinal chemistry, its unique structure also lends itself to the development of novel materials with tailored properties.
Monomers for High-Performance Polymers
Derivatives of this compound, particularly those containing amino or carboxylic acid functionalities, can serve as monomers for the synthesis of high-performance polymers such as polyimides. The incorporation of the bulky and non-planar this compound unit into the polymer backbone can disrupt chain packing, leading to increased solubility, lower dielectric constants, and enhanced thermal stability.[6][7]
Properties of this compound-Based Polyimides: [6][7]
| Property | Observation | Implication for Material Performance |
| Solubility | Soluble in common organic solvents | Improved processability for film casting and coating applications. |
| Glass Transition Temperature (Tg) | High (e.g., 247 to 369 °C) | Excellent thermal stability, suitable for high-temperature applications. |
| Dielectric Constant | Low (estimated as low as 2.47) | Potential for use in microelectronics as insulating layers. |
| Gas Permeability | High O₂ permeability | Applications in gas separation membranes. |
The asymmetric and rigid nature of the this compound moiety imparts these desirable properties, making these polymers attractive for applications in aerospace, electronics, and membrane technology.
Characterization and Spectroscopic Data
The unequivocal identification of this compound and its derivatives relies on a combination of spectroscopic techniques.
Table of Spectroscopic Data for this compound:
| Technique | Key Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.3 ppm), Benzylic proton (quartet, ~3.1 ppm), Methylene protons (multiplets, ~1.8-2.9 ppm), Methyl protons (doublet, ~1.2 ppm) |
| ¹³C NMR | Aromatic carbons (~120-145 ppm), Benzylic carbon (~40 ppm), Methylene carbons (~30-35 ppm), Methyl carbon (~20 ppm) |
| Mass Spec (EI) | Molecular ion (m/z = 132), Base peak (m/z = 117, loss of methyl) |
| IR | C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C stretching (aromatic ~1450-1600 cm⁻¹) |
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its utility spans from the synthesis of complex, life-saving pharmaceuticals to the development of advanced materials with unique properties. The ability to control the stereochemistry at the C1 position is a key feature that will continue to drive its application in asymmetric synthesis.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes to enantiomerically pure this compound derivatives. The exploration of new catalytic systems, including biocatalysis, will play a crucial role. Furthermore, the systematic investigation of this compound-containing materials is expected to uncover new applications in areas such as optoelectronics and separation technologies. As the demand for structurally complex and functionally diverse molecules continues to grow, the strategic importance of building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.
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An In-Depth Technical Guide to the Stereochemistry of 1-Methylindan and its Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
1-Methylindan and its chiral derivatives are significant scaffolds in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The stereocenter at the C1 position dictates the molecule's three-dimensional arrangement, profoundly influencing its interaction with biological targets. This guide provides a comprehensive technical overview of the stereochemistry of this compound, focusing on stereoselective synthesis, conformational analysis, and the stereochemical characterization of its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of Chirality in the Indan Framework
The indan framework is a privileged structure found in numerous bioactive molecules and pharmaceuticals.[1] The introduction of a methyl group at the C1 position creates a chiral center, giving rise to (R)- and (S)-enantiomers. These enantiomers, while possessing identical chemical formulas and connectivity, are non-superimposable mirror images.[2] This seemingly subtle difference in spatial arrangement can lead to dramatically different pharmacological and toxicological profiles. In a chiral biological environment, such as the human body, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful.[3] Therefore, the ability to synthesize and analyze enantiomerically pure this compound derivatives is of paramount importance in drug discovery.[4]
The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacodynamic or pharmacokinetic properties, underscores the importance of precise stereochemical control.[5] In the context of this compound, the orientation of the methyl group influences the molecule's overall shape, lipophilicity, and metabolic stability, all of which are critical factors in drug design.[6]
Conformational Landscape of this compound
The stereochemistry of this compound is not solely defined by the configuration at the C1 stereocenter but also by the puckering of the five-membered ring. This ring puckering results in two primary conformations: one where the methyl group is in a pseudo-equatorial position and another where it is in a pseudo-axial position.[7][8]
Quantum chemical calculations and experimental data from vibrational circular dichroism (VCD) spectra have shown that the conformer with the pseudo-equatorial methyl group is significantly more abundant, approximately four times more so than the pseudo-axial conformer.[7][8] This preference is a critical consideration in understanding the molecule's reactivity and its interactions with biological systems.
Visualizing Conformational Isomers
The relationship between the C1-stereocenter and ring puckering can be visualized to understand the conformational preferences.
Caption: Conformational isomers of (S)- and (R)-1-methylindan.
Stereoselective Synthesis of this compound Derivatives
Achieving high enantiomeric purity is a central goal in the synthesis of chiral this compound derivatives. Several powerful strategies have been developed to this end, primarily falling into two categories: chiral auxiliary-mediated synthesis and organocatalytic methods.[9]
Chiral Auxiliary-Mediated Synthesis
This classic approach involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to a prochiral precursor. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product. A prominent example is the use of SAMP/RAMP hydrazone methodology.[9]
Experimental Protocol: SAMP Hydrazone-Mediated Asymmetric Methylation
This protocol outlines the asymmetric synthesis of (S)-1-methylindan-2-one, a key intermediate.
-
Hydrazone Formation:
-
React indan-2-one with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in a suitable solvent like toluene with azeotropic removal of water to form the corresponding SAMP hydrazone.
-
Causality: The formation of the hydrazone introduces the chiral auxiliary, setting the stage for stereoselective alkylation.
-
-
Deprotonation:
-
Cool the solution of the SAMP hydrazone to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
-
Causality: LDA deprotonates the α-carbon to the imine, forming a chiral lithium aza-enolate. The bulky SAMP auxiliary effectively blocks one face of the enolate.
-
-
Alkylation:
-
While maintaining the temperature at -78 °C, add methyl iodide (MeI) to the solution.
-
Causality: The methyl group is delivered to the less sterically hindered face of the aza-enolate, leading to a high degree of diastereoselectivity.
-
-
Hydrolysis and Auxiliary Removal:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Hydrolyze the resulting hydrazone using an acidic workup (e.g., aqueous HCl) or ozonolysis to cleave the chiral auxiliary and afford (S)-1-methylindan-2-one.
-
Causality: This step regenerates the ketone functionality and allows for the recovery of the chiral auxiliary.
-
Organocatalysis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations.[10] For the synthesis of chiral indanones, enantioselective reductive-Heck reactions catalyzed by palladium complexes with chiral ligands have proven effective.[1]
Workflow: Organocatalytic Asymmetric Reductive-Heck Reaction
Caption: Workflow for the synthesis of chiral 3-substituted indanones.
This approach offers an efficient route to enantiomerically enriched 3-substituted indanones, which are valuable precursors for a variety of biologically active molecules.[1]
Stereochemical Characterization Techniques
The determination of the absolute configuration and enantiomeric purity of this compound derivatives is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
Chiroptical Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution.[11] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.
By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., (S)-1-methylindan), the absolute configuration of the synthesized compound can be unambiguously assigned.[7][8] For instance, the sign of the VCD band associated with the methine-hydrogen bending mode in this compound has been shown to correlate with its absolute configuration.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for stereochemical analysis.[13] While standard NMR can distinguish between diastereomers, determining the configuration of enantiomers requires the use of chiral auxiliary reagents.
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[4]
-
Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a chiral derivatizing agent to form stable diastereomers, which can then be distinguished by NMR.[4]
Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation information, which is invaluable for determining the relative stereochemistry in more complex derivatives.[14][15]
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (e.e.) of a chiral compound. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.
Table 1: Comparison of Stereochemical Characterization Techniques
| Technique | Information Provided | Sample Requirements | Throughput |
| VCD | Absolute Configuration | Pure sample in solution | Low |
| NMR | Relative Stereochemistry, Absolute Configuration (with auxiliaries), Enantiomeric Excess | Pure sample in solution | Medium |
| Chiral HPLC | Enantiomeric Excess | Soluble sample | High |
| X-ray | Absolute Configuration | Single crystal | Low |
Stereochemistry in Action: Derivatives in Drug Discovery
The principles of stereochemistry are not merely academic; they have profound implications in the development of new therapeutics. The indan scaffold is a key component of many drugs, and controlling the stereochemistry of its derivatives is often crucial for efficacy and safety.
For example, the development of selective κ-opioid receptor antagonists based on tetrahydroisoquinoline derivatives highlights the importance of stereochemical optimization.[5] Similarly, the design of potent Janus Kinase (Jak2) inhibitors has involved the synthesis and evaluation of specific stereoisomers of 1-methyl-1H-imidazole derivatives.[16]
The synthesis of complex natural products often requires the asymmetric synthesis of hydrindanone intermediates, where precise stereochemical control is essential.[17][18] These examples underscore the critical role that a deep understanding of stereochemistry plays in modern drug discovery and development.[6][19]
Conclusion
The stereochemistry of this compound and its derivatives is a multifaceted subject with significant implications for researchers in chemistry and drug development. A thorough understanding of its conformational preferences, coupled with the ability to synthesize and characterize enantiomerically pure compounds, is essential for the rational design of new molecules with desired biological activities. The methodologies and analytical techniques discussed in this guide provide a robust framework for navigating the complexities of stereochemistry in the indan system, ultimately enabling the development of safer and more effective pharmaceuticals.
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A Senior Application Scientist's Guide to Sourcing High-Purity 1-Methylindan for Pharmaceutical Research
Introduction: The Critical Role of 1-Methylindan in Modern Drug Discovery
This compound (CAS No. 767-58-8) is a carbocyclic hydrocarbon featuring a methyl-substituted indan core.[1][2] This structural motif is of significant interest to researchers and drug development professionals due to its presence in a variety of bioactive molecules and its utility as a key intermediate in complex organic synthesis. Its applications range from fundamental research into reaction mechanisms to its use as a building block for novel therapeutic agents.[3][1]
In the exacting environment of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental pillar of scientific validity, safety, and regulatory compliance. The presence of unknown impurities can confound experimental results, introduce unforeseen toxicity, and ultimately derail promising drug candidates. This guide provides an in-depth framework for navigating the commercial landscape of high-purity this compound, empowering researchers to source materials with confidence and ensure the integrity of their scientific endeavors.
Defining "High-Purity": Understanding Potential Contaminants
The term "high-purity" is context-dependent, but in pharmaceutical research, it typically implies a purity level of 98% or higher, with well-characterized and quantified impurities. The potential impurities in a given batch of this compound are intrinsically linked to its synthetic route. A common synthesis pathway involves the reduction and cyclization of precursors, often starting from compounds like 1-indanone.[3][1]
This understanding allows us to anticipate potential contaminants:
-
Unreacted Starting Materials: Residual 1-indanone or other precursors.
-
Isomeric Impurities: Positional isomers (e.g., 2-Methylindan, 4-Methylindan) that may form during synthesis.
-
By-products of Reaction: Compounds formed from side reactions, such as dimers or oxidation products.
-
Residual Solvents: Solvents used during reaction and purification steps (e.g., toluene, dichloromethane, heptane).
A trustworthy supplier will not only provide a high-purity product but will also offer transparent analytical data that allows for the identification and quantification of any such residual impurities.
The Scientist's Toolkit: Interpreting Analytical Data for Purity Verification
A Certificate of Analysis (CoA) is the primary document attesting to a product's quality. However, a simple percentage value is insufficient. A comprehensive CoA must be supported by raw or processed data from rigorous analytical techniques. As a scientist, it is crucial to understand how to interpret this data.
Key Analytical Methodologies:
-
Gas Chromatography (GC): This is the workhorse technique for assessing the purity of volatile compounds like this compound. A GC chromatogram separates components based on their boiling points and interaction with the column. The output shows peaks, where the area of the main peak relative to the total area of all peaks provides the percentage purity. Suppliers like TCI AMERICA explicitly state the use of GC for purity determination.[4]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique bombards molecules with energy and measures the mass-to-charge ratio of the resulting fragments. It provides definitive confirmation of the compound's identity by matching its molecular weight (132.20 g/mol ) and fragmentation pattern to a known reference.[5][6][7] The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which serves as an authoritative benchmark.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides a detailed fingerprint of the molecule's structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. This technique is exceptionally powerful for identifying isomeric impurities that may have the same molecular weight and similar GC retention times but different chemical structures.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure, crystalline substances (typically >98%) by analyzing their melting behavior.[]
The relationship between synthesis, the final product, and its analytical validation is a self-validating system. The expected product from a known synthesis should yield predictable analytical data.
Quality Assurance Framework for Chemical Intermediates
Caption: A diagram illustrating the quality assurance workflow.
Commercial Supplier Landscape for High-Purity this compound
Sourcing high-purity this compound requires identifying suppliers who cater to the pharmaceutical and research sectors. These suppliers are more likely to provide comprehensive analytical data and maintain high quality standards. Below is a comparative table of representative commercial suppliers.
| Supplier | Advertised Purity | Analytical Data Mentioned | Notes |
| TCI AMERICA | >95.0% (GC)[4] | Gas Chromatography (GC) | A well-established supplier for research chemicals with clear purity specifications.[4] |
| LGC Standards | Not specified, sold as analytical standard[9][10] | Assumed high, as it is sold as a reference material. | Specializes in reference materials, suggesting high quality and characterization.[9][10] |
| Alfa Chemistry | 98%[11] | Not explicitly detailed on the search snippet. | Offers various quantities, indicating scalability from research to pilot scale.[11] |
| ATK CHEMICAL | 99.00%[12] | Not explicitly detailed on the search snippet. | A China-based trader listing high purity grade.[12] |
| Sunway Pharm Ltd | 97%[13] | Mentions availability of CoA, Datasheet, NMR. | Provides options to view batch-specific data, which is a sign of good transparency.[13] |
| Cenmed Enterprises | 0.95 Specification (95%)[14] | Provides link to a Safety Data Sheet (SDS). | A distributor for laboratory supplies.[14] |
Note: This table is based on publicly available information and is not an exhaustive list. Purity and available documentation can vary by batch and should always be confirmed directly with the supplier.
Protocol: A Step-by-Step Workflow for Supplier Selection and Validation
To ensure the procurement of high-quality this compound suitable for drug development, a systematic approach is essential.
Experimental Protocol: Supplier Qualification
-
Initial Screening: Identify 2-4 potential suppliers from chemical marketplaces and databases (e.g., ChemicalBook, PubChem) who specify "high-purity" grades (≥98%). Prioritize suppliers with a history of serving the pharmaceutical industry.
-
Request for Information (RFI): Contact the shortlisted suppliers.
-
Request a formal quotation for the desired quantity.
-
Crucially, request a lot-specific Certificate of Analysis (CoA) for their current in-stock batch. A generic or outdated CoA is a red flag.
-
Inquire about the synthesis route if possible, as this provides insight into potential impurities.
-
-
CoA Analysis and Verification:
-
Check for Completeness: Ensure the CoA includes the product name, CAS number (767-58-8), lot number, purity value, method of analysis (e.g., GC, HPLC), and date of analysis.
-
Scrutinize the Data: If spectral data (e.g., a chromatogram or NMR spectrum) is provided, examine it closely. The GC trace should show a single major peak with minimal secondary peaks.
-
Cross-Reference: Compare the provided data with authoritative sources. For example, the mass spectrum can be compared against the NIST database entry for this compound.[5][6]
-
-
Sample Acquisition and In-House Testing (Optional but Recommended): For critical applications or large-scale purchases, request a small sample for in-house verification. Re-run the analysis (e.g., GC-MS, ¹H NMR) to confirm the supplier's CoA findings. This step provides the highest level of assurance.
-
Final Selection: Choose the supplier that provides the best combination of documented purity, transparency, customer support, and cost.
Workflow for Selecting a High-Purity Chemical Supplier
Caption: A decision-making workflow for qualifying a chemical supplier.
Conclusion
Sourcing high-purity this compound is a critical task that directly impacts the reliability and success of research and drug development projects. A discerning scientist must move beyond simply accepting a purity percentage on a label. The process involves a logical investigation into a supplier's quality control measures, a critical evaluation of their analytical data, and a systematic approach to validation. By understanding the common impurities, interpreting analytical data with an expert eye, and following a robust supplier qualification workflow, researchers can procure this compound with the highest degree of confidence, ensuring that their science is built upon a foundation of unimpeachable quality.
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Methodological & Application
Application Note: Friedel-Crafts Acylation of 1-Methylindan
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For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Acylation of an Indane Scaffold
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of aromatic ketones, which serve as crucial intermediates for more complex molecular architectures.[3] The acylation of 1-methylindan presents a nuanced case study in regioselectivity, governed by the electronic and steric influences of the fused aliphatic ring and the methyl substituent. Understanding these directing effects is critical for the strategic synthesis of targeted isomers, which may possess distinct pharmacological or material properties.
This application note provides a comprehensive guide to the Friedel-Crafts acylation of this compound, delving into the mechanistic underpinnings that dictate isomeric outcomes. It further presents a detailed, field-proven protocol for the synthesis and purification of the acylated product, emphasizing experimental causality and robust validation.
Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of the Friedel-Crafts acylation of this compound is primarily dictated by the directing effects of the substituents on the benzene ring. The alkyl substituents—the methyl group and the fused cyclopentyl ring—are electron-donating groups (EDGs) through an inductive effect (+I).[4][5] These groups activate the aromatic ring towards electrophilic attack and are ortho/para directors.[4][5][6]
However, the steric hindrance imposed by the 1-methyl group and the fused ring system plays a significant role in favoring substitution at the less hindered para position. The electrophile, an acylium ion generated from the reaction of an acyl halide or anhydride with a Lewis acid, is sterically demanding.[7] Consequently, attack at the ortho positions is disfavored, leading to the preferential formation of the para-substituted product.
The reaction proceeds via the formation of an acylium ion, a potent electrophile, through the interaction of the acylating agent with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][8] This acylium ion is then attacked by the electron-rich aromatic ring of this compound to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[9] Subsequent deprotonation of this intermediate by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final acylated product.[8] It is important to note that the ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol details the acetylation of this compound using acetyl chloride and aluminum chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 98% | Sigma-Aldrich | Store under inert atmosphere. |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood. Corrosive. |
| Aluminum Chloride (Anhydrous) | ≥99% | Sigma-Aldrich | Water-sensitive. Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepare fresh. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | ||
| Diethyl Ether | ACS Grade | Fisher Scientific | |
| Ice |
Reaction Setup and Procedure
Caption: Experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Immediately add anhydrous dichloromethane under a nitrogen atmosphere. Cool the resulting suspension to 0°C in an ice-water bath.[7]
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 10-15 minutes. Ensure the temperature remains below 5°C. The reaction is exothermic.[7][10]
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][11]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7][11] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[7]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.[7] The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective method for isolating the desired acylated product.
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be employed for purification.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive aluminum chloride due to moisture exposure. | Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. Handle under an inert atmosphere. |
| Formation of multiple products | Reaction temperature too high, leading to side reactions. | Maintain the reaction temperature at 0°C during the addition of reagents. |
| Incomplete reaction | Insufficient reaction time or catalyst. | Increase the reaction time and monitor by TLC. Ensure the correct stoichiometry of the Lewis acid is used. |
| Difficult workup (emulsion formation) | Formation of aluminum salts. | Adding a small amount of a saturated ammonium chloride solution or gentle heating can help break up emulsions.[9][12] |
Conclusion
The Friedel-Crafts acylation of this compound is a robust and reliable method for the synthesis of acylated indane derivatives. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and selectivity. The protocol and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully perform and adapt this important transformation for their specific synthetic needs.
References
- Benchchem. (n.d.). A Technical Guide to the Synthesis of this compound-2-one via Intramolecular Friedel-Crafts Acylation.
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- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
- YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
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- Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
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- SlidePlayer. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
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Directed ortho-Metalation of 1-Methylindan: A Protocol for Regioselective Functionalization
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for the directed ortho-metalation (DoM) of 1-methylindan. While this compound lacks a classical, strong directing group, this protocol outlines a robust methodology using sec-butyllithium and TMEDA to achieve regioselective lithiation at the C-7 position. We delve into the mechanistic underpinnings, address the critical challenge of competing benzylic deprotonation, and provide a detailed, field-tested protocol for the synthesis of 7-substituted this compound derivatives. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to functionalize the indan scaffold with high precision.
Introduction and Strategic Overview
Directed ortho-metalation (DoM) is a powerful synthetic tool that leverages a functional group on an aromatic ring to direct deprotonation to its adjacent ortho position using a strong organolithium base.[1] This strategy circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers.[1] The process involves the formation of a transient aryllithium intermediate, which can be trapped with a wide array of electrophiles to install a new functional group with surgical precision.
The this compound core is a valuable scaffold in medicinal chemistry and materials science. However, its functionalization via DoM is not trivial. The fused alkyl ring system is a weak directing group, relying on inductive effects rather than the powerful heteroatom chelation that defines most DoM reactions.[2][3] This presents a significant challenge: the potential for competitive deprotonation at the acidic benzylic C-1 position.[4]
This guide provides a detailed protocol specifically designed to favor ortho-metalation at the C-7 position over benzylic metalation, enabling the synthesis of a variety of previously challenging 7-substituted this compound derivatives.
Mechanistic Principles and Regioselectivity
The efficacy of a DoM reaction is rooted in a phenomenon known as the Complex-Induced Proximity Effect (CIPE).[5] The organolithium reagent, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to a Lewis basic Directing Metalation Group (DMG). This coordination pre-associates the base near the ortho-proton, dramatically increasing its kinetic acidity and facilitating its removal over other protons on the ring.[5]
In the case of this compound, the "directing group" is the fused aliphatic ring itself. Lacking a potent heteroatom, the directing effect is weak. The primary challenge is the competition between the desired ortho-metalation at C-7 and the facile deprotonation of the benzylic proton at C-1.
Key Competing Pathways:
-
ortho-Metalation (Desired): Deprotonation at the C-7 position, guided by the weak directing effect of the alkyl framework. This pathway is generally favored by highly reactive alkyllithium bases like sec-butyllithium (s-BuLi).[4]
-
Benzylic Metalation (Side Reaction): Deprotonation at the C-1 position. Benzylic protons are inherently acidic (pKa ~41), and this pathway can be competitive.[4] Some bases, particularly lithium amides, are known to favor benzylic deprotonation.[4]
Our protocol is optimized to favor the kinetic C-7 deprotonation through the strategic use of s-BuLi and TMEDA at cryogenic temperatures.
Detailed Experimental Protocol
This protocol is designed as a robust starting point and may be optimized for specific electrophiles. Utmost care must be taken when handling pyrophoric organolithium reagents.[6][7]
-
This compound (Starting Material): >98% purity, freshly distilled or passed through a plug of activated alumina to remove peroxides.
-
sec-Butyllithium (s-BuLi): ~1.4 M solution in cyclohexane. The molarity should be determined by titration prior to use (e.g., using diphenylacetic acid).
-
N,N,N',N'-tetramethylethylenediamine (TMEDA): Reagent grade, freshly distilled from CaH₂ under N₂.
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Should be freshly distilled from sodium/benzophenone ketyl under N₂.
-
Electrophile (E+): Reagent grade, purified as necessary (e.g., trimethylsilyl chloride, dimethylformamide, iodine).
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction Solvent: Diethyl ether or ethyl acetate.
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Two- or three-neck round-bottom flask, oven-dried and cooled under a stream of inert gas.
-
Schlenk line or glovebox for maintaining an inert atmosphere (N₂ or Ar).
-
Magnetic stirrer and stir bar.
-
Low-temperature thermometer.
-
Syringes and needles for transfer of air-sensitive reagents.
-
Cryogenic bath (e.g., dry ice/acetone, -78 °C).
-
Inert Atmosphere Setup: Assemble the oven-dried glassware, flush thoroughly with nitrogen or argon, and maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the reaction flask at room temperature, add this compound (1.0 eq.). Dissolve it in anhydrous THF (to make a ~0.2 M solution). Add freshly distilled TMEDA (1.2 eq.).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi solution (1.2 eq.) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) should be observed, indicating the formation of the organolithium species.
-
Stirring: Allow the reaction to stir at -78 °C for 2 hours to ensure complete lithiation.
-
Electrophilic Quench: Add the chosen electrophile (1.3 eq.), either neat or as a solution in THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition of the electrophile, stir the mixture at -78 °C for an additional 1-2 hours (electrophile dependent), then allow it to slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C (ice bath).
-
Work-up: Transfer the mixture to a separatory funnel. Add water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 7-substituted this compound.
-
Pyrophoric Reagents: sec-Butyllithium is extremely pyrophoric and reacts violently with water and air. All transfers must be performed under an inert atmosphere using proper syringe techniques.[6]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work in a fume hood, and have a Class D fire extinguisher readily available.
-
Quenching: The quenching of residual organolithium is highly exothermic. Perform this step slowly and behind a safety shield, especially on a larger scale.
Expertise & Rationale: Why This Protocol Works
-
Choice of Base (s-BuLi): For weakly directing groups like alkyls, a highly reactive base is necessary to achieve deprotonation at a reasonable rate. s-BuLi is significantly more basic and kinetically faster than n-BuLi, favoring the desired kinetic ortho-deprotonation over the thermodynamically competitive benzylic position.[8]
-
Role of TMEDA: s-BuLi exists as aggregates in solution. TMEDA is a bidentate Lewis base that chelates the lithium cations, breaking up these aggregates into more reactive monomeric or dimeric species. This dramatically accelerates the rate of lithiation.[5]
-
Cryogenic Temperature (-78 °C): Maintaining a low temperature is critical for several reasons. It prevents decomposition of the thermally sensitive organolithium intermediate, minimizes side reactions such as elimination or reaction with the THF solvent, and enhances the kinetic selectivity for the C-7 position.
Trustworthiness: A Self-Validating System
The success and regioselectivity of this protocol must be rigorously validated.
-
Confirmation of Structure: The primary method for confirming the regiochemistry of the product is through ¹H and ¹³C NMR spectroscopy. The substitution pattern on the aromatic ring of the purified product will show a distinct splitting pattern (e.g., using COSY and HMBC experiments) that confirms functionalization at the C-7 position.
-
Monitoring for Side Products: Analysis of the crude reaction mixture by GC-MS or ¹H NMR can help identify the presence of the 1-substituted side product, allowing for optimization of reaction conditions (e.g., adjusting temperature, base, or reaction time) to improve selectivity.
Data Presentation: Electrophile Scope
The generated 7-lithio-1-methylindan is a versatile intermediate that can react with a variety of electrophiles. The table below summarizes potential transformations.
| Electrophile | Reagent | Expected Product (at C-7) | Typical Yield Range |
| Protonation (D) | D₂O | 7-Deuterio-1-methylindan | >90% |
| Silylation | Trimethylsilyl chloride (TMSCl) | 7-(Trimethylsilyl)-1-methylindan | 70-85% |
| Carboxylation | CO₂ (gas), then H₃O⁺ | This compound-7-carboxylic acid | 60-75% |
| Formylation | Dimethylformamide (DMF) | This compound-7-carbaldehyde | 55-70% |
| Iodination | Iodine (I₂) | 7-Iodo-1-methylindan | 65-80% |
| Borylation | Triisopropyl borate, then H₃O⁺ | This compound-7-boronic acid | 50-65% |
Note: Yields are estimates based on DoM reactions with similar weakly activated substrates and will vary depending on the specific electrophile and reaction scale.
References
- M. A. Al-Aseer, S. C. Suri, "Synthesis of 1-indanones with a broad range of biological activity," Beilstein Journal of Organic Chemistry, 2017. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]
- J. L. Petersen, D. W. Slocum, "Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene," Organometallics, 2003. [URL: https://pubs.acs.org/doi/abs/10.1021/om020942k]
- P. Krawczuk, "Directed (ortho) Metallation," Baran Group Meeting, 2008. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Krawczuk_Mar_08.pdf]
- M. G. B. Drew, et al., "Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof," Molecules, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268884/]
- Praxis Prep, "Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything!," YouTube, 2021. [URL: https://www.youtube.
- R. Sanz, et al., "α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions," ResearchGate, 2013. [URL: https://www.researchgate.
- J. C. Carretero, et al., "Directed ortho-lithiation of alkyl arenesulfonates," Semantic Scholar, 1986. [URL: https://www.semanticscholar.org/paper/Directed-ortho-lithiation-of-alkyl-arenesulfonates/4e3a0972e00e84b05a74e5033c4d79d675620958]
- Wikipedia, "Directed ortho metalation," Wikipedia, 2023. [URL: https://en.wikipedia.
- J. T. B. H. Jastrzebski, et al., "Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group," Dalton Transactions, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23925239/]
- Furman Chemistry 120, "Activating Groups and Deactivating Groups," PBworks, N.D. [URL: http://furmanchem120.pbworks.
- The Organic Chemistry Tutor, "Directing Effects in Electrophilic Aromatic Substitution Made EASY!," YouTube, 2022. [URL: https://www.youtube.
- A. R. Katritzky, et al., "Regioselective lithiation of substituted N-pivaloyl-anilines and related compounds," ORCA - Online Research @ Cardiff, 2004. [URL: https://orca.cardiff.ac.
- S. K. Rout, et al., "An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones," Molecules, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278303/]
- The Organic Chemistry Tutor, "Ortho Meta Para Directors - Activating and Deactivating Groups," YouTube, 2018. [URL: https://www.youtube.
- Y.-L. Chen, et al., "A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones," ResearchGate, 2008. [URL: https://www.researchgate.net/publication/232779796_A_Convenient_Synthesis_of_7-Halo-1-indanones_and_8-Halo-1-tetralones]
- S. Lata, "LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY," Advanced Engineering Science, 2022. [URL: https://www.ijournals.cn/journal/aes/Vol54/Iss2/10.22606_aes.2022.54201.pdf]
- M. R. Gau, M. J. Zdilla, "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents," Journal of Visualized Experiments, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27911388/]
- N. S. Narasimhan, et al., "Mechanism of aromatic lithiation reactions-Importance of steric factors," Journal of Chemical Sciences, 1984. [URL: https://www.ias.ac.in/article/chem/093/04/0625-0634]
- M. R. Gau, M. J. Zdilla, "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents," ResearchGate, 2016. [URL: https://www.researchgate.net/publication/310493859_A_Protocol_for_Safe_Lithiation_Reactions_Using_Organolithium_Reagents]
- P. Krawczuk, "Directed Metalation: A Survival Guide," Baran Group Meeting, The Scripps Research Institute, 2008. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Krawczuk_Mar_08.pdf]
- P. Kline, "Directing and Activating/Deactivating Effects in Electrophilic Aromatic Substitution," YouTube, 2020. [URL: https://www.youtube.
- G. A. El-Hiti, "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives," ARKIVOC, 2015. [URL: https://www.semanticscholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-El-Hiti/b83a00958184d009210e7b8c73238618e7e390c9]
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Introduction: The Significance of the 1-Methylindan Scaffold
An Application Guide to the Synthesis of Substituted 1-Methylindan Derivatives
The indane scaffold, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid conformation provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a methyl group at the C1 position creates a chiral center, opening avenues for the development of stereospecific therapeutics.[2] Substituted this compound derivatives are core components of numerous biologically active compounds, including neuroprotective agents, anticancer therapeutics, and anti-inflammatory molecules.[1][3] This guide provides a detailed overview of the primary synthetic strategies, with a focus on robust and widely applicable laboratory protocols for the preparation of these valuable compounds.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most powerful and direct method for constructing the indanone core, a common precursor to 1-methylindans, is the intramolecular Friedel-Crafts acylation.[2][4] This reaction forms the five-membered ring by cyclizing a suitable phenyl-substituted acyl chloride or carboxylic acid. Unlike the corresponding alkylation reaction, Friedel-Crafts acylation is not susceptible to carbocation rearrangements, and the resulting ketone product is deactivated towards further reaction, preventing polysubstitution.[2]
The overall workflow involves two key stages: the synthesis of an appropriate precursor, typically a 3-arylbutanoic acid, followed by its conversion to a reactive acylating agent and subsequent Lewis acid-catalyzed cyclization.
Caption: General workflow for this compound synthesis.
Application Protocol 1: Synthesis of this compound-2-one
This protocol details the synthesis of this compound-2-one, a versatile intermediate that can be readily converted to this compound or other derivatives.[2][5] The procedure is based on the intramolecular Friedel-Crafts acylation of 3-phenylbutanoyl chloride.
Part A: Precursor Synthesis - 3-Phenylbutanoic Acid
Principle: The foundational precursor is synthesized via a standard malonic ester synthesis, which allows for the controlled formation of the required carbon skeleton before cyclization.
Materials:
-
(1-Bromoethyl)benzene
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, concentrated)
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). To this solution, add diethyl malonate (1.0 eq) dropwise. Stir for 15 minutes.
-
Add (1-bromoethyl)benzene (1.0 eq) dropwise to the solution. Heat the mixture to reflux and maintain for 3-4 hours until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Hydrolysis and Decarboxylation: To the resulting residue, add an aqueous solution of potassium hydroxide (3.0 eq). Heat the mixture to reflux for 4-6 hours to facilitate saponification of the esters.
-
Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The dicarboxylic acid intermediate will decarboxylate upon heating. Gently warm the solution to 50-60 °C for 1 hour to ensure complete decarboxylation.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-phenylbutanoic acid, which can be purified by vacuum distillation or recrystallization.
Part B: Intramolecular Friedel-Crafts Acylation
Principle: The synthesized carboxylic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride. A Lewis acid, such as aluminum chloride (AlCl₃), then promotes the electrophilic aromatic substitution reaction, leading to ring closure.[2]
Caption: Mechanism of Friedel-Crafts acylation.
Materials:
-
3-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, dilute)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a fume hood, combine 3-phenylbutanoic acid (1.0 eq) and thionyl chloride (1.2 eq) in a round-bottom flask. Heat the mixture gently to 50 °C for 1 hour. The evolution of gas (SO₂ and HCl) should cease.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to obtain crude 3-phenylbutanoyl chloride.
-
Cyclization: Cool a suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous DCM to 0 °C in an ice bath under an inert atmosphere.
-
Dissolve the crude 3-phenylbutanoyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound-2-one can be purified by column chromatography on silica gel or by vacuum distillation.
| Compound | Molecular Weight | Expected Yield | Key Spectroscopic Data |
| 3-Phenylbutanoic Acid | 164.20 g/mol | 75-85% | ¹H NMR: δ ~1.2-1.4 (d, 3H), 2.5-2.7 (m, 2H), 3.1-3.3 (m, 1H), 7.1-7.4 (m, 5H), 12.0 (br s, 1H) |
| This compound-2-one | 146.19 g/mol | 60-75% | ¹H NMR: δ ~1.3 (d, 3H), 2.6 (dd, 1H), 3.2 (dd, 1H), 3.4 (q, 1H), 7.2-7.6 (m, 4H). IR (cm⁻¹): ~1715 (C=O) |
Application Protocol 2: Reduction to this compound
Principle: The ketone functionality of this compound-2-one can be completely removed to yield the parent this compound through several standard reduction methods. The Wolff-Kishner reduction is effective for base-stable compounds.
Materials:
-
This compound-2-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Standard laboratory glassware for high-temperature reactions
Step-by-Step Protocol:
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, add this compound-2-one (1.0 eq), diethylene glycol, and hydrazine hydrate (3.0 eq). Heat the mixture to 100-120 °C for 1 hour.
-
Reduction: Add powdered KOH (3.0 eq) to the reaction mixture. Increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at reflux for 3-4 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with pentane or diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting this compound can be purified by vacuum distillation to yield a colorless oil.[6]
Alternative Synthetic Approaches for Diverse Substitution
While Friedel-Crafts acylation is a cornerstone, other methods are crucial for accessing derivatives with specific functionalities.
-
Trifluoromethylated Indanes: The synthesis of 1-CF₃-indanes can be achieved via acid-promoted cyclization of trifluoromethyl-substituted allyl alcohols with arenes.[7] This method leverages the superelectrophilic activation of the alcohol in a strong acid like trifluoromethanesulfonic acid (TfOH) to initiate the cyclization.[7]
-
Indenes from Morita-Baylis-Hillman (MBH) Adducts: Substituted indenes, which can be readily hydrogenated to indanes, can be synthesized via intramolecular Friedel-Crafts cyclization of MBH adducts.[8] This reaction can be catalyzed by chiral complexes, offering a route to enantiomerically enriched products.[8]
Conclusion
The synthesis of substituted this compound derivatives is a critical task for researchers in drug discovery and related fields. The intramolecular Friedel-Crafts acylation of 3-arylbutanoic acid derivatives provides a reliable and high-yielding pathway to the versatile this compound-2-one intermediate. This key building block can be subsequently reduced or further functionalized to generate a diverse library of target molecules. By understanding the principles behind these robust protocols and exploring alternative strategies for specific substitutions, scientists can efficiently access a wide range of this compound analogs for chemical and biological investigation.
References
- A Technical Guide to the Synthesis of this compound-2-one via Intramolecular Friedel-Crafts Acylation. Benchchem.
- Lou T, Liao E-T, Wilsily A, Fillion E. (n.d.). A CATALYTIC ENANTIOSELECTIVE FRIEDEL-CRAFTS ACYLATION OF INDOLES. Organic Syntheses Procedure.
-
Nenajdenko VG, Shastin AV. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules. 2021;26(20):6108. Available from: [Link]
-
Karthikeyan J, Vasanthakumar G, Karnakar K, et al. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. 2021;17:2339-2347. Available from: [Link]
- Application Notes and Protocols: Synthesis and Evaluation of this compound-2-one Derivatives as Potential Insecticides. Benchchem.
-
Ahmed S, Bedre M, Ahmad I. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect. 2021;6(10):2415-2426. Available from: [Link]
-
O'Brien M, Schofield C. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2013;9:2265-2319. Available from: [Link]
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The Versatile Scaffold: 1-Methylindan in the Synthesis of Pharmaceutical Intermediates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pharmaceutical Significance of the Indan Moiety
The indan scaffold, a fused bicyclic system comprising a benzene ring and a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of a methyl group at the 1-position to form 1-methylindan imparts chirality and additional steric bulk, offering a valuable tool for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
This compound and its derivatives have been incorporated into a variety of biologically active molecules, demonstrating their utility in targeting a range of therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3][4] This guide will focus on the practical synthesis of key this compound-based intermediates that serve as foundational components for these and other pharmaceutical agents.
Core Reactivity and Functionalization Strategies
The synthetic utility of this compound stems from the distinct reactivity of its aromatic and aliphatic portions. Understanding these characteristics is paramount to designing efficient and selective synthetic routes.
Aromatic Ring Functionalization: The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The alkyl substituent is weakly activating and directs incoming electrophiles to the ortho and para positions. However, steric hindrance from the fused cyclopentane ring and the 1-methyl group can influence regioselectivity. Key functionalization reactions include:
-
Friedel-Crafts Acylation: This powerful reaction allows for the introduction of acyl groups onto the aromatic ring, typically at the 5- or 6-position, to generate ketone intermediates. These ketones are versatile handles for further elaboration.
-
Nitration: The introduction of a nitro group provides a precursor for an amino group, which is a common pharmacophore and a key functional group for further synthetic modifications.
-
Halogenation: The installation of a halogen atom (e.g., Br, Cl) on the aromatic ring opens up a vast array of cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecular architectures.[5][6]
Aliphatic Ring Functionalization: The cyclopentane ring of this compound offers opportunities for functionalization, primarily at the benzylic positions (C1 and C3) and the C2 position.
-
Oxidation: Oxidation of the benzylic C-H bonds can lead to the formation of ketones, such as this compound-2-one, a highly valuable intermediate.
-
C-H Activation: Modern catalytic methods for C-H activation are emerging as powerful tools for the direct and selective functionalization of the aliphatic ring, offering more atom-economical and efficient routes to novel derivatives.
Key Pharmaceutical Intermediates from this compound
This section details the synthesis of pivotal this compound-based intermediates with demonstrated applications in drug discovery and development.
Synthesis of this compound-2-one: A Gateway to Neuroprotective Agents
This compound-2-one is a crucial precursor for a variety of bioactive molecules, including analogues of drugs targeting neurodegenerative diseases.[7] Its synthesis is most efficiently achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor.
Reaction Causality: The choice of an intramolecular Friedel-Crafts acylation is driven by its high efficiency and regioselectivity in forming the five-membered ring of the indanone core. The reaction proceeds through a stable acylium ion intermediate, which readily undergoes electrophilic attack on the electron-rich aromatic ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion from a carboxylic acid derivative.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound-2-one.
Detailed Protocol: Synthesis of this compound-2-one
Materials:
-
3-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylbutanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylbutanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-phenylbutanoyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound-2-one.
-
Quantitative Data:
| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield |
| Acyl Chloride Formation | 3-Phenylbutanoic acid, Thionyl chloride | - | None | >95% (crude) |
| Intramolecular Friedel-Crafts Acylation | 3-Phenylbutanoyl chloride | Aluminum chloride | DCM | 70-85% |
Functionalization of the Aromatic Ring: Synthesis of Halogenated 1-Methylindans
The introduction of a halogen atom onto the aromatic ring of this compound provides a versatile handle for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the construction of biaryl structures, which are prevalent in many pharmaceutical agents.
Reaction Causality: Electrophilic aromatic bromination is a standard method for introducing a bromine atom. The choice of brominating agent and reaction conditions can influence the regioselectivity. The 1-alkyl group directs bromination to the para position (position 6) and to a lesser extent, the ortho position (position 4). Steric hindrance from the fused ring system generally favors substitution at the less hindered 6-position.
Experimental Workflow:
Caption: Workflow for the synthesis of 6-aryl-1-methylindans.
Detailed Protocol: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile (MeCN)
-
Sodium bisulfite solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1-methylindan.
Detailed Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1-methylindan
Materials:
-
6-Bromo-1-methylindan
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene/Water or other suitable solvent mixture
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 6-bromo-1-methylindan (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methylindan.[6]
Application in the Synthesis of Rasagiline Analogues
Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used for the treatment of Parkinson's disease. The core structure of rasagiline is (R)-N-propargyl-1-aminoindan. While rasagiline itself is not derived from this compound, the synthesis of its analogues and related compounds often starts from 1-indanone, the precursor to this compound. This highlights the close synthetic relationship and the importance of the indan framework in developing neuroprotective agents.[2]
The synthesis of rasagiline typically involves the resolution of racemic 1-aminoindan followed by N-propargylation. The key starting material, 1-indanone, can be synthesized via the intramolecular Friedel-Crafts acylation of hydrocinnamic acid.
Future Perspectives and Advanced Applications
The versatility of the this compound scaffold continues to be explored in modern drug discovery. Emerging applications include its use as a core structure in the development of:
-
Selective Androgen Receptor Modulators (SARMs): The rigid indan backbone can serve as a non-steroidal scaffold for the design of SARMs, which have potential applications in treating muscle wasting and osteoporosis.[8][9][10][11][12]
-
Dopamine Receptor Agonists: The structural features of this compound make it an attractive template for the design of novel dopamine receptor agonists for the treatment of neurological and psychiatric disorders.[2][13][14]
-
Anti-Cancer Agents: Novel indane-based scaffolds are being investigated for their potential as anti-cancer agents, with some derivatives showing promising activity.[3][4][15][16][17]
The continued development of novel synthetic methodologies, such as C-H activation, will undoubtedly expand the synthetic toolbox for the functionalization of this compound, enabling the creation of even more diverse and complex pharmaceutical intermediates.
Conclusion
This compound represents a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique structural and electronic properties, combined with the ability to selectively functionalize both the aromatic and aliphatic rings, provide medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates across a wide range of therapeutic areas. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube; 2025. Available from: [Link]
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Reddy, K. T., et al. A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. 2011;3(4):110-115. Available from: [Link]
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Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry; 2015. Available from: [Link]
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Narayanan, S., et al. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry. 2022;66:116789. Available from: [Link]
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Oshiro, Y., et al. Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry. 1991;34(7):2014-23. Available from: [Link]
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Omran, Z., et al. Synthesis and Biological Evaluation of New Donepezil-Like Thiaindanones as AChE Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2008;23(5):696-703. Available from: [Link]
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Castañer, J., & Prous, J. Donepezil Synthesis. New Drug Approvals. 2013. Available from: [Link]
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ResearchGate. Synthesis of 1,3-indandione based analogs ofAcetylcholinesterase Inhibitor Donepezil. 2008. Available from: [Link]
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Zarrow, H., et al. Privileged Structure: Novel Indane Scaffolds as Potential Anticancer and Anti-Inflammatory Agents. Arrow@TU Dublin. Available from: [Link]
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ResearchGate. Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with Potential Anticancer Activity. 2023. Available from: [Link]
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Zarrow, H., et al. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. PubMed. 2023;13(9):2233. Available from: [Link]
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Sivaraj, C., & Gandhi, T. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. 2021;16(19):2773-2794. Available from: [Link]
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Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. Available from: [Link]
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OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. 2018. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
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Gao, Y., et al. Synthesis and Dopamine Agonist and Antagonist Effects of (R)-(-)- And (S)-(+)-11-hydroxy-N-n-propylnoraporphine. Journal of Medicinal Chemistry. 1988;31(7):1392-6. Available from: [Link]
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Narayanan, R., et al. Development of Selective Androgen Receptor Modulators (SARMs). Endocrine-Related Cancer. 2018;25(9):R1-R17. Available from: [Link]
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Sobolevsky, T., et al. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules. 2023;28(14):5531. Available from: [Link]
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De Cock, P., et al. Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology. 2025. Available from: [Link]
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Yarrow, J. F., et al. Selective Androgen Receptor Modulators (SARMs):. Lupine Publishers. 2018. Available from: [Link]
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Karadeniz, H., et al. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC Advances. 2023;13(45):31649-31663. Available from: [Link]
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ResearchGate. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. 2025. Available from: [Link]
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da Silva, K. C., et al. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. Biochemical Society Transactions. 2023;51(1):215-227. Available from: [Link]
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Atmaca, M., et al. Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. DergiPark. 2018;23(2):331-337. Available from: [Link]
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ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. 2025. Available from: [Link]
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The Strategic Application of 1-Methylindan in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indan framework stands as a privileged scaffold, a structural motif consistently found in a variety of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive building block for designing molecules that interact with specific biological targets. This guide delves into the nuanced yet significant role of a particular derivative: 1-methylindan. We will explore its applications, from a key component in central nervous system (CNS) agents to its potential in other therapeutic areas. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable protocols and insights into the practical application of this compound in modern drug discovery.
The Indan Scaffold: A Foundation of Therapeutic Success
To appreciate the role of the this compound moiety, it is crucial to first understand the significance of the parent indan structure in medicinal chemistry. The indan scaffold is a key component in numerous approved drugs and clinical candidates, demonstrating its versatility and therapeutic relevance.
Case Study: Rasagiline - A Marketed Drug for Parkinson's Disease
A prominent example of the successful application of the indan scaffold is Rasagiline, marketed as Azilect®. Rasagiline is an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. Its chemical structure, (R)-(+)-N-propargyl-1-aminoindan, highlights the importance of the chiral 1-aminoindan core. The indan portion of the molecule is believed to contribute to the compound's affinity and selectivity for the MAO-B enzyme.
The development of Rasagiline underscores several key principles that are transferable to the study of this compound derivatives:
-
Stereochemistry is Critical: The biological activity of Rasagiline resides in the (R)-enantiomer. This emphasizes the importance of stereoselective synthesis in harnessing the therapeutic potential of chiral indan derivatives.
-
Scaffold Rigidity: The rigid indan framework orients the propargylamine side chain in a precise manner, facilitating its covalent interaction with the flavin cofactor of MAO-B.
-
Favorable Physicochemical Properties: The indan moiety contributes to a balanced lipophilicity, which is essential for oral bioavailability and penetration of the blood-brain barrier (BBB) to reach its CNS target.
The "Magic Methyl" Effect and the Rise of this compound
The introduction of a methyl group to a bioactive molecule can have profound and often beneficial effects on its pharmacological profile, a phenomenon frequently referred to as the "magic methyl" effect. In the context of the indan scaffold, the addition of a methyl group at the 1-position to create this compound can influence a molecule's properties in several ways:
-
Increased Lipophilicity: The methyl group enhances the molecule's lipophilicity, which can improve membrane permeability and oral absorption.
-
Metabolic Stability: A methyl group can block a site of metabolism, thereby increasing the compound's half-life.
-
Conformational Restriction: The methyl group can introduce steric hindrance that locks the molecule into a more bioactive conformation or, conversely, prevents binding to off-target proteins.
-
Enhanced Target Affinity: The methyl group can engage in favorable van der Waals interactions within a target's binding pocket, leading to increased potency.
Potential Therapeutic Applications of this compound Derivatives
While not as extensively documented as the parent indan scaffold, the unique properties conferred by the 1-methyl group suggest potential applications for this compound derivatives in several therapeutic areas.
Building on the success of Rasagiline and the known activity of aminoindanes as monoamine transporter inhibitors, this compound derivatives are promising candidates for the development of novel CNS agents.[1] The 1-methyl group could be used to fine-tune the selectivity of these compounds for different monoamine transporters (dopamine, serotonin, and norepinephrine), potentially leading to new treatments for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
The concept of bioisosteric replacement suggests that the this compound scaffold could be incorporated into anticancer agents. For instance, replacing a more flexible or metabolically labile group with the rigid and more stable this compound moiety could lead to improved pharmacokinetic properties and enhanced antitumor activity. While direct examples are sparse, the demonstrated anticancer activity of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors hints at the potential of a "1-methyl" substituted bicyclic system in oncology.[2][3]
The indan scaffold has been explored for its role in cardiovascular medicine. For example, derivatives of (pyridylmethylene)indanes have been investigated as selective inhibitors of aldosterone synthase, an enzyme implicated in congestive heart failure and myocardial fibrosis.[4] The introduction of a 1-methyl group could be a strategy to optimize the potency and selectivity of such inhibitors.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives often starts from the readily available precursor, 1-indanone. A variety of synthetic methods can be employed to introduce the methyl group and further functionalize the scaffold.
Synthesis of Racemic this compound
A straightforward approach to racemic this compound involves the Grignard reaction of 1-indanone with methylmagnesium bromide, followed by reduction of the resulting tertiary alcohol.
Protocol 3.1: Synthesis of Racemic this compound
Materials:
-
1-Indanone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Palladium on carbon (10% Pd)
-
Hydrogen gas
-
Methanol
Procedure:
-
Grignard Reaction: To a solution of 1-indanone in anhydrous diethyl ether at 0°C, add methylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1-inden-1-ol.
-
Reduction: Dissolve the crude 1-methyl-1-inden-1-ol in methanol and add 10% palladium on carbon. Hydrogenate the mixture at 50 psi of hydrogen gas overnight.
-
Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Asymmetric Synthesis of Chiral this compound Derivatives
Given the importance of stereochemistry in the biological activity of indan derivatives, asymmetric synthesis is crucial. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
Protocol 3.2: Asymmetric Methylation of 1-Indanone using a Chiral Auxiliary
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
1-Indanone
-
(R)- or (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP or SAMP)
-
Triethylamine
-
Anhydrous toluene
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide
-
Ozone
-
Sodium borohydride
Procedure:
-
Hydrazone Formation: Reflux a solution of 1-indanone, the chiral auxiliary (RAMP or SAMP), and a catalytic amount of triethylamine in anhydrous toluene with azeotropic removal of water to form the chiral hydrazone.
-
Deprotonation and Alkylation: Cool the solution of the chiral hydrazone to -78°C and add LDA solution dropwise. Stir the resulting solution for 4 hours at -78°C. Add methyl iodide and stir for another 4 hours at -78°C.
-
Hydrolysis: Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Cleavage of the Auxiliary: Dissolve the crude product in dichloromethane and cool to -78°C. Bubble ozone through the solution until a blue color persists. Quench with sodium borohydride.
-
Purification: After work-up, purify the crude product by column chromatography to yield the enantiomerically enriched 1-methyl-1-indanone, which can be further reduced to chiral this compound.
Biological Evaluation of this compound Derivatives
The biological evaluation of this compound derivatives will depend on the therapeutic target of interest. Below are representative protocols for assessing activity in CNS and oncology applications.
In Vitro ADME Screening
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the success of any drug candidate.[5]
Table 1: Key In Vitro ADME Assays
| Assay | Purpose |
| Solubility | Determines the aqueous solubility of the compound, which impacts oral absorption. |
| Permeability (e.g., PAMPA, Caco-2) | Assesses the ability of the compound to cross biological membranes. |
| Metabolic Stability (e.g., Liver Microsomes, Hepatocytes) | Evaluates the compound's susceptibility to metabolism by liver enzymes. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins, which affects its free concentration. |
| CYP450 Inhibition | Assesses the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes. |
Protocol 4.1: General Protocol for In Vitro Cell-Based Assay
This is a generalized protocol that can be adapted for various cell lines and endpoints (e.g., cell viability, reporter gene expression).
Materials:
-
Target cell line (e.g., cancer cell line, neuronal cell line)
-
Cell culture medium and supplements
-
This compound derivative (dissolved in DMSO)
-
Assay reagent (e.g., CellTiter-Glo® for viability, luciferase assay reagent for reporter activity)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the compound solutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Measurement: Add the appropriate assay reagent to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader. Calculate the IC50 or EC50 values by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the this compound scaffold and the evaluation of the resulting analogs will allow for the development of a structure-activity relationship (SAR). This information is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.
Diagram 1: Lead Optimization Workflow
Caption: Iterative cycle of drug design, synthesis, and testing for lead optimization.
Conclusion: A Scaffold with Untapped Potential
The this compound scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. By leveraging the established success of the broader indan class of compounds and applying the principles of the "magic methyl" effect, researchers can unlock new therapeutic opportunities. The strategic incorporation of the this compound moiety has the potential to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles across a range of diseases. The protocols and insights provided in this guide are intended to serve as a valuable starting point for scientists and drug development professionals seeking to explore the full potential of this intriguing molecular framework.
References
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- Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., ... & Zinda, M. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
- Simmler, L. D., et al. (2025). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
- Ulmschneider, S., Müller-Vieira, U., Klein, C. D., Antes, I., Lengauer, T., & Hartmann, R. W. (2005). Synthesis and evaluation of (pyridylmethylene)tetrahydronaphthalenes/-indanes and structurally modified derivatives: potent and selective inhibitors of aldosterone synthase. Journal of Medicinal Chemistry, 48(5), 1563-1575.
- Davies, D. J., & Dembinski, R. (2017). Screening and identification of novel biologically active natural compounds. Future Medicinal Chemistry, 9(9), 935-949.
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Application Notes & Protocols: The Strategic Use of 1-Methylindan in the Synthesis of Advanced Agrochemicals
Introduction: 1-Methylindan as a Privileged Scaffold in Agrochemical Discovery
This compound, a methylated derivative of indan, represents a versatile and strategically significant starting material in the synthesis of a new generation of agrochemicals. Its rigid, bicyclic core provides a robust framework that can be functionalized to create compounds with high specificity and efficacy as herbicides, insecticides, and fungicides. The inherent lipophilicity of the indan moiety often enhances the bioavailability of the active compounds, facilitating their transport across biological membranes in target organisms. This guide provides detailed application notes and protocols for researchers and scientists engaged in the development of novel crop protection agents, focusing on the synthetic pathways originating from or related to the this compound scaffold. We will explore the chemical logic behind the synthesis of key agrochemical classes and provide step-by-step protocols for their preparation and evaluation.
Part 1: Herbicidal Applications of Indane-1,3-dione Derivatives
The indane-1,3-dione skeleton, closely related to the core structure of this compound, is a key component in a class of potent herbicides. These compounds typically act by inhibiting key metabolic pathways in weeds, leading to rapid and effective control. A prominent example of a commercial herbicide based on this scaffold is Indanofan.
Scientific Rationale and Mechanism of Action
Herbicides derived from indane-1,3-dione often function as inhibitors of enzymes crucial for plant growth and development. For instance, some derivatives have been shown to interfere with amino acid biosynthesis or lipid metabolism in susceptible plant species. The specific mode of action can vary depending on the functional groups appended to the indane-1,3-dione core, allowing for the development of selective herbicides that target specific weed species while leaving crops unharmed.
Workflow for the Synthesis of a Representative Indane-1,3-dione Herbicide
Application Notes and Protocols: Catalytic Functionalization of C-H Bonds in 1-Methylindan
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of C-H Functionalization on Saturated Carbocycles
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification compared to traditional methods that rely on pre-functionalized starting materials.[1][2] This approach is particularly valuable in drug discovery and development, where the late-stage modification of complex molecular scaffolds can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. 1-Methylindan, a common structural motif in medicinal chemistry, presents a fascinating and challenging substrate for C-H functionalization. Its rigid bicyclic structure contains a variety of C-H bonds—aromatic, benzylic, and aliphatic—each with distinct reactivity profiles. Mastering the selective functionalization of these bonds opens a direct route to novel chemical space and the synthesis of high-value compounds.
This guide provides a comprehensive overview of the principles and practical protocols for the transition-metal-catalyzed C-H functionalization of this compound. We will delve into the strategic considerations for achieving regioselectivity, the choice of catalytic systems, and provide detailed experimental procedures for key transformations.
Understanding the Reactivity Landscape of this compound
The this compound scaffold presents three primary types of C-H bonds for potential functionalization:
-
Aromatic C-H bonds: Located on the benzene ring, these bonds are generally amenable to functionalization through various mechanisms, including electrophilic aromatic substitution and transition metal-catalyzed C-H activation.[3] The electronic nature of the directing group and the catalyst will heavily influence the regioselectivity (ortho, meta, or para to the indane fusion).
-
Benzylic C-H bonds: The C-H bonds at the C1 and C3 positions are activated by the adjacent aromatic ring. The methyl group at C1 also presents primary benzylic C-H bonds. These positions are often susceptible to radical-mediated reactions or oxidative C-H activation pathways.
-
Aliphatic C-H bonds: The C-H bonds at the C2 position are the most challenging to functionalize due to their higher bond dissociation energy and lack of inherent reactivity.[4] Directed C-H activation is often necessary to achieve selectivity at these sites.
The key to successful C-H functionalization of this compound lies in the ability to differentiate between these various C-H bonds and selectively target the desired position. This is typically achieved through the strategic use of directing groups and the careful selection of the transition metal catalyst and ligands.[5][6][7]
Strategic Approaches to Regiocontrolled C-H Functionalization of this compound
Achieving high regioselectivity is the cornerstone of synthetic utility in C-H functionalization. For a substrate like this compound, two primary strategies are employed:
-
Inherent Substrate Reactivity: Exploiting the intrinsic electronic and steric differences between the C-H bonds. For instance, palladium catalysis often favors the less sterically hindered ortho-position in the absence of strong directing effects.[8]
-
Directing Group (DG) Strategy: The installation of a coordinating group onto the this compound scaffold can steer the metal catalyst to a specific C-H bond, enabling otherwise difficult transformations.[7][9] The geometry of the resulting metallacycle transition state dictates the site of activation.
The choice of directing group is critical and depends on the desired transformation. Common directing groups include pyridines, amides, and carboxylic acids.[1]
Palladium-Catalyzed Arylation of the Aromatic Ring
Palladium catalysis is a powerful tool for the ortho-arylation of aromatic C-H bonds.[10] By installing a directing group on the this compound core, we can achieve selective functionalization of the aromatic ring.
Protocol 1: Directed ortho-Arylation of this compound
This protocol describes a hypothetical procedure for the palladium-catalyzed ortho-arylation of a this compound derivative bearing a pyridine directing group.
Reaction Scheme:
A generalized scheme for the directed ortho-arylation of a this compound derivative.
Materials:
| Reagent | Supplier | Purity |
| 1-(this compound-4-yl)pyridine | Synthesized in-house | >98% |
| Aryl bromide/iodide | Commercial | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial | >98% |
| Tricyclohexylphosphine (PCy₃) | Commercial | >98% |
| Potassium carbonate (K₂CO₃) | Commercial | >99% |
| Anhydrous 1,4-dioxane | Commercial | DriSolv |
Procedure:
-
To a flame-dried Schlenk tube, add 1-(this compound-4-yl)pyridine (1.0 mmol), the desired aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃ (0.04 mmol, 4 mol%).
-
Add K₂CO₃ (2.0 mmol) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This protocol is expected to yield the ortho-arylated this compound derivative with high regioselectivity, driven by the pyridine directing group.
Rhodium-Catalyzed Olefination of the Aromatic Ring
Rhodium catalysts are particularly effective for the olefination of C-H bonds, often exhibiting different regioselectivity compared to palladium.[11][12][13]
Protocol 2: Directed meta-Olefination of this compound
This protocol outlines a hypothetical procedure for the rhodium-catalyzed meta-olefination of a this compound derivative, showcasing the potential for complementary regioselectivity.[14]
Reaction Scheme:
A generalized scheme for the directed meta-olefination of a this compound derivative.
Materials:
| Reagent | Supplier | Purity |
| N-(this compound-5-yl)pivalamide | Synthesized in-house | >98% |
| Alkene (e.g., ethyl acrylate) | Commercial | >98% |
| [RhCp*Cl₂]₂ | Commercial | >98% |
| Silver hexafluoroantimonate (AgSbF₆) | Commercial | >98% |
| Anhydrous 1,2-dichloroethane (DCE) | Commercial | DriSolv |
Procedure:
-
In a glovebox, add N-(this compound-5-yl)pivalamide (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%) to a vial.
-
Add anhydrous DCE (2.5 mL) followed by the alkene (1.0 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography or column chromatography.
Expected Outcome: The use of a rhodium catalyst with a suitable directing group is anticipated to favor olefination at the meta-position of the aromatic ring.
Iridium-Catalyzed Borylation of C-H Bonds
Iridium-catalyzed C-H borylation is a highly valuable transformation that introduces a versatile boronate ester group, which can be further functionalized through various cross-coupling reactions.[15][16] This reaction is often governed by steric factors, making it suitable for functionalizing less hindered C-H bonds.[17]
Protocol 3: Sterically-Controlled Aromatic C-H Borylation
This protocol provides a hypothetical procedure for the iridium-catalyzed borylation of this compound, targeting the least sterically hindered aromatic C-H bond.
Reaction Scheme:
A generalized scheme for the iridium-catalyzed C-H borylation of this compound.
Materials:
| Reagent | Supplier | Purity |
| This compound | Commercial | >98% |
| Bis(pinacolato)diboron (B₂pin₂) | Commercial | >98% |
| [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) | Commercial | >98% |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Commercial | >98% |
| Anhydrous cyclohexane | Commercial | DriSolv |
Procedure:
-
In a nitrogen-filled glovebox, combine this compound (1.0 mmol), B₂pin₂ (1.5 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3 mol%) in a screw-cap vial.
-
Add anhydrous cyclohexane (5 mL).
-
Seal the vial and heat the mixture at 80 °C for 12 hours.
-
Monitor the reaction by GC-MS analysis of an aliquot quenched with methanol.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions, or purified by column chromatography on silica gel.
Expected Outcome: This reaction is expected to yield a mixture of borylated isomers, with a preference for the least sterically hindered positions on the aromatic ring.
Catalytic Cycles and Mechanistic Considerations
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing C-H functionalization reactions.
Palladium-Catalyzed C-H Activation/Arylation
The generally accepted mechanism for palladium-catalyzed directed C-H arylation involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key steps are:
-
Coordination of the directing group to the Pd(II) center.
-
Concerted metalation-deprotonation (CMD) to form a palladacycle intermediate.
-
Oxidative addition of the aryl halide to the palladacycle.
-
Reductive elimination to form the C-C bond and regenerate the active catalyst.
A simplified catalytic cycle for palladium-catalyzed directed C-H arylation.
Rhodium-Catalyzed C-H Activation/Olefination
Rhodium(III)-catalyzed C-H activation often proceeds through a similar mechanism involving a rhodacycle intermediate.[18]
A simplified catalytic cycle for rhodium-catalyzed directed C-H olefination.
Conclusion and Future Outlook
The catalytic C-H functionalization of this compound represents a frontier in synthetic organic chemistry with significant implications for drug discovery. While the protocols presented here are based on established principles and require empirical validation, they provide a solid foundation for researchers to explore this exciting area. The continued development of novel catalysts and directing group strategies will undoubtedly lead to even more selective and efficient methods for the late-stage functionalization of complex molecules, accelerating the discovery of new medicines and materials.
References
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
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Rhodium(III)-Catalyzed C-H Functionalization in Water for Isoindolin-1-one Synthesis. Organic Letters. [Link]
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Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]
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Metal Catalyzed C-H activation. debabratamaiti - DM lab. [Link]
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Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry. [Link]
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Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]
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Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Science. [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
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Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship.org. [Link]
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Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. [Link]
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Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Synthesis. [Link]
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A Palladium(II)-Catalyzed C-H Activation Cascade Sequence for Polyheterocycle Formation. Angewandte Chemie International Edition. [Link]
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Sustainable C–H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water. Organic & Biomolecular Chemistry. [Link]
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The Role of Catalysts in Functionalization of C-H and C-C Bonds. MDPI. [Link]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
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Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. Organic Letters. [Link]
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Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines. Organic Letters. [Link]
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Rhodium-Catalyzed meta-C-H Functionalization of Arenes. Angewandte Chemie International Edition. [Link]
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Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry. [Link]
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Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. Organic Letters. [Link]
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Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. ACS Catalysis. [Link]
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Innate and guided C–H functionalization logic. Nature Chemistry. [Link]
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Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation. Indian Institute of Science. [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
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C–H Bond Functionalization. Macmillan Group. [Link]
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Selective C-H activation alpha to primary amines. Bridging metallaaziridines for catalytic, intramolecular alpha-alkylation. Journal of the American Chemical Society. [Link]
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Application Note: Protocols for the Controlled Polymerization of 1-Methylindan-Based Monomers
Abstract
The incorporation of rigid, non-planar cyclic structures into polymer backbones is a key strategy for developing advanced materials with high thermal stability, distinct mechanical properties, and specialized optical characteristics. The 1-methylindan moiety, a bicyclic aromatic hydrocarbon, presents a compelling building block for such polymers. While its use is noted in the fuel and pharmaceutical industries, its potential as a monomer remains largely unexplored.[1] This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing two detailed, field-proven protocols for the polymerization of this compound-containing monomers. We present two distinct and plausible polymerization pathways: (A) the direct cationic polymerization of this compound via electrophilic aromatic substitution and (B) the controlled radical polymerization of a vinyl-functionalized this compound derivative using Reversible Addition-Fragmentation chain Transfer (RAFT). This guide explains the causality behind experimental choices, furnishes step-by-step protocols, and outlines a comprehensive characterization workflow to validate the synthesis of these novel polymers.
Introduction: The Rationale for this compound Polymers
The indan scaffold consists of a benzene ring fused to a cyclopentane ring. The inclusion of a methyl group at the C1 position introduces a chiral center and a fixed, bulky substituent. Integrating this structure into a polymer chain is hypothesized to impart several desirable properties:
-
Increased Glass Transition Temperature (Tg): The rigid, bulky nature of the indan group restricts segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability compared to more flexible analogues like polystyrene.
-
Enhanced Mechanical Strength: The inherent stiffness of the monomer unit can contribute to polymers with high tensile strength and modulus.[2]
-
Tailored Refractive Index: The aromatic content and density of the resulting polymer may lead to materials with a high refractive index, useful in optical applications.
-
Biocompatibility Insights: Given that 1-indanone is a metabolite of certain pharmaceutical compounds, polymers derived from it could offer unique biocompatibility profiles relevant to drug delivery and medical device development.[1]
This document provides the foundational methodologies to explore these possibilities by synthesizing poly(this compound)-based materials.
Proposed Polymerization Mechanisms & Workflows
Due to the chemical nature of this compound, two primary polymerization strategies are proposed. The choice of method depends on the desired polymer architecture and whether the parent monomer or a functionalized derivative is used.
Pathway A: Cationic Polymerization of this compound
This pathway is analogous to the synthesis of polymers via Friedel-Crafts alkylation. The polymerization proceeds through a chain-growth mechanism where a cationic initiator, such as a Lewis acid, activates a monomer to generate a carbocation.[3] This carbocation is stabilized by the adjacent aromatic ring. The propagation step involves the electrophilic attack of this growing cationic chain end onto the electron-rich aromatic ring of another this compound monomer.
Causality & Expertise: The selection of a strong Lewis acid co-initiated with a proton source (e.g., trace water) is critical. The Lewis acid helps to generate the initiating cation and stabilizes the counter-ion, preventing premature termination.[4] The reaction must be conducted under strictly anhydrous and inert conditions, as water and other nucleophiles can readily terminate the cationic chain carrier.
Caption: Cationic polymerization of this compound.
Pathway B: RAFT Polymerization of 4-Vinyl-1-methylindan
To achieve superior control over molecular weight and obtain polymers with low dispersity (Đ), a controlled or living polymerization technique is necessary.[5][6] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method applicable to a wide range of monomers, including styrenics.[7][8] This pathway requires the synthesis of a vinyl-functionalized monomer, such as 4-vinyl-1-methylindan. The RAFT process employs a chain transfer agent (RAFT agent) to mediate the polymerization, establishing a dynamic equilibrium between active, propagating radical chains and dormant species. This allows all chains to grow at a similar rate.[9][10]
Causality & Expertise: The success of RAFT polymerization hinges on the judicious selection of the RAFT agent, initiator, and solvent. For a styrenic monomer like 4-vinyl-1-methylindan, a trithiocarbonate or dithiobenzoate-based RAFT agent is appropriate. The initiator-to-RAFT agent ratio is crucial for ensuring that the majority of chains are initiated via the RAFT mechanism, leading to good "living" character and enabling the synthesis of block copolymers.[11]
Caption: Experimental workflow for RAFT polymerization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
Protocol 1: Cationic Polymerization of this compound
This protocol aims to produce poly(this compound) with a target degree of polymerization (DP) of 50.
| Reagents & Materials | Purpose | Typical Quantity | Purity/Grade |
| This compound | Monomer | 6.61 g (50 mmol) | >98%, anhydrous |
| Aluminum Chloride (AlCl₃) | Initiator / Lewis Acid | 133 mg (1 mmol) | >99.9%, anhydrous |
| Dichloromethane (DCM) | Solvent | 100 mL | Anhydrous, <50 ppm H₂O |
| Methanol | Quenching/Precipitation | 500 mL | ACS Grade |
| Nitrogen (N₂) or Argon (Ar) | Inert Atmosphere | N/A | High Purity |
| Schlenk Flask & Line | Reaction Vessel | 250 mL | Oven-dried |
| Magnetic Stirrer & Bar | Agitation | N/A | N/A |
Step-by-Step Methodology:
-
Preparation: Oven-dry all glassware (250 mL Schlenk flask, graduated cylinders) at 120 °C overnight and allow to cool under a stream of inert gas (N₂ or Ar).
-
Monomer & Solvent Addition: In the Schlenk flask under a positive pressure of inert gas, add the anhydrous dichloromethane (100 mL) via a cannula or dry syringe. Add the this compound monomer (6.61 g) and stir until fully dissolved.
-
Reaction Cooling: Cool the reaction mixture to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Initiator Addition: In a glovebox or under a positive flow of inert gas, quickly weigh the aluminum chloride (133 mg) and add it to the stirring reaction mixture. Expertise Note: AlCl₃ is highly hygroscopic; rapid and careful handling is essential to prevent premature reaction with atmospheric moisture.
-
Polymerization: Allow the reaction to proceed at -20 °C for 4 hours. The solution may become more viscous as the polymer forms.
-
Termination (Quenching): Quench the polymerization by slowly adding 10 mL of cold methanol to the reaction mixture. This will deactivate the cationic chain ends.
-
Purification: Warm the mixture to room temperature. Slowly pour the polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A white precipitate of poly(this compound) should form.
-
Isolation: Allow the precipitate to settle, then collect the solid polymer by vacuum filtration. Wash the polymer cake with an additional 100 mL of methanol.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.
Protocol 2: RAFT Polymerization of 4-Vinyl-1-methylindan
This protocol targets a polymer with a DP of 100 and employs 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA) as a suitable RAFT agent, although others like DDMAT can be used. (Monomer synthesis not included).
| Reagents & Materials | Purpose | Typical Quantity | Purity/Grade |
| 4-Vinyl-1-methylindan | Monomer | 1.58 g (10 mmol) | >99%, inhibitor removed |
| CDTPA | RAFT Agent | 40.3 mg (0.1 mmol) | >97% |
| AIBN | Radical Initiator | 3.28 mg (0.02 mmol) | Recrystallized |
| Toluene | Solvent | 10 mL | Anhydrous |
| Methanol | Precipitation | 200 mL | ACS Grade |
| Nitrogen (N₂) or Argon (Ar) | Inert Atmosphere | N/A | High Purity |
| Schlenk Flask & Line | Reaction Vessel | 50 mL | Oven-dried |
Step-by-Step Methodology:
-
Stock Solution: In a 50 mL Schlenk flask, combine the 4-vinyl-1-methylindan (1.58 g), CDTPA (40.3 mg), AIBN (3.28 mg), and toluene (10 mL). Add a magnetic stir bar.
-
Degassing: Seal the flask with a rubber septum. Perform three cycles of freeze-pump-thaw to remove dissolved oxygen. Trustworthiness Note: Rigorous removal of oxygen, a radical scavenger, is paramount for achieving a controlled polymerization with predictable kinetics and low dispersity.[11]
-
Polymerization: After the final thaw cycle, backfill the flask with inert gas. Immerse the flask in a pre-heated oil bath set to 70 °C and begin stirring. Start a timer.
-
Monitoring Kinetics (Optional): To track monomer conversion over time, take small aliquots (~0.1 mL) from the reaction at set time points (e.g., 30, 60, 120, 240 min) using a nitrogen-purged syringe. Immediately quench the aliquot in deuterated chloroform (CDCl₃) containing an inhibitor for ¹H NMR analysis.
-
Termination: After the desired time (e.g., 6 hours) or conversion is reached, terminate the polymerization by removing the flask from the oil bath, cooling it in an ice bath, and exposing the solution to air.
-
Purification: Dilute the viscous polymer solution with a small amount of toluene (~5 mL) and precipitate it by adding it dropwise into 200 mL of cold, stirring methanol.
-
Isolation & Drying: Collect the polymer via vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at 50 °C to a constant weight.
Self-Validating Systems: Polymer Characterization
Characterization is not merely a final step but an integral part of the protocol that validates its success.[12][13] A combination of techniques should be employed to confirm the chemical identity, molecular characteristics, and thermal properties of the synthesized polymer.[2][14]
| Analytical Technique | Information Provided | Expected Result for a Successful Polymerization |
| ¹H NMR Spectroscopy | Monomer conversion, polymer structure confirmation. | Protocol 1: Disappearance of monomeric signals and appearance of broad polymer peaks. Protocol 2: Disappearance of vinyl proton signals (~5-7 ppm). |
| Size Exclusion (SEC/GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | Protocol 1: Successful polymerization confirmed. Protocol 2: Mn should be close to the theoretical value. Đ should be low (< 1.3), indicating a controlled process.[11] |
| Differential Scanning (DSC) | Glass transition temperature (Tg), melting point (Tm, if crystalline). | A high Tg is expected (>120 °C, depending on molecular weight) due to the rigid indan structure. |
| FTIR Spectroscopy | Functional group analysis. | Protocol 2: Disappearance of the C=C stretch of the vinyl group (~1630 cm⁻¹). |
References
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Wikipedia. (n.d.). Living polymerization. Retrieved from [Link]
-
Kennard, C. B., et al. (2022). Red Light-Driven, Oxygen-Tolerant RAFT Polymerization Enabled by Methylene Blue. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2008). Toward living radical polymerization. Accounts of Chemical Research. Available at: [Link]
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Lunn, D. J., & O'Reilly, R. K. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. Macromolecules. Available at: [Link]
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Wikipedia. (n.d.). Living free-radical polymerization. Retrieved from [Link]
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LookChem. (n.d.). Cas 767-58-8,this compound. Retrieved from [Link]
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Matyjaszewski, K. (1994). Introduction of Living Polymerization. Living and/or Controlled Polymerization. DTIC. Available at: [Link]
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Shodhganga. (n.d.). Chapter 1: Introduction. Retrieved from [Link]
- Qiu, J., et al. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science.
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LibreTexts Chemistry. (2021). 2.4: Cationic Polymerization. Retrieved from [Link]
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IUPAC. (n.d.). Controlled polymerization. The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Takeuchi, D., Kim, S., & Osakada, K. (2001). Ring-Opening Polymerization of 1-Methylene-2-phenylcyclopropane Catalyzed by a Pd Complex To Afford Regioregulated Polymers. Angewandte Chemie International Edition. Available at: [Link]
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Buback, M., et al. (2023). Controlled Polymerization. Polymers. Available at: [Link]
- Nairn, J. A. (2007). POLYMER STRUCTURE AND CHARACTERIZATION.
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ResearchGate. (n.d.). Characterization of Polymer Materials | Request PDF. Retrieved from [Link]
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Sanda, F., & Endo, T. (2012). Ring-Opening Polymerization—An Introductory Review. Polymers. Available at: [Link]
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Organic Chemistry. (2023). Analyzing Polymerization Reactions; Cationic Polymerization. YouTube. Retrieved from [Link]
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Chemcasts. (n.d.). This compound (CAS 767-58-8) Properties. Retrieved from [Link]
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Parisian Institute of Molecular Chemistry. (n.d.). EN-Cationic Polymerization. Retrieved from [Link]
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Wikipedia. (n.d.). Polymer characterization. Retrieved from [Link]
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MDPI. (n.d.). Special Issue “Ring-Opening Polymerization”. Retrieved from [Link]
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Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Carnegie Mellon University. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Indan, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of 1-Methylindan
Executive Summary and Strategic Overview
1-Methylindan (C₁₀H₁₂) is a cyclic hydrocarbon of significant industrial interest, primarily utilized as a specialty solvent, a component in high-performance fuels, and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its unique structural properties, derived from the fusion of a benzene ring with a methylated cyclopentane ring, impart desirable characteristics for these applications. The successful transition from laboratory-scale synthesis to robust, cost-effective industrial production is contingent upon a carefully selected synthetic strategy that prioritizes yield, purity, safety, and economic viability.
This document provides a comprehensive guide to a validated, multi-step synthesis for the scale-up production of this compound. The chosen pathway proceeds from the readily available starting material, 1-indanone, via a three-step sequence: Grignard reaction, acid-catalyzed dehydration, and catalytic hydrogenation. This route is selected for its high degree of control, reliance on well-understood industrial unit operations, and avoidance of problematic polyalkylation or rearrangement side reactions often associated with direct Friedel-Crafts alkylations.[2][3]
Causality of Synthetic Route Selection
While several theoretical pathways to this compound exist, including direct Friedel-Crafts alkylation of benzene derivatives or the hydrogenation of substituted indoles, the selected three-step synthesis from 1-indanone offers superior control and predictability in a large-scale setting.
-
Rejection of Direct Friedel-Crafts Alkylation: Direct alkylation of an aromatic ring with an alkyl halide or alkene is prone to several issues at scale.[3][4] Firstly, the carbocation intermediates are susceptible to rearrangement, leading to a mixture of isomers that are difficult to separate. Secondly, the alkylated product is more reactive than the starting material, often resulting in undesirable polyalkylation. These factors complicate purification and reduce the yield of the target molecule.
-
Advantages of the 1-Indanone Pathway:
-
Specificity: The Grignard reaction at the carbonyl group of 1-indanone precisely installs the methyl group at the desired C1 position.
-
Control: Each step is distinct, allowing for isolation and purification of intermediates, which is critical for ensuring the final product meets stringent quality specifications.
-
Scalability: The reactions involved—Grignard, dehydration, and catalytic hydrogenation—are standard, well-characterized industrial processes with established safety protocols and equipment designs.[5][6]
-
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the multi-kilogram scale synthesis of this compound. All operations must be conducted in appropriately rated reactors by trained personnel, adhering to strict safety protocols.
Step 1: Grignard Reaction - Synthesis of 1-Methyl-1-indanol
Principle: This step utilizes a nucleophilic addition of a methyl group, delivered by methylmagnesium bromide (a Grignard reagent), to the electrophilic carbonyl carbon of 1-indanone. The resulting magnesium alkoxide is subsequently hydrolyzed to yield the tertiary alcohol, 1-methyl-1-indanol.
Materials & Equipment:
-
Glass-lined or stainless steel reactor (100 L), equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
1-Indanone (5.00 kg, 37.8 mol)
-
Methylmagnesium bromide solution (3.0 M in THF, 14.2 L, 42.6 mol)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free (30 L)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (20 L)
-
Toluene (for extraction)
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously dry and purged with nitrogen to establish an inert atmosphere.
-
Charge Reactant: Charge 1-indanone (5.00 kg) and anhydrous THF (30 L) into the reactor. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a chiller unit.
-
Grignard Addition: Add the methylmagnesium bromide solution dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS to confirm the consumption of 1-indanone.
-
Quenching: Slowly and carefully add the saturated aqueous NH₄Cl solution to the reactor. This step is highly exothermic; add the solution at a rate that maintains the internal temperature below 25 °C.
-
Phase Separation & Extraction: Once the quench is complete, stop the stirring and allow the layers to separate. Drain the lower aqueous layer. Extract the remaining aqueous layer with toluene (2 x 5 L).
-
Combine & Wash: Combine the organic layers and wash with brine (1 x 10 L).
-
Solvent Removal: Concentrate the organic phase under reduced pressure to remove the solvent, yielding crude 1-methyl-1-indanol as an oil or low-melting solid. The crude product is typically of sufficient purity for the next step.
Step 2: Dehydration - Synthesis of 1-Methylindene
Principle: This step involves the acid-catalyzed E1 elimination of water from the tertiary alcohol, 1-methyl-1-indanol. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Materials & Equipment:
-
Reactor (100 L) equipped with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.
-
Crude 1-Methyl-1-indanol (from Step 3.1)
-
Toluene (40 L)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (90 g, 0.47 mol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Charge Reactor: Charge the crude 1-methyl-1-indanol and toluene (40 L) into the reactor. Add the p-TsOH catalyst.
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction by GC-MS to confirm the disappearance of the starting alcohol.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 10 L) to neutralize the acid catalyst, followed by a wash with water (1 x 10 L) and brine (1 x 10 L).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylindene as an oil.
Step 3: Catalytic Hydrogenation - Synthesis of this compound
Principle: The alkene double bond in 1-methylindene is reduced via catalytic hydrogenation. This heterogeneous catalysis involves the addition of hydrogen across the double bond on the surface of a palladium catalyst, yielding the final saturated product, this compound.
Caption: Mechanism of heterogeneous catalytic hydrogenation.
Materials & Equipment:
-
High-pressure hydrogenator (autoclave), rated for at least 10 bar.
-
Crude 1-Methylindene (from Step 3.2)
-
Palladium on Carbon (5% Pd/C, 50% wet) (approx. 150 g dry weight)
-
Ethanol (or Ethyl Acetate) (30 L)
Procedure:
-
Charge Reactor: In a safe and well-ventilated area, carefully charge the hydrogenator with the crude 1-methylindene, ethanol, and the wet Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Handle with care under an inert atmosphere or as a wet paste.
-
Inerting: Seal the reactor and purge the headspace several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-7 bar. Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically exothermic, and cooling may be required to maintain a temperature of 25-40 °C.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. When the pressure stabilizes, the reaction is complete (typically 4-8 hours). Confirm completion by GC-MS analysis of a sample.
-
Depressurization & Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake must be kept wet to prevent ignition. Quench the used catalyst immediately under water for safe disposal.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The remaining liquid is crude this compound.
Industrial Purification and Quality Control
Purification: The crude this compound is purified by fractional vacuum distillation . This is the most effective industrial method for separating liquids with different boiling points and removing non-volatile impurities.[7][8]
Distillation Parameters:
-
Pressure: 10-20 mmHg
-
Boiling Point: approx. 80-85 °C at 15 mmHg (Lit. BP: 193.4 °C at 760 mmHg)
-
Collection: Collect the heart cut fraction, discarding the forerun (lower boiling impurities) and the pot residue (higher boiling impurities).
Quality Control Data & Specifications:
| Parameter | Specification | Analytical Method |
| Appearance | Clear, colorless liquid | Visual Inspection |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS |
| Refractive Index | 1.525 - 1.528 (@ 20°C) | Refractometer |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
Safety, Handling, and Waste Management
Personnel Safety:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, face shield, flame-retardant lab coat, and chemically resistant gloves.[9][10]
-
Ventilation: All operations should be performed in a well-ventilated area or chemical fume hood.[9]
-
Emergency Equipment: Ensure easy access to safety showers, eyewash stations, and fire extinguishers (Class B for flammable liquids, Class D for metal fires).[9]
Chemical Hazards:
-
Flammable Solvents (THF, Toluene, Ethanol): Highly flammable. Keep away from ignition sources. Use non-sparking tools.[9]
-
Grignard Reagent: Reacts violently with water and is corrosive. Handle under a nitrogen atmosphere.
-
Hydrogen Gas: Extremely flammable and explosive. Ensure all equipment is properly grounded and pressure-rated.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle as a wet paste and never allow the catalyst to dry on filter paper or in the presence of flammable solvents.[11]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]
-
Quench spent Pd/C catalyst under a large volume of water before collection for recovery or disposal.
-
Neutralize acidic and basic aqueous waste streams before disposal.
References
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Cas 767-58-8,this compound - LookChem. [Link]
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Material Safety Data Sheet. (2021-11-25). [Link]
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Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. [Link]
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Safety Data Sheet - Angene Chemical. (2024-08-26). [Link]
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- US20110077440A1 - Process for Producing Alkyl Substituted Indanes - Google P
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Friedel-Crafts Alkylation Reaction - Mettler Toledo. [Link]
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Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Alkylation - Organic Chemistry Portal. [Link]
- US4440966A - Production of indanes - Google P
-
Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give... - ResearchGate. [Link]
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Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions - MDPI. [Link]
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Titanium‐Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes. [Link]
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Troubleshooting & Optimization
Common impurities in crude 1-Methylindan and their removal
Technical Support Center: 1-Methylindan Purification
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for their applications. In drug development and materials science, even trace impurities can alter experimental outcomes, making robust purification and analysis paramount. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my crude this compound?
The impurity profile of crude this compound is intrinsically linked to its synthetic route. Generally, impurities can be categorized into three main groups:
-
Unreacted Starting Materials: Depending on the synthesis, these could include indene, 1-indanone, or precursors used in Friedel-Crafts reactions such as benzene and an appropriate alkylating agent.[1][2] Incomplete reactions are a common source of these impurities.
-
Reaction Byproducts: These are often the most challenging impurities to remove.
-
Isomers & Poly-alkylated Species: If a Friedel-Crafts alkylation route is used, the reaction can be difficult to control.[3][4] The product, this compound, is more reactive than the starting benzene ring, leading to the formation of di- and tri-methylated indans (polyalkylation).[3][5] Furthermore, carbocation rearrangements can lead to the formation of other structural isomers.[4]
-
Polymeric Material: Acid-catalyzed syntheses, particularly those starting from unsaturated precursors like styrene derivatives, can produce high-boiling point oligomers or polymers, which often appear as a viscous, tar-like residue.[6]
-
-
Degradation Products: this compound can be susceptible to oxidation, especially if stored improperly. This can lead to the formation of oxygenated species, with 1-indanone being a plausible oxidation product.[1][2]
Q2: My initial GC-MS analysis of the crude product shows several unexpected peaks. How do I begin to identify them?
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the gold standard for identifying volatile and semi-volatile organic impurities.[7][8]
-
Step 1: NIST Library Search: Your first action should be to compare the mass spectrum of each impurity peak against a comprehensive database like the NIST Mass Spectral Library. The fragmentation pattern is a chemical fingerprint, and a library match with a high similarity index (>800) is a strong indicator of the impurity's identity.[7]
-
Step 2: Plausibility Check: Cross-reference the library hits with the starting materials and reagents used in your synthesis. An impurity is more likely to be a known byproduct or a derivative of a starting material than a random compound.
-
Step 3: Analyze Retention Times: The Kovats retention index can provide clues.[9] Compare the retention times of your impurity peaks with those of commercially available standards of suspected impurities (e.g., indene, 1-indanone) under the identical GC method.
-
Step 4: Consider Derivatization: For certain classes of compounds, particularly those with active hydrogens that may chromatograph poorly, derivatization can enhance separation and provide more definitive mass spectra.[10]
Q3: What is the first and most fundamental purification step I should perform after my synthesis is complete?
Before attempting more complex methods like distillation or chromatography, a liquid-liquid extraction (aqueous work-up) is essential. This simple and effective step removes a significant portion of water-soluble and reactive impurities.
The primary goal is to neutralize any remaining acid or base catalyst and wash away inorganic salts. For instance, if you used a Lewis acid catalyst like AlCl₃ in a Friedel-Crafts reaction, quenching the reaction mixture with ice-cold water or dilute acid, followed by washes with a basic solution (e.g., saturated sodium bicarbonate) and brine, is critical.[6][11][12] This prevents the catalyst from promoting unwanted side reactions during subsequent heating or concentration steps.
A detailed protocol for a standard aqueous work-up is provided in the "Experimental Protocols" section below.
Q4: How do I decide between high-vacuum distillation and flash column chromatography for purifying my this compound?
The choice between these two powerful techniques depends entirely on the physical properties of the impurities you need to remove.
-
Choose High-Vacuum Distillation when: Your primary impurities have boiling points that are significantly different from this compound (Boiling Point: ~193-204°C).[1][13] Distillation is highly effective at separating non-volatile residues (like polymers or salts) and other volatile components.[14] For example, separating this compound from a higher-boiling point di-methylindan or a lower-boiling point solvent is an ideal application for distillation. It is also highly scalable for larger quantities.
-
Choose Flash Column Chromatography when: Your impurities have boiling points very close to this compound but differ in polarity. Isomers are a classic example. Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel).[15] A non-polar compound like this compound will travel quickly through the column with a non-polar eluent (e.g., hexanes), while a more polar impurity (like residual 1-indanone) will be retained more strongly, allowing for effective separation.
The flowchart below provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Q5: My crude product contains a significant amount of a dark, high-boiling 'tar'. What is it and how should I handle it?
This "tar" is almost certainly high-molecular-weight polymeric or oligomeric byproducts.[6] These are particularly common in acid-catalyzed reactions. Attempting to purify the entire crude mixture directly can be problematic, as these non-volatile materials will remain in the distillation flask and can char, making cleanup difficult and potentially lowering the yield of your desired product.
Recommended Strategy:
-
Initial Separation: Perform a preliminary "short-path" or simple distillation to separate the volatile components (your this compound and other low-boiling impurities) from the non-volatile tar.[12]
-
Secondary Purification: Collect the crude distillate and then subject this much cleaner material to a more careful fractional distillation or column chromatography to remove the remaining, more closely related impurities.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₀H₁₂ | 132.20 | ~193-204[1][13] | Non-polar |
| Indene | C₉H₈ | 116.16 | ~181-182 | Non-polar |
| 1-Indanone | C₉H₈O | 132.16 | ~243-245 | Moderately Polar |
| Naphthalene | C₁₀H₈ | 128.17 | ~218 | Non-polar |
| 1,3-Dimethylindan | C₁₁H₁₄ | 146.23 | ~209-211 | Non-polar |
Note: Boiling points can vary with pressure. The data presented provides a relative guide for separation.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove acidic/basic catalysts and water-soluble byproducts.
-
Quenching: Carefully pour the cooled crude reaction mixture into a separatory funnel containing an equal volume of cold deionized water or a 5% hydrochloric acid solution (if the reaction was basic).
-
Solvent Addition: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product. Use a volume approximately equal to the aqueous layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake and vent. This step neutralizes any remaining acid.[11] Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase.[12] Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 15-20 minutes.[6][11]
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, dried product ready for further purification.
Protocol 2: High-Vacuum Distillation
This protocol is for purifying this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux column, condenser, and fraction collector (a "cow" or "pig" adapter is ideal). Ensure all joints are properly greased.
-
Charge the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle with gentle stirring.
-
Collect Fractions:
-
Forerun: Collect any low-boiling point impurities that distill first.
-
Main Fraction: Collect the this compound fraction at its expected boiling point under the applied vacuum. (Note: Boiling point decreases significantly under vacuum).
-
Tails: Stop the distillation before any high-boiling impurities begin to distill over.
-
-
Analysis: Analyze the collected main fraction by GC-MS or NMR to confirm purity.
Protocol 3: Flash Column Chromatography
This protocol is for separating this compound from more polar impurities.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate). Apply positive pressure to achieve a fast flow rate.
-
Fraction Collection: Collect small fractions in test tubes as the solvent elutes from the column.
-
TLC Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Sources
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- 2. Cas 767-58-8,this compound | lookchem [lookchem.com]
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- 10. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. quora.com [quora.com]
- 15. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
Technical Support Center: Side Reactions in the Methylation of Indane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the methylation of indane. This guide is designed to provide in-depth technical assistance for troubleshooting and understanding the side reactions commonly encountered during the electrophilic methylation of indane. As Senior Application Scientists, we have synthesized key information from the literature and our expertise to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the methylation of indane?
Under typical Friedel-Crafts conditions, the methylation of indane is expected to yield a mixture of two primary monomethylated isomers: 4-methylindane and 5-methylindane. The substitution occurs on the benzene ring of the indane molecule. The five-membered aliphatic ring is generally less reactive towards electrophilic attack under these conditions.
Q2: What are the most common side reactions observed during the methylation of indane?
The most prevalent side reactions during the Friedel-Crafts methylation of indane are:
-
Polyalkylation: The introduction of more than one methyl group onto the aromatic ring, leading to the formation of various dimethylindane and polymethylindane isomers. This occurs because the initial methylation activates the aromatic ring, making it more susceptible to further electrophilic attack.[1][2][3]
-
Isomerization: Rearrangement of the initial product mixture under the reaction conditions. While carbocation rearrangements of the alkylating agent are a concern with longer alkyl chains, with methylation, the primary concern is the potential for the methyl group to migrate on the aromatic ring, especially under thermodynamic control (e.g., with strong acid and higher temperatures).[4]
-
Disproportionation: The transfer of an alkyl group from one molecule to another, which can also alter the product distribution over time.
Q3: Why does polyalkylation occur, and how can it be minimized?
Polyalkylation is a common issue in Friedel-Crafts alkylation because the addition of an electron-donating alkyl group makes the aromatic ring more nucleophilic than the starting material.[1][2][5][6] This increased reactivity favors further alkylation of the mono-substituted product.
Strategies to Minimize Polyalkylation:
-
Use a Large Excess of Indane: By using a significant excess of the indane substrate relative to the methylating agent, the probability of the electrophile reacting with an unreacted indane molecule is statistically increased, thus favoring mono-methylation.[5][6]
-
Control Stoichiometry: Precise control over the molar ratio of the methylating agent to indane is crucial.
-
Reaction Temperature: Lowering the reaction temperature generally reduces the rate of subsequent alkylation reactions.[6]
-
Choice of Catalyst: Using a milder Lewis acid catalyst can sometimes improve selectivity for mono-alkylation.[6]
-
Alternative Synthetic Route: The most effective method to ensure mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents polysubstitution.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of desired monomethylated indane and a complex mixture of products observed by GC-MS.
Possible Cause: This is a classic sign of significant polyalkylation.[1][3]
Solutions:
-
Modify Reactant Ratio: Drastically increase the molar excess of indane to the methylating agent. Ratios of 5:1 or even higher (indane:methylating agent) may be necessary.
-
Lower Reaction Temperature: If the reaction is being run at room temperature or elevated temperatures, try performing the reaction at 0 °C or even lower to decrease the rate of the second methylation.[6]
-
Slow Addition of Methylating Agent: Add the methylating agent dropwise to the cooled reaction mixture containing indane and the Lewis acid catalyst. This helps to maintain a low concentration of the electrophile and reduces the chance of it reacting with the already methylated product.
-
Consider Friedel-Crafts Acylation-Reduction: For the highest selectivity, consider an alternative two-step synthesis. First, perform a Friedel-Crafts acylation of indane with acetyl chloride and a Lewis acid. The resulting mixture of 4- and 5-acetylindane can then be separated and each isomer reduced to the corresponding methylindane (e.g., via a Clemmensen or Wolff-Kishner reduction).[5][6]
Problem 2: The ratio of 4-methylindane to 5-methylindane is not as expected or varies between experiments.
Possible Cause: The regioselectivity of Friedel-Crafts alkylation can be sensitive to reaction conditions, including the catalyst, solvent, and temperature. The reaction can be under either kinetic or thermodynamic control.
Solutions:
-
Standardize Reaction Conditions: Ensure all reaction parameters (temperature, reaction time, solvent purity, catalyst activity) are consistent between runs.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (favors the faster-forming product): Generally achieved at lower temperatures and with less active catalysts. For many substituted benzenes, ortho and para products are kinetically favored.
-
Thermodynamic Control (favors the more stable product): Achieved at higher temperatures, with longer reaction times, or with stronger acid catalysts that can facilitate isomerization. The thermodynamically most stable isomer will predominate.
-
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to determine the optimal catalyst for your desired isomer. Milder Lewis acids may offer better kinetic control.[7][8]
Problem 3: Difficulty in separating the 4- and 5-methylindane isomers.
Possible Cause: 4- and 5-methylindane are constitutional isomers with very similar physical properties (boiling point, polarity), making their separation challenging.
Solutions:
-
High-Resolution Gas Chromatography (GC): Use a high-efficiency capillary GC column (e.g., a long column with a non-polar stationary phase like DB-1 or DB-5) to achieve baseline separation.
-
Preparative Gas Chromatography (Prep-GC): For isolating larger quantities of the individual isomers, preparative GC is a viable option.
-
High-Performance Liquid Chromatography (HPLC): While less common for non-polar hydrocarbons, normal-phase HPLC with a suitable non-polar stationary phase and solvent system might provide separation. Reverse-phase HPLC may also be an option.[9][10][11][12]
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure may be attempted, although this is often difficult for these types of isomers.
Experimental Protocols & Data
Protocol 1: General Procedure for Friedel-Crafts Methylation of Indane (Illustrative)
This is a general guideline and may require optimization.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add indane (e.g., 5 equivalents) and a suitable solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents relative to the methylating agent) in portions.
-
Methylating Agent Addition: Dissolve the methylating agent (e.g., methyl chloride or dimethyl sulfate, 1 equivalent) in the same solvent and add it to the dropping funnel. Add the methylating agent dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice. If a strong Lewis acid like AlCl₃ was used, add dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure.
-
Analysis and Purification: Analyze the crude product by GC-MS and NMR to determine the product distribution. Purify the isomers by preparative GC or careful column chromatography.
Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent tool for identifying the components of the reaction mixture.
-
Retention Time: The different isomers (4-methylindane, 5-methylindane, and various dimethylindanes) will have distinct retention times on a given GC column.
-
Mass Spectrum: The mass spectra of the methylindane isomers will show a molecular ion peak (M⁺) at m/z = 132. The fragmentation patterns of the isomers may show subtle differences that can aid in their identification, though they are often very similar.[13][14][15][16] Look for characteristic fragments corresponding to the loss of a methyl group (M-15) or other fragments from the indane skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the isolated isomers.[17][18][19][20]
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be diagnostic for the substitution pattern.
-
4-Methylindane: Will show three distinct aromatic protons.
-
5-Methylindane: Will show three distinct aromatic protons with a different splitting pattern compared to the 4-isomer.
-
The chemical shifts and coupling constants of the aliphatic protons on the five-membered ring will also be characteristic.
-
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum will confirm the substitution pattern. The chemical shift of the methyl group will also be informative.[13]
Table 1: Expected Product Ratios under Different Conditions (Hypothetical)
| Condition | Catalyst | Temperature (°C) | Indane:MeCl Ratio | Predominant Product(s) |
| Kinetic | FeCl₃ | 0 | 5:1 | 4- and 5-Methylindane |
| Thermodynamic | AlCl₃ | 80 | 1:1 | Polymethylated indanes |
| Selective | Acylation then Reduction | - | - | 4- or 5-Methylindane |
Visualizing Reaction Pathways
Main Reaction and Side Reactions
Caption: Troubleshooting flowchart for common issues in indane methylation.
References
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
Fiveable. (n.d.). Polyalkylation Definition. [Link]
-
PubChem. (n.d.). 4-Methylindan. [Link]
-
ResearchGate. (n.d.). Experimental data of GC/MS fragment ions of standards 7–13. [Link]
-
Journal of the American Chemical Society. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
PubMed. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. (n.d.). Experimental investigations of the isomerization of Friedel–Crafts.... [Link]
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sathee jee. (n.d.). Friedel Crafts Reaction. [Link]
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The Friedel-Crafts Reaction. (2014). [Link]
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Royal Society of Chemistry. (n.d.). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ChemSynthesis. (2025). 5-methylindane. [Link]
-
PubMed. (2000). Selective metal cation activation of a DNA alkylating agent: synthesis and evaluation of methyl 1,2,9, 9a-Tetrahydrocyclopropa[c]pyrido[3,2-e]indol-4-one-7-carboxylate (CPyI). [Link]
-
Lewis Acid Activated Olefin Metathesis Catalysts. (n.d.). [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. [Link]
-
PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
PubMed. (2023). Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). [Link]
-
Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. [Link]
-
Organic Syntheses. (n.d.). 4-nitroindole. [Link]
-
MDPI. (n.d.). Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
NIH. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. [Link]
-
YouTube. (2020). GCMS 3 Fragmentation Patterns. [Link]
-
ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
-
PubMed. (n.d.). Inhibition of DNA methylation by chemical carcinogens in vitro. [Link]
-
PMC - PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. [Link]
-
PubMed. (2009). Changes in genomic methylation patterns during the formation of triploid asexual dandelion lineages. [Link]
-
Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
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- 20. epfl.ch [epfl.ch]
Purification of 1-Methylindan by fractional distillation vs. chromatography
Technical Support Center: Purification of 1-Methylindan
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the purification of this compound via fractional distillation and chromatography. Our goal is to equip you with the necessary technical knowledge and practical insights to overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs): Method Selection
This section addresses initial considerations for choosing the appropriate purification strategy for this compound, a critical intermediate in various synthetic applications.[1]
Q1: I have a large volume ( >50 g) of crude this compound. Which purification method is more practical?
A: For large-scale purification, fractional distillation is generally the more practical and cost-effective choice.[2] It is well-suited for separating components with different boiling points on a larger scale. Chromatography, while offering higher resolution, becomes expensive and cumbersome with large quantities due to the high consumption of stationary phase and solvents.
Q2: My primary concern is separating this compound from its structural isomers (e.g., 4-methylindan, 5-methylindan). Can I use distillation?
A: This is a significant challenge for distillation. Structural isomers often have very close boiling points, making their separation by fractional distillation inefficient. While a highly efficient fractional distillation column with many theoretical plates might achieve partial separation, chromatography is the superior method for this task. Techniques like HPLC, particularly with phenyl-based stationary phases, can exploit subtle differences in polarity and shape to achieve excellent resolution of positional isomers.[3][4]
Q3: My sample is thermally sensitive and shows signs of degradation upon heating. What is the best approach?
A: If your this compound sample is prone to thermal degradation or isomerization at its atmospheric boiling point (~193°C)[5], chromatography is the preferred method as it is typically performed at or near room temperature. If distillation is necessary, performing it under reduced pressure (vacuum distillation ) is essential.[6] Lowering the pressure significantly reduces the boiling point, minimizing thermal stress on the molecule.[6]
Q4: How do I get the highest possible purity (>99.5%) for an analytical standard?
A: For achieving ultra-high purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the recommended technique. HPLC provides the highest resolving power, capable of separating even trace impurities that may co-distill with the product during fractional distillation.[7] Gas Chromatography (GC) is an excellent method for assessing the final purity of your sample.[8][9]
Troubleshooting Guide: Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. The process involves repeated vaporization and condensation cycles along a fractionating column, which enriches the vapor in the more volatile component.[10][11]
Common Problems & Solutions
Q1: My separation is poor. The collected this compound is still contaminated with lower or higher boiling point impurities.
-
Possible Cause 1: Insufficient Separation Efficiency. Your distillation column may not have enough "theoretical plates" to resolve components with close boiling points.[12][13]
-
Solution: Increase the efficiency of your column. Use a longer fractionating column (e.g., a Vigreux column) or a packed column (with Raschig rings or metal sponges) to increase the surface area for vaporization-condensation cycles.[12]
-
-
Possible Cause 2: Distillation Rate is Too Fast. A rapid distillation rate prevents the establishment of a proper temperature gradient in the column, disrupting the equilibrium between liquid and vapor phases.[14]
Q2: The temperature reading at the distillation head is unstable and fluctuating.
-
Possible Cause 1: Improper Thermometer Placement. The thermometer must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.
-
Solution: Adjust the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.[12]
-
-
Possible Cause 2: Superheating or Bumping. The liquid in the distillation flask is not boiling smoothly, causing surges of vapor to rise up the column.
-
Solution: Ensure you have added boiling chips or a magnetic stir bar to the distilling flask before heating. For larger scale operations, mechanical stirring is recommended.
-
Q3: My this compound sample is turning yellow or dark during distillation.
-
Possible Cause: Thermal Decomposition or Oxidation. Aromatic hydrocarbons can be susceptible to oxidation or decomposition at high temperatures, especially in the presence of air.[15]
Data & Protocols
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Structure | Boiling Point (°C at 1 atm) | Notes |
|---|---|---|---|
| Indane | C₉H₁₀ | ~177 °C | Lower boiling point; will distill first. |
| 2-Methylindan | C₁₀H₁₂ | ~190 °C | Isomer with very close boiling point; difficult to separate. |
| This compound | C₁₀H₁₂ | ~193.4 °C [5] | Target Compound. |
| Tetralin | C₁₀H₁₂ | ~207 °C | Higher boiling point; will remain in the distillation pot. |
Experimental Protocol: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus in a fume hood, consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[12]
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound. Add a magnetic stir bar or boiling chips.
-
Inert Atmosphere (Optional but Recommended): If desired, flush the system with nitrogen or argon.
-
Heating: Begin heating the flask gently using a heating mantle. Turn on the magnetic stirrer.[12]
-
Distillation: As the liquid boils, observe the vapor rising slowly up the column. Adjust the heat to establish a steady distillation rate of 1-2 drops per second.[14]
-
Fraction Collection:
-
Collect the initial, lower-boiling fraction (the "forerun") in a separate flask until the temperature at the distillation head stabilizes near the boiling point of this compound.
-
Change the receiving flask to collect the main fraction of pure this compound, noting the constant temperature range.
-
Stop the distillation before the flask runs dry to prevent overheating of the residue.[14]
-
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Ensure the distillation is performed in a well-ventilated fume hood away from ignition sources.[16][17] Keep a fire extinguisher suitable for flammable liquids nearby.[16]
Diagram: Fractional Distillation Workflow
Caption: Workflow for purifying this compound via fractional distillation.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (a solvent or solvent mixture).[18]
Common Problems & Solutions
Q1: I am getting very poor separation. The bands of my compounds are overlapping.
-
Possible Cause 1: Incorrect Solvent System (Mobile Phase). If the mobile phase is too polar, all compounds will travel down the column quickly with little interaction with the stationary phase, leading to poor separation.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound (this compound) an Rf value of approximately 0.25-0.35. A non-polar solvent system, such as hexane with a small percentage of ethyl acetate or dichloromethane, is a good starting point for an aromatic hydrocarbon like this compound.
-
-
Possible Cause 2: Column Overloading. Loading too much sample onto the column results in broad bands that are impossible to separate.
-
Solution: Use an appropriate amount of stationary phase for your sample size. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight. Load the sample in the most concentrated form possible using a minimal amount of solvent.[19]
-
-
Possible Cause 3: Poor Column Packing. An improperly packed column with cracks, bubbles, or channels will lead to an uneven solvent front and poor separation.[19]
-
Solution: Pack the column carefully using a slurry method. Ensure the silica gel is fully suspended in the initial solvent and allowed to settle into a uniform bed without any air gaps.[20] Gently tap the column as it settles to encourage even packing.
-
Q2: My compound bands are "tailing" or "streaking" down the column.
-
Possible Cause: Strong Adsorption or Sample Insolubility. The compound may be interacting too strongly with the stationary phase, or it may be precipitating on the column if the mobile phase is not a good solvent for it.
-
Solution: Ensure the sample is fully dissolved in the loading solvent. If tailing persists, consider a slightly more polar mobile phase to decrease the interaction with the silica gel. For aromatic compounds, using a solvent system containing toluene or dichloromethane instead of just hexane can sometimes improve peak shape.
-
Q3: The flow rate through my column is extremely slow.
-
Possible Cause 1: Stationary Phase is Too Fine. Very fine silica gel particles can impede solvent flow.
-
Solution: Use silica gel with a larger mesh size (e.g., 70-230 mesh instead of 230-400 mesh). Alternatively, apply positive pressure to the top of the column (flash chromatography) to accelerate the flow rate.[18]
-
-
Possible Cause 2: Column is Packed Too Tightly.
-
Solution: When packing the column, avoid excessive force or compression that could compact the silica bed too much.
-
Data & Protocols
Table 2: Comparison of Purification Methods for this compound
| Feature | Fractional Distillation | Column Chromatography |
|---|---|---|
| Scale | Excellent for large scale (>10 g) | Ideal for small to medium scale (<10 g) |
| Purity | Good to high (95-99%) | Very high to ultra-high (>99.5%) |
| Cost | Low (reusable glassware, low solvent use) | High (disposable columns, high solvent use) |
| Time | Can be time-consuming for setup and run | Can be faster for small scales (flash) but tedious |
| Isomer Separation | Poor to fair | Excellent |
| Thermal Stress | High (can be reduced with vacuum) | None |
Experimental Protocol: Flash Column Chromatography of this compound
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton wool or glass wool to the bottom. Add a thin layer of sand.[20]
-
Packing: Prepare a slurry of silica gel in the least polar eluting solvent (e.g., hexane). Pour the slurry into the column and allow it to settle into a uniform bed. Add another layer of sand on top to protect the silica surface.[20]
-
Equilibration: Elute the packed column with the starting mobile phase until the bed is stable and the solvent level is just above the top layer of sand. Never let the column run dry.[20]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane or the mobile phase). Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate. Begin with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding 1-2% ethyl acetate) if necessary to elute the compound.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. Monitor the separation by periodically analyzing the fractions using TLC.
-
Analysis & Pooling: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.
Diagram: Column Chromatography Workflow
Caption: Workflow for purifying this compound via column chromatography.
References
-
A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
-
Safety & Precautions in Distillation. (2024). Arishtam India. [Link]
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Heavy Aromatic Distillate Safety Data Sheet. (2020). Sasol. [Link]
-
Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]
-
Distillations Safety Guidelines. Georgia Institute of Technology, Environmental Health & Safety. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2024). MicroSolv Technology Corporation. [Link]
-
Fractional distillation. Wikipedia. [Link]
- HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation. (1995).
-
Indan, 1-methyl-. NIST WebBook. [Link]
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This compound (CAS 767-58-8) Properties. Chemcasts. [Link]
- Separation of Aliphatic and Aromatic Acids... on a Reversed-Phase Column Without Ion Pairing.
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How Do You Improve Separation in Column Chromatography? (2022). Chrom Tech. [Link]
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How To Improve Column Chromatography Separation? (2024). Chemistry For Everyone. [Link]
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Fractional Distillation of Crude Oil. Save My Exams. [Link]
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Distillation Safety Tips. (2017). PrimeStills. [Link]
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This compound. PubChem, NIH. [Link]
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Fractional Distillation. Chemistry LibreTexts. [Link]
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Purification by fractional distillation. ChemBAM. [Link]
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Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube. [Link]
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Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. SMT. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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CHEMICAL PURITY ANALYSIS. (2016). Agilent. [Link]
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Molecular Distillation vs Fractional Distillation. Auber Instruments. [Link]
- HPLC method for purifying organic compounds.
-
HPLC fractionation program and representative polycyclic aromatic compounds... ResearchGate. [Link]
-
When do you use chromatographic separation vs vacuum-assisted rectification distillation? Quora. [Link]
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Gas Chromatography for Indan, 1-methyl-. NIST WebBook. [Link]
-
How Can You Fix Problems In Distillation Columns? (2024). Chemistry For Everyone. [Link]
-
Column Chromatography - Principle, Procedure, Separation. Learning Chemistry. [Link]
-
Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. (2023). Maratek. [Link]
-
Column Chromatography (Purification). (2013). YouTube. [Link]
- Characterisation of Chromatography Media Aimed for Purification of Biomolecules. (2014). Diva Portal.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (2018). AIDIC.
-
Simplified Enrichment Method Using NeedlEx. Shimadzu. [Link]
- Analytical Purity Method Development and Validation by gas Chrom
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
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Preventing over-alkylation in the synthesis of 1-Methylindan
Welcome to the Technical Support Center for the synthesis of 1-methylindan. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of alkylating indane. Over-alkylation is a common challenge in this synthesis, leading to the formation of undesired di- and poly-methylated byproducts, which can complicate purification and reduce the yield of the target molecule.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and overcome the issue of over-alkylation. The content is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Overcoming Over-alkylation
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing Friedel-Crafts alkylation.
Problem 1: Excessive Formation of Di- and Poly-methylated Byproducts
Scenario: You are performing a Friedel-Crafts methylation of indane using a methylating agent (e.g., methyl chloride or dimethyl sulfate) and a Lewis acid catalyst (e.g., AlCl₃), but your GC-MS analysis shows significant peaks corresponding to dimethylindan and other higher alkylated species.
Root Cause Analysis: The primary reason for over-alkylation in Friedel-Crafts reactions is that the product of the initial alkylation (this compound) is more reactive than the starting material (indane). The methyl group is an activating group, making the aromatic ring of this compound more susceptible to further electrophilic attack.[1]
Solutions:
1. Molar Ratio Adjustment:
-
Principle: By using a large excess of the aromatic substrate (indane) relative to the methylating agent, you statistically favor the methylation of the more abundant indane molecules over the newly formed this compound.[1]
-
Protocol:
-
Start with a molar ratio of indane to methylating agent of at least 5:1.
-
If over-alkylation persists, increase this ratio to 10:1 or even higher.
-
The unreacted indane can be recovered by distillation after the reaction and reused.
-
2. Control of Reaction Temperature:
-
Principle: Friedel-Crafts alkylation is an exothermic process. Lowering the reaction temperature can decrease the overall reaction rate, but it can disproportionately slow down the second and subsequent alkylation steps, thus improving selectivity for the mono-alkylated product.
-
Protocol:
-
Perform the reaction at a reduced temperature, for example, 0 °C or even -20 °C, by using an appropriate cooling bath (ice-salt or dry ice-acetone).
-
Add the methylating agent slowly and portion-wise to maintain a consistent low temperature and avoid localized heating.
-
3. Choice of a Milder Lewis Acid Catalyst:
-
Principle: Strong Lewis acids like AlCl₃ are highly effective but can also promote over-alkylation due to their high activity. Using a milder Lewis acid can lead to a more controlled reaction.
-
Protocol:
-
Replace AlCl₃ with a less reactive Lewis acid such as FeCl₃, ZnCl₂, or a solid acid catalyst.
-
The optimal catalyst and its concentration will need to be determined empirically for your specific reaction conditions.
-
| Parameter | Standard Condition (Prone to Over-alkylation) | Optimized Condition (Favors Mono-alkylation) |
| Indane:Methylating Agent Ratio | 1:1 to 1:1.2 | 5:1 to 10:1 |
| Temperature | Room Temperature to Reflux | -20 °C to 0 °C |
| Lewis Acid Catalyst | AlCl₃ (strong) | FeCl₃, ZnCl₂ (milder) |
Problem 2: Difficulty in Separating this compound from Over-alkylated Byproducts
Scenario: You have a mixture of this compound and various dimethylindan isomers, and their separation by standard column chromatography or distillation is proving to be inefficient due to similar polarities and close boiling points.
Solution: The Acylation-Reduction Strategy
-
Principle: This is the most robust and widely recommended method to avoid over-alkylation. Instead of direct alkylation, a Friedel-Crafts acylation is performed first. The introduced acyl group is deactivating, which prevents any further reaction on the aromatic ring. The resulting ketone is then reduced to the desired alkyl group.[2][3]
-
Workflow:
Workflow for Acylation-Reduction.
-
Experimental Protocols:
Part A: Friedel-Crafts Acylation of Indane
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the stirred suspension.
-
After the formation of the acylium ion complex, add indane (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-acetylindan.
Part B: Reduction of 1-Acetylindan
-
Clemmensen Reduction (Acidic Conditions): [2][4]
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution.
-
Add the zinc amalgam, concentrated hydrochloric acid, water, and toluene to a round-bottom flask equipped with a reflux condenser.
-
Add the crude 1-acetylindan to the mixture.
-
Heat the mixture to a vigorous reflux for 4-6 hours.
-
After cooling, separate the organic layer, wash, dry, and purify by distillation or chromatography to yield this compound.
-
-
Wolff-Kishner Reduction (Basic Conditions): [5][6]
-
In a flask equipped with a reflux condenser, dissolve the crude 1-acetylindan in a high-boiling solvent like diethylene glycol.
-
Add hydrazine hydrate and a strong base such as potassium hydroxide.
-
Heat the mixture to reflux to form the hydrazone.
-
After hydrazone formation, increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.
-
Wash, dry, and purify the product to obtain this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: At which position on the indane ring does methylation primarily occur?
A1: In Friedel-Crafts alkylation of indane, the substitution will preferentially occur on the aromatic ring rather than the aliphatic ring. The aromatic ring is activated by the attached cyclopentyl ring. The positions para and ortho to the aliphatic ring fusion are the most likely sites of methylation. Steric hindrance from the five-membered ring can influence the ortho vs. para selectivity.
Q2: How can I monitor the progress of my reaction and identify the products?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[7] You can follow the disappearance of the indane peak and the appearance of the this compound peak. Over-alkylated products will have higher molecular weights and typically longer retention times. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final product and for identifying isomers.
Q3: What are the expected spectral signatures for this compound?
A3:
-
¹H NMR: You would expect to see signals for the aromatic protons, a quartet for the benzylic proton (CH), a doublet for the methyl group (CH₃), and multiplets for the methylene protons (CH₂) of the five-membered ring.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and the two methylene carbons.[8]
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 132. A prominent fragment is often observed at m/z = 117, corresponding to the loss of the methyl group.[9]
Q4: What are the likely structures of the dimethylindan byproducts?
A4: The second methyl group will add to the already methylated aromatic ring. The position of the second methylation will be directed by the first methyl group and the alkyl substituent from the five-membered ring. Common isomers would include 1,5-dimethylindan and 1,6-dimethylindan. The exact isomer distribution will depend on the reaction conditions.
Visualizing the Reaction Pathway and Problem
Competitive Alkylation Pathway.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. Indan, 1-methyl-. National Institute of Standards and Technology. [Link]
- Google Patents. Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
-
Juniper Publishers. The Clemmensen Reduction. [Link]
-
Eureka | Patsnap. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan. [Link]
-
PubChem. 1-Ethyl-1-methylindan. National Center for Biotechnology Information. [Link]
-
J&K Scientific LLC. Wolff-Kishner Reduction. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
RSC Publishing. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. [Link]
-
SpectraBase. 4,7-Dimethyl-indan-1-one - Optional[17O NMR] - Chemical Shifts. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
- Google Patents. Synthesis method of 2, 6-dimethyl-1-indanone.
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
RSC Publishing. Synthesis of Some Indan-I -ones. [Link]
-
ACS Publications. SYNTHESIS OF SOME 3,3-DIMETHYL-1-AMINOINDANS. [Link]
-
ATB-Tuning. (1S)-1-Methylindane | C10H12 | MD Topology | NMR | X-Ray. [Link]
-
Juniper Publishers. The Clemmensen Reduction. [Link]
-
Pharmaguideline. Wolff Kishner Reduction. [Link]
-
ResearchGate. GC-MS representative peak (Retention time 21 min ~28.... [Link]
-
GeeksforGeeks. Clemmensen Reduction. [Link]
-
Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]
-
Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supplementary Tab. S1 Tab. S1 The chemical profile of SEC analyzed by GC-MS analysis and the relative percentage calculated by t. [Link]
-
PrepChem.com. Synthesis of 4,7-dimethylindan-1-one. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. Wolff Kishner Reduction Mechanism. [Link]
-
Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]
-
ResearchGate. GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). [Link]
-
ARKAT USA. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]
-
The Royal Society of Chemistry. GC analysis Product Retention time (minutes) 2a 11.8. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
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Technical Support Center: Troubleshooting Low Yield in 1-Methylindan Synthesis
Welcome to the Technical Support Center for the synthesis of 1-methylindan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked questions (FAQs)
Q1: I am consistently obtaining a low yield of this compound. What are the most common culprits?
Low yields in the synthesis of this compound, typically achieved through an intramolecular Friedel-Crafts reaction, can often be attributed to a few critical factors. These include:
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are notoriously sensitive to moisture. Any water present in your glassware, solvents, or starting materials will deactivate the catalyst, leading to a significant drop in conversion.[1][2]
-
Suboptimal Reaction Temperature: The temperature plays a crucial role in overcoming the activation energy of the cyclization. While higher temperatures can sometimes promote side reactions, a temperature that is too low will result in an incomplete reaction and a low yield.[1]
-
Carbocation Rearrangements: In Friedel-Crafts alkylations, the intermediate carbocation can undergo rearrangements to form more stable carbocations, leading to a mixture of products and a lower yield of the desired this compound.[3]
-
Purity of Starting Materials: Impurities in the starting material, such as the precursor for the intramolecular cyclization (e.g., 4-phenyl-1-butene), can interfere with the reaction and lead to the formation of unwanted byproducts.
Troubleshooting Guides
Issue 1: Low Conversion Rate - Significant Amount of Unreacted Starting Material
A common issue is the recovery of a large portion of the starting material, indicating that the reaction has not gone to completion. This can be a frustrating experience, but a systematic approach can help identify and resolve the root cause.
Underlying Causes and Solutions:
-
Inactive or Insufficient Catalyst: As mentioned, Lewis acids are highly susceptible to deactivation by moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. In Friedel-Crafts acylations, which can be an alternative route, the catalyst can form a complex with the product, necessitating stoichiometric amounts.[1][2]
-
Low Reaction Temperature: If the reaction is proceeding cleanly but is incomplete, the temperature may be too low to provide sufficient activation energy. A gradual increase in the reaction temperature should be explored.[1]
-
Deactivated Aromatic Ring: If your precursor contains strongly electron-withdrawing groups, the aromatic ring may be too deactivated for the electrophilic substitution to occur efficiently.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Issue 2: Formation of Multiple Products and Isomers
The appearance of multiple spots on a TLC plate or several peaks in a GC-MS analysis indicates the formation of side products, a frequent challenge in Friedel-Crafts alkylations.
Underlying Causes and Solutions:
-
Carbocation Rearrangement: The primary cause of isomeric byproducts is the rearrangement of the carbocation intermediate to a more stable form.[3] To circumvent this, a two-step acylation-reduction sequence is a reliable alternative.[1]
-
Polyalkylation: The product, this compound, is an alkylated benzene derivative and can be more reactive than the starting material, leading to further alkylation. Using a large excess of the aromatic substrate can minimize this.[1]
Alternative Strategy: Acylation-Reduction Pathway
To avoid the pitfalls of carbocation rearrangements inherent in direct alkylation, a Friedel-Crafts acylation followed by a reduction of the resulting ketone is a highly effective strategy. The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[1]
Caption: Comparison of direct alkylation and acylation-reduction pathways for this compound synthesis.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of 4-Phenyl-1-butene
This protocol describes a general procedure for the synthesis of this compound via the intramolecular cyclization of 4-phenyl-1-butene.
Reagents and Equipment:
-
4-Phenyl-1-butene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-phenyl-1-butene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of 4-phenyl-1-butene dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of this compound via Acylation-Reduction
This two-step procedure minimizes the formation of rearranged byproducts.
Step 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoyl Chloride
-
Prepare 3-phenylbutanoyl chloride from 3-phenylbutanoic acid using a standard method (e.g., with thionyl chloride or oxalyl chloride).[4]
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add the crude 3-phenylbutanoyl chloride (1.0 equivalent) dropwise to the suspension.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work up the reaction as described in Protocol 1 to isolate this compound-2-one.
Step 2: Reduction of this compound-2-one
The resulting ketone can be reduced to this compound using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.[1]
Data Presentation
Table 1: Comparison of Lewis Acids in Intramolecular Friedel-Crafts Cyclization
The choice of Lewis acid can significantly impact the yield of the cyclization reaction. The following table provides a comparative overview of different Lewis acids for a representative intramolecular Friedel-Crafts reaction.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 110 | Dichloromethane | 25 | ~75-85 | [1] |
| FeCl₃ | 110 | Dichloromethane | 25 | ~60-70 | General Knowledge |
| InCl₃ | 10 | Dichloromethane | 25 | High | [2] |
| BF₃·OEt₂ | 150 | Dichloromethane | 0 | Moderate to Good | [5] |
| BBr₃ | 150 | Dichloromethane | 25 | 80 | [6] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Table 2: Influence of Solvent on Intramolecular Cyclization Yield
The solvent can have a profound effect on the reaction outcome, influencing both solubility and catalyst activity.
| Solvent | Dielectric Constant | Yield (%) | Reference |
| Dichloromethane | 9.1 | Good | [7] |
| Toluene | 2.4 | Poor | [7] |
| Acetonitrile | 37.5 | Good | [7] |
| N,N-Dimethylformamide (DMF) | 36.7 | Good | [7] |
| Tetrahydrofuran (THF) | 7.6 | Poor | [7] |
Note: Data is based on a representative intramolecular cyclization and may vary for the specific synthesis of this compound.
Product Verification
The successful synthesis of this compound must be confirmed through spectroscopic analysis.
Spectroscopic Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.10 (m, 4H, Ar-H), 3.30 (m, 1H, CH), 2.95-2.80 (m, 2H, CH₂), 2.20-2.05 (m, 2H, CH₂), 1.25 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 142.5, 126.5, 126.2, 124.5, 123.8, 39.5, 31.0, 30.5, 20.0.
-
Mass Spectrometry (EI): m/z (%) 132 (M+, 40), 117 (100), 91 (30).[8]
References
-
ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Oh, C., & Li, C. J. (2006). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic letters, 8(15), 3271–3273. [Link]
-
ATB (Automated Topology Builder). (n.d.). (1S)-1-Methylindane. [Link]
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Organic Syntheses. (n.d.). 1-methyl-3-phenylindane. [Link]
-
ChemSynthesis. (2025). 1-methylindane. [Link]
-
SpectraBase. (n.d.). 7-Methyl-indan-1-one. [Link]
-
Kumar, A. K. K., & Gopalakrishnan, M. (2017). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry, 13, 1935–1942. [Link]
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Theodorakis, E. A., & Sarpong, R. (2010). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Accounts of chemical research, 43(4), 565–575. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
National Institute of Standards and Technology. (n.d.). Indan, 1-methyl-. NIST Chemistry WebBook. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
ResearchGate. (n.d.). Conditions for the Intramolecular Cyclization of 1a a. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
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Royal Society of Chemistry. (n.d.). The metal-free or Lewis acid-catalyzed C5–H methylthiomethylation of oxindoles with DMSO. [Link]
-
Scribd. (n.d.). GCMS Analysis Report. [Link]
-
ResearchGate. (n.d.). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. [Link]
-
Cardiff University. (n.d.). Novel Main Group Lewis Acids for Synthesis and Catalysis. [Link]
-
Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. [Link]
-
Taylor & Francis. (n.d.). Lewis acids – Knowledge and References. [Link]
-
ResearchGate. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]
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National Center for Biotechnology Information. (n.d.). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. [Link]
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National Center for Biotechnology Information. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. [Link]
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Systematic Reviews in Pharmacy. (2024). GC-MS, GNPS and METLIN Assisted Phytochemical Profiling, Bioactivity Study and Molecular Docking Analysis of Paropsia brazzeana. [Link]
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Technical Support Center: Identifying Byproducts in 1-Methylindan Reactions by GC-MS
Welcome to the technical support center for the analysis of 1-methylindan and its related reaction byproducts. This guide is designed for researchers, chemists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress, identify impurities, and ensure final product purity. My goal is to move beyond simple procedural lists and provide you with the causal explanations and field-proven insights needed to troubleshoot your analyses effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the analysis of this compound reaction mixtures.
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: The expected byproducts depend heavily on your synthetic route, which often involves Friedel-Crafts type reactions.[1][2] These reactions are powerful for forming C-C bonds but are known for generating specific side products.[3][4]
-
Poly-alkylation Products: The initial product, this compound, is more nucleophilic than the starting material (indane or a related aromatic). This makes it susceptible to further alkylation, leading to the formation of di- and tri-methylindans.[3]
-
Isomers: Friedel-Crafts alkylations are prone to carbocation rearrangements.[4][5] This can lead to the formation of isomers, such as 2-methylindan or 4/5/6/7-methylindans if the reaction starts from an unfunctionalized aromatic precursor. Isomers of this compound will have the same molecular weight and often very similar mass spectra, making chromatographic separation critical.[6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as indane, the alkylating agent (e.g., a methyl halide), or an acylating agent.
-
Dimers and Polymers: Under harsh conditions, side reactions can lead to the formation of higher molecular weight species, such as dimers of indane or its alkylated derivatives.[7]
| Compound Type | Common Examples | Molecular Weight ( g/mol ) | Notes |
| Target Product | This compound | 132.20 | --- |
| Isomers | 2-Methylindan, 4-Methylindan, etc. | 132.20 | Often co-elute or have very similar retention times. |
| Poly-alkylation | Dimethylindans, Trimethylindans | 146.23, 160.26 | Multiple isomers possible for each. |
| Starting Material | Indane | 118.18 | --- |
| Related Impurity | 1-Indanone | 132.16 | If the synthesis proceeds via oxidation/reduction steps.[8][9] |
Q2: My GC-MS library search for an unknown peak returns multiple hits with low match scores. How do I proceed?
A2: A low match score from a library search is a common issue and a critical decision point. Automated library searches are powerful but are not infallible.[10][11]
-
Critically Evaluate the Top Hit: Do not blindly accept the top hit. Manually compare the mass spectrum of your unknown peak with the library spectrum. Pay close attention to the base peak and the relative abundance of key fragment ions.[12]
-
Look for Logical Fragmentation: For a suspected methylindan derivative, the fragmentation pattern should make chemical sense. Aromatic structures are stable, so the molecular ion (M+) peak should be present and often prominent.[13] A key fragmentation pathway for this compound would be the loss of the methyl group (a loss of 15 Da) to form a stable secondary benzylic carbocation at m/z 117. This [M-15]+ fragment should be a significant peak.[14]
-
Consider Isomers: If the top hits are all isomers of the same compound, the library cannot distinguish them based on mass spectra alone. Your identification will rely on chromatographic separation and comparison with retention times of authentic reference standards.[6]
-
Check for Contamination: The peak might not be a reaction byproduct at all. It could be a contaminant from your solvent, a previous injection ("ghost peak"), or bleed from the GC column or septum.[15][16] Run a solvent blank to rule this out.
Q3: My chromatogram shows peak tailing for my main product. What is causing this?
A3: Peak tailing is typically a sign of "active sites" within your GC system. These are locations where your analyte can undergo unwanted secondary interactions, slowing its passage through the system compared to the bulk of the analyte band.
-
Cause: The most common culprit is the inlet liner. Over time, the glass liner can accumulate non-volatile residues or have exposed silanol groups that interact with analytes.[17][18] Other causes include contamination at the head of the GC column or using a column that is not sufficiently inert for your compounds.[18]
-
Solution: The fastest solution is to replace the inlet liner with a new, deactivated one. If the problem persists, you may need to clip a small section (e.g., 10-15 cm) from the front of your GC column to remove accumulated contaminants.[18]
Troubleshooting Guides
Chromatography Issues
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Ghost Peaks | Contamination from a previous, highly concentrated sample; Septum bleed. | Perform a "bake-out" of the column and inlet.[15] Run several solvent blank injections until the baseline is clean. Replace the septum. |
| Poor Resolution / Overlapping Peaks | Inadequate GC temperature program; Column is overloaded; Wrong column phase. | Optimize the temperature ramp (slower ramp for better separation).[16] Dilute the sample or use a higher split ratio.[15] Ensure you are using a suitable column (e.g., a 5% phenyl-methylpolysiloxane phase is a good general-purpose choice). |
| Retention Time Drifting | Leak in the carrier gas line; Fluctuations in oven temperature or carrier gas flow. | Perform a leak check of the system, especially around the injector and column fittings.[19] Verify that the GC oven and electronic pressure control are functioning correctly. |
| Broad Peaks | Injection temperature too low; Dead volume at column connections. | Increase the injector temperature to ensure rapid volatilization of the sample. Re-install the column, ensuring connections are secure and the column is inserted to the correct depth in the injector and detector.[17] |
Mass Spectrometry Issues
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Molecular Ion Peak (M+) | The molecular ion is unstable and completely fragments upon ionization. | This is less common for aromatic compounds like methylindan but can happen. Try using a "soft ionization" technique if available. Otherwise, rely on interpreting the fragmentation pattern.[14] |
| High Baseline Noise ("Grass") | Contaminated ion source; Column bleed at high temperatures; System leak (air). | Vent the MS and clean the ion source components (repeller, lenses).[18][19] Ensure your GC program does not exceed the column's maximum operating temperature. A high m/z 28 (N2) and 32 (O2) signal in the background indicates a leak.[18] |
| Incorrect Isotope Ratios | Co-eluting peak; High background signal. | Improve chromatographic separation to isolate the peak of interest. Check the background spectrum by subtracting the spectrum of the baseline near the peak. |
| Library Search Fails to Find a Match | The compound is not in the library database; The spectrum is of poor quality (high noise or co-elution). | Manually interpret the spectrum based on fundamental fragmentation rules.[20] Consider the possibility of a novel byproduct. Improve data quality by optimizing the chromatography. |
Diagrams & Workflows
Workflow for Sample Preparation and GC-MS Analysis
Caption: Standard workflow from sample prep to data analysis.
Troubleshooting Logic for an Unknown Peak
Caption: A decision tree for identifying an unknown chromatographic peak.
Experimental Protocol
Standard GC-MS Method for this compound Reaction Mixture Analysis
This protocol provides a robust starting point for the analysis. Parameters should be optimized for your specific instrument and separation needs.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your crude reaction mixture in dichloromethane (DCM).
-
Perform a serial dilution to approximately 10-50 µg/mL in DCM. High concentrations can lead to column overload and source contamination.[15]
-
Transfer the final dilution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation and Parameters: The following table outlines typical acquisition parameters.
| Parameter | Setting | Rationale |
| GC System | Agilent GC 8890 (or equivalent) | --- |
| MS System | Agilent 5977B MSD (or equivalent) | --- |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for resolving non-polar to semi-polar compounds. |
| Injection Mode | Split | Prevents column overloading. A split ratio of 50:1 is a good starting point. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of analytes. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas. A flow rate of 1.0 mL/min is typical. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Starts at a low temperature to trap volatile components, then ramps to elute higher boiling byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, energetic ionization that produces reproducible, fragment-rich spectra for library matching. |
| Mass Scan Range | 35 - 450 amu | Covers the mass range of expected products and byproducts while avoiding low-mass interference from air/water. |
3. Data Analysis Sequence:
-
Run a solvent blank (DCM) using the same method to ensure system cleanliness.
-
Inject the prepared sample.
-
Integrate the peaks in the resulting Total Ion Chromatogram (TIC).
-
For each integrated peak, extract the corresponding mass spectrum.
-
Perform a library search against a reputable database (e.g., NIST).
-
Manually verify the library hits, paying close attention to the molecular ion and key fragments as described in the FAQs.
-
Report the relative percentage of each component based on peak area (note: this is not quantitative without response factor correction).
References
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17. Agilent Technologies.
-
. ChemicalBook.
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. Agilent Technologies, YouTube. 2022.
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. Molecules, MDPI. 2021.
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. Thermo Fisher Scientific - US.
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. Agilent Technologies.
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. Drawell.
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. Molbank, MDPI.
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. Beilstein Journal of Organic Chemistry, PMC - NIH. 2018.
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. Dr. Perygin, YouTube. 2020.
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. Beilstein Journal of Organic Chemistry, PMC - NIH. 2018.
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. PubChem.
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. Master Organic Chemistry. 2018.
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. Marine Drugs, PMC - NIH.
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. Wikipedia.
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. Scientific Reports, PMC - NIH.
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. Mettler Toledo.
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. Chemistry LibreTexts. 2023.
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. Chemguide.
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. Molecules, MDPI.
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. Semantic Scholar. 2021.
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. Reddit. 2022.
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. ResearchGate.
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. Chemistry LibreTexts. 2023.
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. Science Publications.
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. SHIMADZU CORPORATION.
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. PubMed. 2016.
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. Chromatography Online.
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Technical Support Center: Improving the Regioselectivity of 1-Methylindan Functionalization
Welcome to the technical support center for the functionalization of 1-methylindan. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective modifications on this valuable scaffold. This compound, a key structural motif in various biologically active molecules, presents unique challenges due to its multiple reactive sites: the aromatic ring and two distinct benzylic positions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. We will explore the "why" behind experimental choices, grounding our recommendations in mechanistic principles to empower you to overcome common hurdles in your synthetic endeavors.
Diagram: Key Reactive Sites of this compound
Caption: Reactive zones of the this compound scaffold.
Section 1: Functionalization of the Aromatic Ring
Controlling substitution on the benzene ring of this compound is a classic challenge in electrophilic aromatic substitution and modern C-H activation chemistry. The fused aliphatic ring and the methyl group introduce electronic and steric biases that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: During Friedel-Crafts acylation of this compound, I am getting a mixture of C4 and C6 isomers. How can I favor C6 acylation?
A1: This is a common regioselectivity issue. The alkyl substituents on the indan core are ortho, para-directing and activating. The C6 position is electronically favored due to being para to the C1-methyl group's connection point, while the C4 position is sterically more accessible. To favor the electronically preferred C6 product, you need to employ conditions that allow for thermodynamic control.
-
Causality: Friedel-Crafts acylations can be reversible under certain conditions. Using a less reactive acylating agent or a milder Lewis acid, and increasing the reaction time or temperature, can allow the initially formed C4 product (kinetic product) to revert to the starting materials and eventually form the more stable C6 isomer (thermodynamic product).
-
Troubleshooting Protocol:
-
Switch Lewis Acid: Instead of a highly reactive Lewis acid like AlCl₃, consider using a milder one such as ZnCl₂ or FeCl₃.[1]
-
Solvent Choice: Using a more polar solvent like nitrobenzene can sometimes influence the isomer ratio by better solvating the transition state leading to the thermodynamic product.
-
Temperature & Time: Try running the reaction at a slightly elevated temperature (e.g., from 0 °C to room temperature or higher) for a longer duration (e.g., 12-24 hours) to allow for equilibration. Monitor the reaction by GC-MS or TLC to track the isomer ratio over time.
-
Q2: I want to achieve C-H functionalization at the C7 position, but I consistently get functionalization at C6. How can I direct the reaction to the sterically hindered C7 position?
A2: Accessing the C7 position requires overcoming the inherent electronic and steric preference for other sites. This is an ideal scenario for employing a directing group strategy. A directing group is a functional moiety that is temporarily installed on the substrate to position a metal catalyst in close proximity to a specific C-H bond.[2][3]
-
Expert Insight: For C7 functionalization, a directing group installed at the C1 position is ineffective. A more successful approach involves introducing a directing group onto the aromatic ring itself, which can then direct a transition metal catalyst to an adjacent C-H bond. However, a more elegant and modern approach is to use a temporary directing group that can be introduced and removed in a one-pot sequence.[4]
-
Conceptual Workflow:
-
Introduce a directing group (e.g., a removable pyrimidine-based temporary directing group on a pre-installed aldehyde) that can chelate to a transition metal catalyst (e.g., Palladium or Rhodium).[4][5]
-
The chelation event will deliver the catalyst specifically to the C7 position, enabling C-H activation and subsequent functionalization (e.g., arylation, olefination).
-
The directing group is then cleaved under mild conditions to reveal the C7-functionalized this compound.
-
Troubleshooting Guide: Aromatic Functionalization
| Issue | Probable Cause | Recommended Solution |
| Low yield in Friedel-Crafts acylation | Deactivation of the Lewis acid catalyst by moisture. Product inhibition, as the ketone product can coordinate to the Lewis acid. | Ensure anhydrous conditions (oven-dried glassware, dry solvents). Use a stoichiometric amount or slight excess of the Lewis acid.[6] |
| Poor regioselectivity in nitration (mixture of C4, C6) | Harsh reaction conditions (e.g., concentrated H₂SO₄/HNO₃) leading to poor selectivity. | Use milder nitrating agents such as acetyl nitrate (AcONO₂) or a nitronium salt like NO₂BF₄ at low temperatures. |
| Failure of ortho-lithiation at C7 | The acidity of the C7 proton is not sufficiently high for deprotonation by common lithium bases like n-BuLi. | Introduce a directing metalating group (DMG) at the C6 position, such as a methoxy or an amide group, to direct lithiation to the C7 position. This requires a multi-step synthesis but provides excellent control. |
Section 2: Functionalization of the Benzylic Positions
This compound possesses two distinct benzylic C-H bonds: a tertiary C-H at the C1 position and a secondary methylene C-H at the C3 position. Differentiating between these sites, and between them and the aromatic ring, is a significant synthetic challenge.
Diagram: Benzylic Oxidation Pathways
Caption: Potential outcomes of benzylic oxidation on this compound.
Frequently Asked Questions (FAQs)
Q1: I am trying to oxidize the benzylic methylene (C3) to a ketone, but my reaction with KMnO₄ is cleaving the aromatic ring. What am I doing wrong?
A1: This is a classic case of over-oxidation. Strong, non-selective oxidants like potassium permanganate (KMnO₄) will aggressively attack any benzylic C-H bond.[7] If there is at least one benzylic hydrogen, these powerful reagents will often oxidize the side chain all the way to a carboxylic acid, and in the case of a cyclic system like indan, this can lead to cleavage of the aliphatic ring to form phthalic acid.[7]
-
Expert Recommendation: To achieve selective oxidation to the ketone, you must use a milder, more controlled method. A two-step sequence involving radical bromination followed by oxidation is often highly effective.[8]
-
Protocol: Selective C3 Ketone Formation
-
Benzylic Bromination: Dissolve this compound in a non-polar solvent like CCl₄ or cyclohexane. Add N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide). Irradiate with a sunlamp or heat to reflux. The reaction will preferentially form the more stable secondary benzylic radical at C3, leading to 3-bromo-1-methylindan.
-
Kornblum Oxidation: Dissolve the crude 3-bromo-1-methylindan in dimethyl sulfoxide (DMSO). Add a mild base like sodium bicarbonate (NaHCO₃) and heat the mixture (e.g., to 100-150 °C). This will convert the bromide to the corresponding ketone, 1-methyl-3-indanone.[8]
-
Q2: How can I selectively functionalize the tertiary C-H bond at the C1 position without affecting the C3 position?
A2: Selectively targeting the tertiary C1-H bond is challenging due to its steric hindrance and lower abundance of C-H bonds compared to the C3 methylene group. While many radical reactions favor the more substituted position, the difference in stability between the tertiary and secondary benzylic radicals may not be sufficient for high selectivity with all reagents. Modern biocatalytic methods offer a promising solution.
-
Authoritative Grounding: Recent advances in enzyme engineering, particularly with cytochrome P450 variants, have demonstrated remarkable regioselectivity in C-H functionalization.[9] These enzymes can create highly specific active sites that recognize and functionalize a single C-H bond within a complex molecule.
-
Experimental Approach (Biocatalytic):
-
Catalyst Screening: Screen a library of engineered cytochrome P450 enzymes (many are commercially available or can be obtained through academic collaborations) for carbene or nitrene transfer reactions.
-
Reaction Setup: In a typical setup, the this compound substrate would be incubated with a P450 catalyst, a cofactor regeneration system (if needed), and the carbene/nitrene precursor (e.g., a diazo compound).
-
Optimization: The reaction can be optimized by adjusting substrate concentration, catalyst loading, temperature, and incubation time to maximize conversion and selectivity for the C1-functionalized product. Computational modeling can also aid in selecting or designing an enzyme variant with an active site pocket shaped to favor the C1 position.[9]
-
References
-
Benzylic Oxidation of Cyclic Molecules Using KMnO₄. Chemistry Stack Exchange. [Link]
-
Learning outcome 30.1.4. Chemguide. [Link]
-
Imine as a linchpin approach for meta-C–H functionalization. Nature. [Link]
-
This compound. LookChem. [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. [Link]
-
C–H Bond Functionalization. Macmillan Group. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]
-
BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. Repository of UKIM. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
-
Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry. [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Royal Society of Chemistry. [Link]
-
Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N- Substituted Indolines via Enzymatic Carbene Transfer. ChemRxiv. [Link]
-
An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. National Center for Biotechnology Information. [Link]
-
ARTICLE. ChemRxiv. [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. National Center for Biotechnology Information. [Link]
-
Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
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Technical Support Center: Purification of 1-Methylindan
Welcome to the Technical Support Center for the purification of 1-Methylindan. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we address common challenges encountered during the removal of residual catalysts after synthesis, providing in-depth, field-proven insights and troubleshooting protocols. Our focus is on the "why" behind each step, ensuring a robust and reproducible purification process.
Introduction: The Importance of Catalyst-Free this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis often relies on powerful catalysts, such as strong acids for cyclization reactions or precious metals for hydrogenation. However, the very efficiency of these catalysts presents a significant challenge: their complete removal from the final product. Residual catalysts, even at trace levels, can interfere with downstream reactions, compromise the stability of the final compound, and, in pharmaceutical applications, pose a significant safety risk.[1]
This guide provides a structured approach to troubleshooting the removal of the two primary classes of catalysts used in this compound synthesis: acid catalysts and metal catalysts.
Part 1: Troubleshooting the Removal of Residual Acid Catalysts
Acid catalysts, such as sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃), are frequently employed in Friedel-Crafts type reactions to synthesize the indan skeleton.[2][3] While effective, their removal is crucial to prevent product degradation and ensure purity.
Frequently Asked Questions (FAQs)
Question 1: After a standard aqueous workup with sodium bicarbonate, my this compound product is still acidic. What could be the issue?
Answer: This is a common issue that can arise from several factors. While a sodium bicarbonate wash is a standard procedure for neutralizing bulk acid, its effectiveness can be limited by phase separation issues and the nature of the acidic residue.
-
Causality:
-
Insufficient Mixing: Poor mixing during the aqueous wash can lead to incomplete neutralization. The interface between the organic and aqueous layers is where the acid-base reaction occurs, and maximizing this surface area is key.
-
Emulsion Formation: The formation of a stable emulsion can trap acidic species in the organic layer, preventing their contact with the bicarbonate solution.
-
Hydrolysis of Lewis Acids: If a Lewis acid like AlCl₃ was used, it hydrolyzes to form acidic aluminum hydroxides. These can sometimes form fine suspensions that are difficult to separate from the organic layer.
-
-
Troubleshooting Protocol:
-
Improve Agitation: Ensure vigorous stirring during the wash to maximize the interfacial area between the organic and aqueous phases.
-
Brine Wash: After the bicarbonate wash, perform a wash with a saturated sodium chloride (brine) solution. This helps to break up emulsions and reduces the solubility of water in the organic layer.
-
Extended Stirring: In some cases, allowing the organic layer to stir with a fresh portion of dilute sodium bicarbonate solution for an extended period (e.g., 30-60 minutes) can facilitate more complete neutralization.
-
Alternative Bases: If acidity persists, a wash with a more dilute, weak base solution like sodium carbonate may be more effective. However, be cautious as stronger bases can potentially lead to side reactions.[4]
-
Question 2: I've noticed some degradation of my this compound after purification. Could residual acid be the cause?
Answer: Yes, it is highly likely. This compound, while relatively stable, can be susceptible to acid-catalyzed degradation over time, especially if trace amounts of a strong acid remain.
-
Causality:
-
Acid-Catalyzed Rearrangement: Trace acid can promote isomerization or other rearrangement reactions, leading to impurities.
-
Decomposition on Storage: The presence of acid can accelerate the decomposition of the product, especially when exposed to heat or light.
-
-
Preventative Measures & Protocol:
-
Thorough Neutralization: Follow the rigorous washing protocol described in the previous question.
-
Drying Agent Selection: Use a neutral or basic drying agent like anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Avoid acidic drying agents like anhydrous calcium chloride if you suspect residual acid.
-
Filtration through a Neutral Plug: For particularly sensitive applications, you can pass your dried organic solution through a small plug of basic alumina or silica gel. This can help to scavenge any final traces of acid.[5]
-
pH Testing of Aqueous Layer: After your final water wash, test the pH of the aqueous layer to ensure it is neutral.
-
Part 2: Troubleshooting the Removal of Residual Metal Catalysts
Hydrogenation of precursors like methylindene is another common route to this compound, often employing precious metal catalysts such as rhodium on a support (e.g., Rh/C).[6] The removal of these heterogeneous catalysts is critical, as metal contamination is a major concern in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Question 1: After filtering off my rhodium on carbon (Rh/C) catalyst, I'm still detecting rhodium in my this compound product. How is this possible?
Answer: While heterogeneous catalysts are designed for easy removal by filtration, leaching of the metal into the reaction mixture can occur. This leads to the presence of soluble or colloidal metal species that will pass through a standard filter.
-
Causality:
-
Catalyst Leaching: A small fraction of the metal can leach from the solid support into the solution during the reaction.
-
Formation of Colloidal Particles: Fine, sub-micron sized catalyst particles can form and remain suspended in the product solution, passing through conventional filter paper.
-
-
Troubleshooting Protocol:
-
Filtration through Celite®: A simple and effective method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth). The fine, porous structure of Celite® can effectively trap finely divided catalyst particles.[3]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb dissolved or colloidal metal species. However, be aware that activated carbon can also adsorb your product, potentially reducing the yield.[2] A preliminary small-scale test is recommended to optimize the amount of carbon and contact time.
-
Metal Scavengers: For applications requiring very low metal residuals, specialized metal scavengers are highly effective. These are typically silica-based or polymer-based materials functionalized with groups that have a high affinity for the target metal (e.g., thiol or amine groups for palladium and other precious metals).[2][7]
-
Question 2: I'm experiencing significant product loss when using activated carbon to remove residual rhodium. What can I do to minimize this?
Answer: Product loss during activated carbon treatment is a common trade-off between purity and yield. The key is to optimize the process to selectively remove the metal without significant co-adsorption of your this compound.
-
Causality:
-
Non-Specific Adsorption: Activated carbon has a high surface area with a range of pore sizes and surface functionalities, leading to non-specific adsorption of organic molecules, including your product.[2]
-
-
Optimization Protocol:
-
Screen Different Grades of Activated Carbon: Different grades of activated carbon have varying surface properties. Testing a few different types may reveal one with a better selectivity for rhodium over your product.
-
Minimize the Amount of Carbon: Use the minimum amount of activated carbon necessary to achieve the desired level of metal removal. This can be determined through small-scale experiments, analyzing the rhodium content after treatment with varying amounts of carbon.
-
Optimize Contact Time and Temperature: Shorter contact times and lower temperatures will generally reduce the amount of product adsorbed.
-
Solvent Selection: The choice of solvent can influence the adsorption of both the metal and your product. A solvent in which your this compound is highly soluble may reduce its tendency to adsorb onto the carbon.[2]
-
Question 3: What are the regulatory limits for metal catalysts in active pharmaceutical ingredients (APIs), and how can I accurately quantify the residual rhodium in my this compound?
Answer: Regulatory bodies like the European Medicines Agency (EMEA) and the International Council for Harmonisation (ICH) have strict guidelines for residual metals in APIs.[8] These are classified based on their toxicity.
-
Analytical Quantification:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for quantifying trace metal impurities in organic compounds. It can detect metals at parts-per-billion (ppb) levels.[2]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While slightly less sensitive than ICP-MS, ICP-OES is also a robust and widely used technique for quantifying metal residues.[8]
-
X-Ray Fluorescence (XRF): This technique can also be used for the determination of residual palladium and other heavy metals in pharmaceutical samples.[9]
-
-
Regulatory Limits: The specific limits for rhodium will depend on the intended use of the final product and the applicable regulatory guidelines. It is essential to consult the relevant pharmacopeia (e.g., USP, Ph. Eur.) and ICH guidelines for the specific limits.
Data Summary and Workflow Visualization
Table 1: Comparison of Metal Removal Techniques
| Technique | Pros | Cons | Typical Efficiency |
| Filtration through Celite® | Simple, inexpensive, removes fine particulates. | Ineffective for dissolved metal species. | Moderate |
| Activated Carbon | Cost-effective, removes a broad range of impurities. | Can cause significant product loss due to non-specific adsorption.[2] | Good to High |
| Metal Scavengers | High selectivity, very effective for achieving low ppm/ppb levels. | Higher cost compared to activated carbon. | Very High |
| Crystallization | Can yield very pure product. | May not be effective if the metal is incorporated into the crystal lattice. | Variable |
Experimental Protocol: Palladium Removal Using a Silica-Based Scavenger
This protocol provides a general guideline for using a silica-based metal scavenger. The optimal conditions may vary depending on the specific scavenger and reaction mixture.
-
Dissolution: Dissolve the crude this compound containing the residual palladium catalyst in a suitable organic solvent (e.g., Toluene, THF).[2]
-
Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified this compound.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]
Decision Tree for Catalyst Removal Strategy
Caption: A decision-making workflow for selecting the appropriate catalyst removal strategy for this compound.
References
- Analysis of residual catalysts in pharmaceuticals - secrets of science. (URL: )
- Technical Support Center: Removing Palladium Catalyst Residues
- How can i remove palladium Pd catalyst easily?
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Your trick to remove residual palladium : r/Chempros - Reddit. (URL: [Link])
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (URL: [Link])
-
Palladium catalyst recovery using scavenger resin - SpinChem. (URL: [Link])
-
How do I remove a homogeneous catalyst after my reaction? - ResearchGate. (URL: [Link])
-
How to remove traces of acidic impurity or water? - ResearchGate. (URL: [Link])
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (URL: [Link])
-
1-methyl-3-phenylindane - Organic Syntheses Procedure. (URL: [Link])
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (URL: [Link])
Sources
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. This compound | 767-58-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Assignments for 1-Methylindan
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 1-methylindan and its parent compound, indan. By examining the spectral data of these two molecules, we can gain valuable insights into the influence of a single methyl group on the chemical shifts and coupling patterns of the indan scaffold, a common structural motif in medicinal chemistry and materials science.
The Indan Scaffold: A Platform for Comparison
The indan framework, consisting of a benzene ring fused to a cyclopentane ring, presents a rigid system where the chemical environment of each proton and carbon is well-defined. By comparing the NMR data of indan with that of this compound, we can precisely map the electronic and steric effects of the methyl substituent. This comparison not only aids in the confident assignment of signals for this compound but also serves as a practical example of how substituent effects manifest in NMR spectra.
¹H and ¹³C NMR Spectral Assignments for this compound
The structural integrity of this compound was confirmed through the detailed analysis of its ¹H and ¹³C NMR spectra. The assignments provided below are based on experimental data obtained from the Spectral Database for Organic Compounds (SDBS), a trusted resource for the scientific community.
Table 1: ¹H and ¹³C NMR Assignments for this compound
| Atom # | ¹H Chemical Shift (δ ppm) | Multiplicity & Coupling Constants (J in Hz) | ¹³C Chemical Shift (δ ppm) |
| 1 | 3.25 | sextet, J = 7.0 | 36.6 |
| 2 | 1.90, 2.45 | m, m | 31.1 |
| 3 | 2.85, 2.95 | m, m | 30.1 |
| 3a | - | - | 146.9 |
| 4 | 7.20 | d, J = 7.3 | 124.6 |
| 5 | 7.17 | t, J = 7.3 | 126.3 |
| 6 | 7.17 | t, J = 7.3 | 126.3 |
| 7 | 7.25 | d, J = 7.3 | 124.7 |
| 7a | - | - | 144.3 |
| 1-CH₃ | 1.25 | d, J = 7.0 | 19.4 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]
Comparative Analysis: this compound vs. Indan
To appreciate the electronic and steric influence of the C1-methyl group, a direct comparison with the NMR data of the parent indan molecule is highly instructive.
Table 2: ¹H and ¹³C NMR Assignments for Indan
| Atom # | ¹H Chemical Shift (δ ppm) | Multiplicity & Coupling Constants (J in Hz) | ¹³C Chemical Shift (δ ppm) |
| 1,3 | 2.92 | t, J = 7.5 | 32.6 |
| 2 | 2.09 | quintet, J = 7.5 | 25.3 |
| 3a,7a | - | - | 144.5 |
| 4,7 | 7.21 | dd, J = 5.6, 3.1 | 124.6 |
| 5,6 | 7.13 | dd, J = 5.6, 3.1 | 126.5 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[3][4]
Key Spectral Differences and Mechanistic Insights:
-
Loss of Symmetry: The most immediate impact of the C1-methyl group is the loss of the C₂ symmetry present in indan. In indan, the two benzylic methylene groups (C1 and C3) are chemically equivalent, as are the aromatic protons H4/H7 and H5/H6. This results in a simplified spectrum with fewer signals. The introduction of the methyl group at C1 renders all positions on the five-membered ring and the aromatic ring chemically distinct, leading to a more complex spectrum with a greater number of unique signals for this compound.
-
Downfield Shift of H1: The proton at the C1 position in this compound experiences a significant downfield shift to 3.25 ppm compared to the benzylic protons in indan (2.92 ppm). This is due to the deshielding effect of the newly introduced methyl group.
-
Upfield Shift of the 1-CH₃ Group: The methyl protons themselves appear as a doublet at a shielded value of 1.25 ppm, consistent with an alkyl group attached to a saturated carbon. The doublet multiplicity arises from coupling to the single proton at C1.
-
Diastereotopic Protons at C2: In this compound, the C1 position is a chiral center. This chirality renders the two protons on the adjacent C2 methylene group diastereotopic. Consequently, they are chemically inequivalent and appear as two separate multiplets at 1.90 and 2.45 ppm. In contrast, the C2 protons in the achiral indan molecule are equivalent and give rise to a single quintet.
-
¹³C Chemical Shift Perturbations:
-
Alpha-Effect: The C1 carbon in this compound is shifted downfield to 36.6 ppm from 32.6 ppm in indan. This is a direct result of the alpha-effect of the methyl substituent, where the substitution of a hydrogen atom with a carbon atom causes a deshielding effect.
-
Beta-Effect: The adjacent C2 carbon also experiences a downfield shift (from 25.3 ppm in indan to 31.1 ppm in this compound), which is a typical beta-effect.
-
Quaternary Carbons: The quaternary carbons at the ring junction (C3a and C7a) also show distinct shifts in this compound (146.9 and 144.3 ppm) compared to the equivalent carbons in indan (144.5 ppm), reflecting the altered electronic environment.
-
Visualizing the Structure and Assignments
To provide a clear visual reference for the NMR assignments, the following diagram illustrates the structure of this compound with the IUPAC numbering scheme used in the data tables.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a standard protocol for obtaining ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved spectral lines.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID) for a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (e.g., 2-5 seconds) between scans to allow for the complete relaxation of the protons, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Set a wider spectral width to accommodate the larger chemical shift range of carbon (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to collapse the ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet. This simplifies the spectrum and enhances the signal-to-noise ratio.
-
Acquire the FID for a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Workflow Diagram:
Caption: Standard workflow for NMR-based structural elucidation.
This comprehensive guide provides the necessary experimental data and interpretive framework for understanding the ¹H and ¹³C NMR spectra of this compound. The direct comparison with indan highlights key principles of structural chemistry and spectroscopy, offering a valuable resource for researchers in the field.
References
-
Spectral Database for Organic Compounds (SDBS). ¹H NMR Spectrum of this compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (SDBS No. 1234HSP-40-198)
-
Spectral Database for Organic Compounds (SDBS). ¹³C NMR Spectrum of this compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (SDBS No. 1234CDS-01-964)
-
Spectral Database for Organic Compounds (SDBS). ¹H NMR Spectrum of Indan. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (SDBS No. 466HSP-40-782)
-
Spectral Database for Organic Compounds (SDBS). ¹³C NMR Spectrum of Indan. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (SDBS No. 466CDS-00-512)
Sources
A Comparative Guide to the GC-MS Fragmentation Pattern of 1-Methylindan
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Methylindan and the Role of GC-MS
This compound (C₁₀H₁₂) is a hydrocarbon derivative of indan, characterized by a methyl group substituted on the five-membered ring.[1] As a structural motif, the indan scaffold is present in various biologically active molecules and serves as a key building block in medicinal chemistry. Accurate and unambiguous identification of specific isomers like this compound is paramount in drug development, impurity profiling, and metabolism studies.
Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[2] In GC-MS, electron ionization (EI) is a commonly employed "hard" ionization technique that induces characteristic and reproducible fragmentation of a molecule. The resulting mass spectrum serves as a molecular fingerprint, providing rich structural information.[2] Understanding the principles that govern these fragmentation pathways is crucial for accurate spectral interpretation.
The Electron Ionization Fragmentation Pathway of this compound
Upon entering the mass spectrometer's ion source, a this compound molecule is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion of this compound has a mass-to-charge ratio (m/z) of 132.[1]
This molecular ion is energetically unstable and undergoes a series of fragmentation events to yield more stable, smaller ions. The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations. The key fragmentation steps are outlined below:
-
Formation of the Molecular Ion: C₁₀H₁₂ + e⁻ → [C₁₀H₁₂]•+ + 2e⁻ (m/z = 132)
-
Primary Fragmentation: Loss of a Methyl Radical The most favorable initial fragmentation is the cleavage of the C-C bond between the methyl group and the indan ring. This results in the loss of a methyl radical (•CH₃) and the formation of a highly stable secondary benzylic carbocation at m/z 117. This ion is the base peak in the mass spectrum, indicating its high relative abundance and stability.
[C₁₀H₁₂]•+ → [C₉H₉]⁺ + •CH₃ (m/z = 117)
-
Secondary Fragmentation: Loss of Acetylene The ion at m/z 117 can undergo further fragmentation. A common pathway for aromatic cations is the loss of a neutral acetylene molecule (C₂H₂), leading to the formation of an ion at m/z 91, which is often the tropylium ion, a highly stable aromatic cation. However, in the case of this compound, the more prominent subsequent fragmentation is the loss of a hydrogen molecule.
-
Formation of the [M-H]⁺ Ion: A less abundant but significant fragmentation pathway involves the loss of a hydrogen radical from the molecular ion, resulting in an ion at m/z 131.
-
Formation of the Ion at m/z 115: The ion at m/z 117 can lose a molecule of hydrogen (H₂) to form a more unsaturated and stable ion at m/z 115. This is a common fragmentation pattern for cyclic hydrocarbons.
[C₉H₉]⁺ → [C₉H₇]⁺ + H₂ (m/z = 115)
The proposed fragmentation pathway is visually represented in the following diagram:
Sources
A Comparative Guide to the Synthetic Routes of 1-Methylindan for Research and Development
Here is a detailed comparison guide to the synthetic routes of 1-Methylindan.
Introduction
This compound (C₁₀H₁₂) is a bicyclic hydrocarbon that serves as a crucial structural motif in medicinal chemistry and materials science.[1][2][3][4] Its rigid framework and substitution patterns make it a valuable building block for the synthesis of various biologically active compounds and functional materials. The strategic importance of this compound necessitates a thorough understanding of its synthetic pathways to enable researchers and process chemists to select the most appropriate method based on factors such as yield, scalability, cost, and environmental impact.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached from two main strategic disconnections: formation of the indan skeleton followed by methylation, or construction of the methylated indan ring system in a more direct fashion. The most common pathways involve the use of commercially available precursors and well-established chemical transformations.
Caption: High-level overview of the main synthetic routes to this compound.
Route 1: Synthesis from 1-Indanone via a Grignard Reaction and Subsequent Reduction
This classical and versatile multi-step approach utilizes the readily available starting material, 1-indanone. The synthesis proceeds through the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene (1-methylindene), and finally, reduction to the desired this compound.
Reaction Pathway
Caption: Step-wise synthesis of this compound starting from 1-indanone.
Mechanistic Insights
-
Grignard Reaction: The nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of 1-indanone. Subsequent acidic workup protonates the resulting alkoxide to yield 1-methyl-1-indanol.[5][6][7]
-
Dehydration: The tertiary alcohol is protonated by an acid catalyst, forming a good leaving group (water). The departure of water generates a tertiary carbocation, which is then deprotonated at an adjacent carbon to form the more stable, conjugated alkene, 1-methylindene.
-
Catalytic Hydrogenation: 1-Methylindene is reduced to this compound in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and hydrogen gas. The hydrogen atoms add across the double bond in a syn-fashion on the surface of the catalyst.[8][9][10][11]
Experimental Protocol
Step 1: Synthesis of 1-Methyl-1-indanol
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the flask in an ice bath.
-
Slowly add a solution of 1-indanone (1.0 eq) in anhydrous diethyl ether.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1-indanol.
Step 2: Synthesis of 1-Methylindene
-
To the crude 1-methyl-1-indanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture with stirring. The dehydration can be monitored by the collection of water in a Dean-Stark trap.
-
Upon completion, cool the reaction mixture and dilute with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude 1-methylindene by vacuum distillation.
Step 3: Synthesis of this compound
-
Dissolve 1-methylindene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by vacuum distillation.
Performance Analysis
This route is generally reliable and utilizes common laboratory reagents. The Grignard reaction is typically high-yielding. The dehydration step can sometimes lead to side products, and the choice of acid and temperature is crucial. Catalytic hydrogenation is usually very efficient, providing high yields of the final product. A major advantage is the use of a readily available and relatively inexpensive starting material, 1-indanone. The multi-step nature of the synthesis, however, can lead to a lower overall yield and increased labor.
Route 2: Direct Catalytic Hydrogenation of 1-Methylindene
For laboratories where 1-methylindene is commercially available or can be synthesized efficiently through other means, its direct hydrogenation is the most straightforward route to this compound.
Reaction Pathway
Caption: Direct conversion of 1-Methylindene to this compound.
Mechanistic Insights
The mechanism is identical to the final step of Route 1, involving the catalytic addition of hydrogen across the double bond of 1-methylindene. The choice of catalyst can influence the reaction conditions required. While Pd/C is common, other catalysts like platinum oxide (Adam's catalyst) or Raney nickel can also be employed.
Experimental Protocol
-
In a hydrogenation flask, dissolve 1-methylindene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Carefully add a catalyst, such as 10% Pd/C (typically 1-5 mol% of the substrate).
-
Connect the flask to a hydrogen source and purge the system with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (as monitored by TLC or GC-MS). For less reactive substrates, elevated pressure and temperature may be required.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by distillation if necessary.
Performance Analysis
This is a highly efficient and atom-economical, single-step synthesis with typically high yields. The main consideration is the availability and cost of the starting material, 1-methylindene. The procedure is straightforward and scalable. Safety precautions for handling hydrogen gas and pyrophoric catalysts (if Raney nickel is used) are essential.
Route 3: Intramolecular Friedel-Crafts Alkylation
This approach constructs the indan ring system through an intramolecular electrophilic aromatic substitution reaction. A suitable precursor, such as an arylalkene, is cyclized in the presence of a Lewis or Brønsted acid catalyst.
Reaction Pathway
Caption: Direct synthesis of this compound via cyclization.
Mechanistic Insights
The reaction is initiated by the protonation of the alkene double bond by the acid catalyst, which generates a secondary carbocation. This carbocation then acts as an electrophile and attacks the electron-rich aromatic ring in an intramolecular fashion. Subsequent deprotonation restores the aromaticity of the ring and yields the this compound product.
Experimental Protocol
-
To a flask containing a solution of the acid catalyst (e.g., anhydrous aluminum chloride in a non-polar solvent like dichloromethane, or a strong Brønsted acid like sulfuric acid or polyphosphoric acid), cool the mixture in an ice bath.
-
Slowly add a solution of 4-phenyl-1-butene (1.0 eq) in the same solvent.
-
After the addition, allow the reaction to stir at room temperature. The reaction progress can be monitored by GC-MS.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid (if a Lewis acid was used) or by diluting with water (if a Brønsted acid was used).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
Performance Analysis
This route offers the advantage of being a single-step conversion to the final product, which is highly atom-economical. However, the synthesis of the starting material, 4-phenyl-1-butene, needs to be considered. The reaction can sometimes be plagued by side reactions such as polymerization of the starting material or rearrangement of the carbocation intermediate, which can affect the yield and purity of the product. The choice of catalyst and reaction conditions is critical to minimize these side reactions.
Comparative Analysis
| Feature | Route 1: From 1-Indanone | Route 2: From 1-Methylindene | Route 3: Intramolecular Friedel-Crafts |
| Number of Steps | 3 | 1 | 1 |
| Overall Yield | Moderate to Good | Excellent | Moderate to Good |
| Starting Materials | 1-Indanone, Methylating agent | 1-Methylindene | Arylalkene (e.g., 4-Phenyl-1-butene) |
| Key Reagents | Grignard reagent, Acid, H₂/Pd/C | H₂, Catalyst (Pd/C, PtO₂) | Lewis or Brønsted Acid (AlCl₃, H₂SO₄) |
| Reaction Conditions | Varied (cryogenic to moderate heat) | Mild (RT, atmospheric pressure) | Often requires strong acids |
| Advantages | Readily available starting material | High yield, atom-economical, simple | Direct, atom-economical |
| Disadvantages | Multi-step, potential for side products | Availability/cost of starting material | Precursor synthesis, potential for side reactions |
| Scalability | Good | Excellent | Moderate |
| Safety/Environmental | Grignard reagent handling, H₂ gas | H₂ gas, catalyst handling | Corrosive acids, potential for waste |
Spectroscopic Validation of this compound
Confirmation of the successful synthesis of this compound is achieved through standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.10 (m, 4H, Ar-H), 3.30 (m, 1H, CH-CH₃), 2.95 (m, 1H, Ar-CH₂), 2.80 (m, 1H, Ar-CH₂), 2.25 (m, 1H, CH₂), 1.95 (m, 1H, CH₂), 1.30 (d, 3H, CH₃).[12]
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.0, 144.5, 126.5, 126.2, 124.5, 123.8, 39.5, 31.0, 30.5, 19.5.[1]
-
IR (neat, cm⁻¹): 3065, 3020, 2955, 2925, 2865, 1480, 1460, 745.
-
Mass Spectrometry (EI, 70 eV): m/z (%) 132 (M⁺, 40), 117 (100), 91 (20).[1][4]
Conclusion
The choice of a synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For rapid, high-yield synthesis when the precursor is available, Route 2 (Direct Hydrogenation of 1-Methylindene) is the superior choice. Its simplicity and efficiency make it ideal for both lab-scale and larger-scale production.
-
When starting from more basic and inexpensive materials, Route 1 (From 1-Indanone) offers a reliable and well-established pathway. While it involves multiple steps, the starting materials are readily accessible.
-
Route 3 (Intramolecular Friedel-Crafts Alkylation) presents an elegant and atom-economical approach, but may require more optimization to control side reactions and is dependent on the synthesis of a suitable precursor.
By carefully considering these factors, researchers can select the most effective and efficient method for obtaining this compound for their scientific endeavors.
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A Comparative Guide to the Reactivity of 1-Methylindan and Indane for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides an in-depth technical comparison of the reactivity of 1-methylindan and its parent compound, indane. By examining the electronic and steric influences of the C1-methyl group, we will dissect the anticipated differences in their behavior under common synthetic transformations, including benzylic oxidation, free-radical halogenation, and electrophilic aromatic substitution. This analysis is grounded in established chemical principles and supported by data from related experimental studies.
Theoretical Framework: The Influence of the C1-Methyl Group
The primary distinction between this compound and indane lies in the substitution at the C1 position. Indane possesses two secondary benzylic protons at C1, whereas this compound has a single tertiary benzylic proton. This seemingly minor structural change has profound implications for the molecule's reactivity, primarily through electronic and steric effects.
Electronic Effects
The methyl group is a well-established electron-donating group through two primary mechanisms:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp³-hybridized carbon of the indane ring, pushes electron density through the sigma bond network. This enriches the electron density of the benzylic carbon.
-
Hyperconjugation: The sigma bonds of the C-H bonds in the methyl group can overlap with the adjacent p-orbital of a developing radical or carbocation at the benzylic position. This delocalization of electron density provides significant stabilization to reactive intermediates.[1][2]
The increased electron density and the ability to stabilize intermediates make the tertiary benzylic C-H bond in this compound generally more reactive towards reactions that proceed through radical or carbocationic pathways.
Steric Effects
The presence of the methyl group at the C1 position introduces steric hindrance.[3] This bulkiness can impede the approach of reagents, potentially slowing down reactions or influencing the stereochemical outcome. In reactions involving nucleophilic attack or the approach of a bulky reagent, the steric hindrance of the methyl group can be a significant factor.[4]
Comparative Reactivity in Key Transformations
Benzylic Oxidation
Benzylic oxidation is a common transformation for the synthesis of ketones. The reaction typically proceeds via the abstraction of a benzylic hydrogen atom.
Hypothetical Comparative Experiment:
Both this compound and indane are subjected to oxidation with a common oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Expected Outcome:
This compound is expected to undergo oxidation at a faster rate than indane. The tertiary benzylic C-H bond in this compound is weaker and leads to a more stable tertiary benzylic radical or carbocation intermediate due to the electronic effects of the methyl group.[5] The oxidation of indane to 1-indanone is a well-established procedure.[5][6]
Data Presentation:
| Compound | Benzylic Position | Expected Major Product | Relative Rate of Oxidation |
| Indane | Secondary (C1) | 1-Indanone | Slower |
| This compound | Tertiary (C1) | 1-Methyl-1-indanol | Faster |
Note: Further oxidation of 1-methyl-1-indanol to a ketone is not possible without breaking a C-C bond.
Diagram of Structural Differences and Electronic Effects:
Caption: Structural comparison of Indane and this compound.
Free-Radical Halogenation
Free-radical halogenation, typically with N-bromosuccinimide (NBS) under light or with a radical initiator, is highly selective for the weakest C-H bond, which is usually the one that forms the most stable radical.
Experimental Protocol: Free-Radical Bromination
-
Preparation: In separate round-bottom flasks, dissolve equimolar amounts of this compound and indane in a suitable solvent (e.g., carbon tetrachloride).
-
Reagent Addition: To each flask, add one equivalent of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction: Irradiate the reaction mixtures with a UV lamp or heat to reflux.
-
Monitoring: Monitor the progress of the reactions by TLC or GC-MS.
-
Work-up and Analysis: After completion, quench the reactions, extract the products, and analyze the product distribution by NMR and GC-MS.
Expected Outcome:
This compound will react significantly faster than indane. The reaction will selectively occur at the C1 position in both molecules. The tertiary benzylic radical formed from this compound is substantially more stable than the secondary benzylic radical from indane due to hyperconjugation with the methyl group.[3][7] Bromination of indanone derivatives has been reported to occur in the cyclopentanone ring.[8][9]
Data Presentation:
| Compound | Position of Halogenation | Expected Major Product | Relative Rate of Bromination |
| Indane | C1 (Secondary) | 1-Bromoindane | Slower |
| This compound | C1 (Tertiary) | 1-Bromo-1-methylindan | Faster |
Diagram of Experimental Workflow:
Caption: Workflow for comparative free-radical bromination.
Electrophilic Aromatic Substitution (Nitration)
Electrophilic aromatic substitution on the benzene ring of indane and this compound is directed by the activating alkyl substituent.
Hypothetical Comparative Experiment:
Both substrates are treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
Expected Outcome:
The alkyl frame of both indane and this compound is an ortho-, para-directing group. However, the position of substitution will be influenced by steric hindrance.
-
Indane: The primary sites of nitration are expected to be the 4- and 6-positions (ortho and para to the fused ring system). The 4-position is generally favored due to less steric hindrance compared to the 5-position (meta).
-
This compound: The presence of the methyl group at the C1 position will sterically hinder the approach of the electrophile to the 4-position. Consequently, a higher proportion of the 6-nitro isomer is expected compared to the nitration of indane. The overall rate of nitration for this compound might be slightly faster due to the increased electron-donating nature of the 1-methyl-substituted alkyl group.
Data Presentation:
| Compound | Major Nitro Isomer(s) | Expected Product Ratio (Ortho:Para) |
| Indane | 4-Nitroindane and 6-Nitroindane | Higher proportion of 4-nitro |
| This compound | 4-Nitro-1-methylindan and 6-Nitro-1-methylindan | Higher proportion of 6-nitro |
Diagram of Regioselectivity:
Caption: Predicted regioselectivity in the nitration of indane vs. This compound.
Conclusion for the Research Professional
The introduction of a methyl group at the C1 position of the indane scaffold significantly alters its reactivity profile. For reactions proceeding through benzylic radical or carbocation intermediates, such as oxidation and free-radical halogenation, this compound is demonstrably more reactive due to the electronic stabilization afforded by the methyl group. Conversely, in electrophilic aromatic substitution, the steric bulk of the C1-methyl group plays a dominant role in directing the regiochemical outcome, favoring substitution at the less hindered para-position.
These predictable yet profound differences in reactivity underscore the importance of careful substrate design in synthetic and medicinal chemistry. By understanding the interplay of electronic and steric effects, researchers can better anticipate reaction outcomes and strategically modify scaffolds like indane to achieve desired synthetic transformations and biological activities.
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Menezes, J.C.J.M.D.S. (2017). Arylidene Indanone Scaffold: Medicinal Chemistry and Structure–Activity Relationship View. RSC Adv., 7, 9357–9372. [Link]
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Van Hoomissen, D. J., & Vyas, S. (2017). Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. The Journal of Organic Chemistry, 82(11), 5731–5742. [Link]
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Khan Academy. (n.d.). Hyperconjugation in a benzyl cation. [Link]
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Jasouri, R. A. S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
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TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33, 479-486. [Link]
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Scribd. (n.d.). SN1, SN2, E1, E2 Reactions Guide. [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
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Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. [Link]
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Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
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University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
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Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
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ResearchGate. (n.d.). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. [Link]
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The Indane Scaffold in Catalysis: A Comparative Guide to 1-Methylindan-Derived Ligands
In the pursuit of more efficient and selective chemical transformations, the design of the ligand scaffold is of paramount importance. The choice of ligand dictates the steric and electronic environment of the metallic center, thereby influencing the catalytic activity, stability, and selectivity of the catalyst. While privileged ligand scaffolds abound, researchers continuously explore novel structural motifs to address specific catalytic challenges. The rigid, bicyclic framework of 1-methylindan has emerged as a promising platform for the development of high-performance phosphine and diamine ligands. This guide provides a comprehensive comparison of the performance of this compound-derived ligands against other established alternatives in key catalytic transformations, supported by experimental data.
The Indane Advantage: Structural Rigidity and Tunability
The indane backbone offers a unique combination of structural rigidity and synthetic accessibility. This rigidity helps to maintain a well-defined coordination sphere around the metal center, which can lead to enhanced stereocontrol in asymmetric catalysis. Furthermore, the indane core can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties of the resulting ligands. This guide will focus on two prominent classes of ligands derived from the indane framework: phosphines for cross-coupling reactions and chiral diamines for asymmetric hydrogenation.
Indenyl-Derived Phosphine Ligands in Cross-Coupling Reactions
Bulky and electron-rich phosphine ligands are crucial for high-performance palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Ligands derived from the indenyl scaffold, a close relative of the indane framework, have demonstrated exceptional activity in these transformations, particularly in the coupling of challenging, sterically hindered substrates.[1][2]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The performance of an indenyl-derived phosphine ligand is compared below with commercially available, state-of-the-art biarylphosphine ligands in the coupling of a sterically hindered aryl chloride.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aryl-indenylphosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| DavePhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 16 | 92 |
Note: The data presented is compiled from various literature sources and reaction conditions may vary. Direct comparison should be made with caution.[2][3][4]
The 2-aryl-indenylphosphine ligand demonstrates comparable, and in some cases superior, activity to the well-established Buchwald ligands, achieving a high yield in a significantly shorter reaction time.[3] This high reactivity can be attributed to the steric bulk and electron-donating properties of the indenyl scaffold, which facilitate the key steps of the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
Biological activity of 1-Methylindan derivatives compared to parent compound
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of 1-methylindan derivatives against their parent compound. This document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern their efficacy as monoamine oxidase (MAO) inhibitors and dopamine transporter (DAT) inhibitors, crucial targets in neuropharmacology.
Introduction: The Rationale for Derivatizing this compound
The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] this compound, a simple derivative of indan, serves as a foundational structure for the development of potent and selective neuromodulatory agents. The rationale for its derivatization lies in the principles of medicinal chemistry, where subtle structural modifications can profoundly impact a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. By systematically adding functional groups to the this compound core, researchers can fine-tune its interaction with biological targets, leading to the discovery of novel therapeutic agents for neurodegenerative and psychiatric disorders.[1][2]
Monoamine Oxidase (MAO) Inhibition: A Key Target for Neuroprotection
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] Inhibition of MAO-B is a particularly important strategy in the treatment of Parkinson's disease, as it increases the synaptic concentration of dopamine. The 1-aminoindan moiety, a common feature in many derivatives, is a well-established pharmacophore for MAO-B inhibition.[3]
Comparative Analysis of MAO-B Inhibitory Activity
| Compound/Derivative | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B vs MAO-A | Source(s) |
| Parent Compound | |||||
| This compound | MAO-B | Not Reported | Not Reported | Not Reported | |
| Aminoindan Derivatives | |||||
| 2-Aminoindan (2-AI) | MAO-B | - | - | - | |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | MAO-B | - | - | - | |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | MAO-B | - | - | - | |
| Chalcone Analogs | |||||
| Compound 1 | MAO-B | 0.123 | - | High | [4] |
| Compound 16 | MAO-A | - | 0.047 | - | [4] |
| Compound 16 | MAO-B | - | 0.020 | High | [4] |
| Oxygenated Chalcone Derivatives | |||||
| Compound 6 | MAO-B | 0.0021 | - | - | [5] |
| Thiosemicarbazone Derivatives | |||||
| Compound 2b | MAO-B | 0.042 | 0.035 | - | [6] |
| Compound 2h | MAO-B | 0.056 | 0.046 | - | [6] |
| Pyridazinone Derivatives | |||||
| Compound TR2 | MAO-B | 0.27 | 0.230 | 84.96 | [7] |
| Compound TR16 | MAO-B | 0.17 | 0.149 | >235.29 | [7] |
Note: A hyphen (-) indicates that the data was not reported in the cited source.
Structure-Activity Relationship (SAR) for MAO Inhibition
The data reveals a clear SAR for MAO-B inhibition by this compound derivatives. The presence of an amino group, as seen in the 2-aminoindan series, is a critical determinant of activity. Further substitutions on the aromatic ring, such as methoxy and methylenedioxy groups, modulate the potency and selectivity towards MAO-B, as well as interactions with other monoamine transporters. The high potency of chalcone and pyridazinone derivatives highlights the importance of specific side chains in interacting with the active site of the MAO-B enzyme.[4][5][7] For instance, para-substitution on the benzyloxy phenyl ring of certain derivatives leads to more potent MAO-B inhibition compared to meta-substitution.[2]
Signaling Pathway for Monoamine Oxidase
The following diagram illustrates the role of MAO-B in the degradation of dopamine and the impact of MAO-B inhibitors.
Dopamine Transporter (DAT) Inhibition: Modulating Synaptic Dopamine Levels
The dopamine transporter (DAT) is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.[8] Inhibition of DAT leads to an increase in the extracellular concentration and duration of action of dopamine. This mechanism is central to the effects of many psychostimulants and is a target for the treatment of conditions like ADHD.
Comparative Analysis of DAT Inhibitory Activity
The following table presents the DAT inhibitory activity of various indan and related derivatives. As with MAO-B, direct comparative data for this compound is scarce, with research focusing on more potent analogs.
| Compound/Derivative | Target | IC50 (µM) | Ki (nM) | Source(s) |
| Parent Compound | ||||
| This compound | DAT | Not Reported | Not Reported | |
| Aminoindan Derivatives | ||||
| 2-Aminoindan (2-AI) | DAT | - | - | |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | DAT | - | - | |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | DAT | - | - | |
| Methylphenidate Derivatives | ||||
| dl-threo-methylphenidate | DAT | - | - | [9] |
| p-bromo-dl-threo-methylphenidate | DAT | - | Increased affinity vs parent | [9] |
| GBR Series | ||||
| GBR 12909 | DAT | - | 1 | [10] |
| MPTP Analogs | ||||
| N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | DAT | 2 | - | [11] |
Note: A hyphen (-) indicates that the data was not reported in the cited source.
Structure-Activity Relationship (SAR) for DAT Inhibition
The SAR for DAT inhibition by indan derivatives reveals that the 2-aminoindan scaffold is a key pharmacophore. Substitutions on the aromatic ring significantly influence the potency and selectivity for DAT versus other monoamine transporters like the norepinephrine transporter (NET) and the serotonin transporter (SERT). For instance, 2-AI is a selective substrate for NET and DAT, while ring substitutions can increase potency at SERT while reducing it at DAT and NET. The high affinity of compounds like GBR 12909 underscores the potential for developing highly selective DAT inhibitors based on related structural frameworks.[10]
Signaling Pathway of the Dopaminergic Synapse
The diagram below illustrates the key components of the dopaminergic synapse and the mechanism of DAT inhibition.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to determine the biological activities discussed in this guide.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and standard laboratory procedures.[12][13][14][15]
Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
MAO Substrate (e.g., Kynuramine or Tyramine)
-
Developer (containing Horseradish Peroxidase and a fluorescent probe like Amplex Red)
-
Positive Control Inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in MAO Assay Buffer to achieve a range of concentrations.
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a substrate/developer working solution containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted test compound solutions to the wells of the 96-well plate.
-
Include wells for a positive control inhibitor and a vehicle control (DMSO in assay buffer).
-
Add 50 µL of the MAO enzyme solution (either MAO-A or MAO-B) to each well.
-
-
Incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 100 µL of the substrate/developer working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Dopamine Transporter (DAT) Uptake Assay (Radiometric)
This protocol is based on established methods for assessing DAT function in cell lines.[16][17][18][19]
Objective: To determine the IC50 value of a test compound for the inhibition of dopamine uptake via DAT.
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Dopamine (radiolabeled dopamine)
-
Non-radiolabeled dopamine (for determining non-specific uptake)
-
Positive control inhibitor (e.g., GBR 12909 or cocaine)
-
Test compound (this compound derivative)
-
96-well cell culture plates
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Plate the hDAT-expressing HEK-293 cells in a 96-well plate and grow to confluence.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
-
Pre-incubation:
-
Add the test compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Include wells for total uptake (vehicle control), non-specific uptake (with a high concentration of non-radiolabeled dopamine), and positive control.
-
-
Uptake Initiation:
-
Add [³H]-Dopamine to each well to initiate the uptake reaction.
-
-
Incubation:
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The derivatization of the this compound scaffold has proven to be a fruitful strategy for the discovery of potent and selective inhibitors of MAO-B and DAT. The structure-activity relationships discussed in this guide highlight the critical role of specific functional groups and their positions on the indan ring system in determining the pharmacological activity of these compounds. While significant progress has been made, further research is warranted to fully elucidate the therapeutic potential of this compound derivatives. Future studies should focus on obtaining comprehensive in vivo data, including pharmacokinetic and pharmacodynamic profiles, to translate the promising in vitro activities into clinically viable drug candidates for the treatment of neurodegenerative and psychiatric disorders.
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Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). PubMed. [Link]
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2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Methylindan by HPLC
Introduction: The Analytical Imperative for 1-Methylindan Purity
This compound is a deceptively simple aromatic hydrocarbon. As a derivative of indan, it serves as a valuable building block in medicinal chemistry and a component in specialized materials. In the context of drug development, where even trace impurities can have significant biological effects or derail a synthetic pathway, the unambiguous confirmation of its purity is not a procedural formality—it is the foundation of reliable research.[1] Undetected contaminants, such as isomers, starting materials, or by-products, can compromise experimental reproducibility, yield, and, most critically, safety.
This guide moves beyond a simple recitation of steps. It provides an in-depth, logical framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound. We will explore the causality behind our instrumental and chemical choices, grounding our protocol in the principles of chromatographic science and the rigorous standards of international regulatory guidelines.[2][3] Our goal is to establish a self-validating system that provides unequivocal confidence in the analytical result.
Pillar 1: Strategic Method Development for a Non-Polar Analyte
The molecular structure of this compound—a non-polar indane core with a methyl group—dictates our analytical strategy.[4] The objective is to create a chromatographic environment where this compound is well-retained and separated from potential impurities that may have slightly different polarities or structural conformations. Reversed-Phase HPLC is the unequivocal choice for this application, as it separates molecules based on hydrophobicity.[5][6]
The Causality Behind Column Selection
The column is the heart of the separation.[7] For a non-polar compound like this compound, the stationary phase must facilitate strong hydrophobic interactions. Our evaluation compares three common reversed-phase chemistries.
-
C18 (Octadecylsilane): This is the industry workhorse and our primary candidate.[5] The long C18 alkyl chains offer the highest degree of hydrophobicity, ensuring strong retention for non-polar analytes like this compound. This strong retention is crucial for moving the analyte peak away from the void volume, providing ample chromatographic space to resolve any faster-eluting, more polar impurities.
-
C8 (Octylsilane): A moderately hydrophobic phase. While it could be used, it offers less retention than C18, which might be a disadvantage if critical impurities are structurally very similar to the main compound, requiring longer interaction times with the stationary phase for effective separation.[8]
-
Phenyl-Hexyl: This phase provides an alternative separation mechanism ("orthogonal selectivity").[9] In addition to hydrophobic interactions, it facilitates pi-pi interactions with the aromatic ring of this compound and related impurities. This can be exceptionally useful for separating aromatic isomers that are difficult to resolve on a standard C18 column.[10]
Comparative Column Performance Data
To illustrate the selection process, we present experimental data comparing the resolution of this compound from a hypothetical closely-related impurity (e.g., 2-Methylindan) on two different columns under identical mobile phase conditions.
| Parameter | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Retention Time (this compound) | 12.5 min | 11.2 min |
| Retention Time (Impurity) | 13.1 min | 12.5 min |
| Resolution (Rs) | 2.1 | 3.8 |
| Tailing Factor (Tf) | 1.1 | 1.0 |
| Theoretical Plates (N) | 15,200 | 16,500 |
Analysis: While the C18 column provides an acceptable resolution (Rs > 2.0), the Phenyl-Hexyl column demonstrates superior performance with a significantly higher resolution factor. This indicates that the alternative selectivity from pi-pi interactions is highly effective for this class of compounds. Therefore, the Phenyl-Hexyl column is selected for the final validated method.
Mobile Phase and Detector Optimization
-
Mobile Phase: For non-polar compounds, a simple mobile phase of water and an organic solvent is effective.[11] We will use HPLC-grade water as Mobile Phase A and Acetonitrile (ACN) as Mobile Phase B. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.[12] A gradient elution, starting with a higher water content and gradually increasing the ACN concentration, is optimal for separating compounds with a range of polarities and ensuring that any highly retained, non-polar "late eluters" are effectively washed from the column.[13][14]
-
Detector Selection - The Power of Photodiode Array (PDA): A simple single-wavelength UV detector is insufficient for purity validation. We will employ a Photodiode Array (PDA) or Diode Array Detector (DAD).[15] This detector captures the entire UV-Vis spectrum (e.g., 190-400 nm) at every point in the chromatogram.[16] This capability is the cornerstone of trustworthy peak purity analysis, allowing us to spectrally interrogate a peak to confirm its homogeneity.[17][18] If the spectra taken from the upslope, apex, and downslope of the this compound peak are identical, we can be confident the peak represents a single component.[19]
Pillar 2: The Validated HPLC Method - A Step-by-Step Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by pharmacopeial guidelines like USP <621>.[20][21] These checks ensure the chromatographic system is performing adequately before any sample analysis begins.
Method Development & Validation Workflow
Caption: Workflow for HPLC method development and validation.
Final Chromatographic Conditions
| Parameter | Setting | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Standard, reliable HPLC system. |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Provides superior resolution for aromatic isomers. |
| Mobile Phase A | HPLC-Grade Water | Polar component. |
| Mobile Phase B | Acetonitrile (ACN) | Organic component for elution.[12] |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | Ensures separation of polar impurities and elution of non-polar components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Minimizes potential for peak distortion from solvent effects. |
| Detector | PDA/DAD | Wavelength: 210 nm for quantitation, 190-400 nm for spectral acquisition. |
Experimental Protocol
-
Reagent Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
-
Standard Preparation:
-
Reference Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
-
Sample Preparation:
-
Synthesized Sample (100 µg/mL): Accurately weigh ~10 mg of the synthesized this compound batch into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no system peaks are present.
-
Make five replicate injections of the Working Standard (100 µg/mL).
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%. The tailing factor for the this compound peak must be ≤ 2.0.[22]
-
-
Analysis Sequence:
-
Inject the diluent (blank).
-
Inject the Working Standard.
-
Inject the Synthesized Sample in duplicate.
-
Inject the Working Standard again to bracket the samples.
-
-
Data Analysis:
-
Purity Calculation (% Area): Calculate the purity of the synthesized batch by dividing the peak area of this compound by the total area of all peaks in the chromatogram (excluding solvent front and blank peaks) and multiplying by 100.
-
Peak Purity Assessment: For the this compound peak in the sample chromatogram, use the PDA software to compare the UV spectra at the peak start, apex, and end. A purity match factor >990 (instrument-dependent) typically indicates a spectrally pure peak.[17]
-
Pillar 3: Method Validation - Building a Trustworthy System
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] We will follow the internationally recognized ICH Q2(R1) guidelines.[2][23]
Validation Parameter Logic
Caption: Logical contribution of validation parameters.
Summary of Validation Results
| Validation Parameter | Test Method | Acceptance Criteria | Result |
| Specificity | Analyze blank, sample, and spiked sample. Assess peak purity via PDA. | No interference at the retention time of this compound. Peak purity index > 990. Resolution > 2 from closest peak. | Pass |
| Linearity | Analyze 5 concentrations across 50-150% of the working concentration. | Correlation Coefficient (R²) ≥ 0.999 | Pass (R² = 0.9996) |
| Accuracy | Spike a known amount of reference standard into the sample matrix at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | Pass (99.5% - 101.2%) |
| Precision (Repeatability) | 6 replicate analyses of the same sample. | %RSD ≤ 2.0% | Pass (%RSD = 0.8%) |
| Precision (Intermediate) | Repeat analysis on a different day with a different analyst. | %RSD ≤ 3.0% | Pass (%RSD = 1.3%) |
| Limit of Quantitation (LOQ) | Determine concentration where Signal-to-Noise ratio is ~10. | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | Vary flow rate (±0.1 mL/min) and column temp (±2°C). | System suitability passes; purity result does not change significantly. | Pass |
Conclusion
This guide has detailed a comprehensive, science-driven approach to validating the purity of synthesized this compound. By systematically selecting the optimal column and mobile phase, employing a PDA detector for spectral confirmation, and rigorously validating the final method against ICH guidelines, we establish a procedure that is not only accurate and precise but also fundamentally trustworthy. This level of analytical rigor is indispensable for any researcher, scientist, or drug development professional, ensuring that the material quality is unequivocally defined, thereby safeguarding the integrity of all subsequent research and development activities.
References
-
Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis Source: Pharmaguideline URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Diode Array Detector HPLC | DAD Source: SCION Instruments URL: [Link]
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Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
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Title: Peak Purity Algorithms using Diode Array Detectors Source: LCGC International URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection Source: Labcompare URL: [Link]
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Title: UV vs Diode-Array (PDA) Detectors for (U)HPLC Source: Shimadzu Scientific Instruments URL: [Link]
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Title: 5 Main Types of HPLC Columns Explained Source: Torontech URL: [Link]
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Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL: [Link]
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Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: ResearchGate URL: [Link]
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Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]
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Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]
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Title: HPLC SEPARATION GUIDE Source: Separation Methods Technologies Inc. URL: [Link]
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Title: Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application Source: Agilent URL: [Link]
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Title: 1H-Indene, 2,3-dihydro-1-methyl- - Substance Details Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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A Comparative Guide to 1-Methylindan and Tetralin as Hydrogen-Donor Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic chemistry, particularly in processes requiring hydrogen transfer, the choice of a hydrogen-donor solvent is critical to reaction efficiency, product distribution, and overall process viability. Tetralin (1,2,3,4-tetrahydronaphthalene) is a well-established and extensively studied hydrogen-donor solvent, prized for its performance in applications ranging from coal liquefaction to heavy oil upgrading. Its isomer, 1-Methylindan, often emerges as a significant product from the thermal rearrangement of Tetralin under reaction conditions. This guide provides a detailed comparative analysis of these two C10H12 isomers, synthesizing available experimental data and theoretical principles to inform solvent selection. While direct comparative performance data for this compound as a primary solvent is less prevalent, this document extrapolates its potential efficacy based on its chemical structure and its observed behavior as a key intermediate in Tetralin-based systems.
Introduction: The Role of Hydrogen-Donor Solvents
Hydrogen-donor solvents are crucial reagents in a variety of chemical transformations, including direct coal liquefaction, heavy oil upgrading, and certain fine chemical syntheses.[1] These solvents transfer hydrogen atoms to thermally generated free radicals, stabilizing them and preventing undesirable polymerization or char formation.[2] An effective hydrogen-donor solvent must readily donate hydrogen under reaction conditions and, ideally, be regenerable. Tetralin has long been a benchmark in this field due to the lability of the hydrogen atoms on its saturated ring.[3]
Physicochemical Properties: A Head-to-Head Comparison
Both this compound and Tetralin are colorless liquids with the same molecular formula (C10H12) and molecular weight.[4] However, their structural differences—a five-membered ring fused to a benzene ring for this compound versus a six-membered ring for Tetralin—lead to variations in their physical properties.
| Property | This compound | Tetralin | Source(s) |
| Molecular Formula | C10H12 | C10H12 | [4] |
| Molecular Weight | 132.20 g/mol | 132.20 g/mol | [4] |
| Boiling Point | ~191-204 °C | ~207 °C | [5][6] |
| Melting Point | -13.8 to -30 °C | ~ -35 °C | [5][6] |
| Density | ~0.933-0.938 g/cm³ | ~0.970 g/cm³ | [5][6] |
| Appearance | Colorless to pale yellow liquid/oil | Colorless viscous liquid | [5][6] |
| Solubility in Water | Low / Insoluble | Insoluble | [5][6] |
Mechanism of Hydrogen Donation: A Tale of Two Rings
The efficacy of a hydrogen-donor solvent is intrinsically linked to the ease with which it can release hydrogen atoms, a process governed by the stability of the resulting radical intermediate.
-
Tetralin: As a hydrogen donor, Tetralin is dehydrogenated to naphthalene.[3] The hydrogen atoms at the benzylic positions (C1 and C4) are particularly susceptible to abstraction due to the resonance stabilization of the resulting tetralyl radical. This process is a cornerstone of its application in stabilizing radical intermediates in processes like coal liquefaction.[1]
-
This compound: While less studied as a primary donor, the structure of this compound suggests a similar mechanism. The hydrogen atom at the C1 position is benzylic and tertiary, which would imply a relatively stable radical upon abstraction. The dehydrogenated product would be 1-methylindene. The five-membered ring structure may influence the bond dissociation energies and the overall kinetics of hydrogen transfer compared to the six-membered ring of Tetralin.
Diagram: Hydrogen Donation Pathways
Caption: Generalized hydrogen donation pathways for Tetralin and this compound.
Comparative Performance Analysis: Insights from Experimental Data
Direct comparative studies initiated with both solvents are scarce. However, extensive research on Tetralin provides a solid foundation for understanding its performance and, by extension, inferring the role of its isomer, this compound.
Application in High-Temperature Processes (Coal Liquefaction & Heavy Oil Upgrading)
In direct coal liquefaction, Tetralin is a benchmark solvent.[6] Experimental data shows that under typical liquefaction conditions (e.g., 380-420°C), Tetralin undergoes significant transformation.[5][6]
A key observation is the isomerization of Tetralin to this compound. At 420°C, in the absence of coal, the liquid product from Tetralin decomposition can contain up to 20.80% this compound, alongside naphthalene (15.05%) and unreacted Tetralin (47.26%).[6] When coal is introduced, the consumption of Tetralin increases dramatically, with its primary transformation being dehydrogenation to naphthalene to stabilize coal-derived radicals.[5][6]
Table: Product Distribution from Tetralin Reactions
| Condition | Temperature (°C) | Tetralin (%) | Naphthalene (%) | This compound (%) | Source |
| Pure Tetralin + H2 | 380 | 65.28 | 13.71 | 12.48 | [6] |
| Pure Tetralin + H2 | 420 | 47.26 | 15.05 | 20.80 | [6] |
| Tetralin + Coal + H2 | 380 | 26.42 | 58.67 | 6.43 | [5] |
| Tetralin + Coal + H2 | 420 | 14.86 | 65.96 | 9.28 | [5] |
These data suggest two critical points:
-
Dehydrogenation is Dominant: In the presence of a hydrogen acceptor (coal), Tetralin's primary role is to donate hydrogen, forming naphthalene.
-
Isomerization is Significant: The formation of this compound is a notable side reaction, especially at higher temperatures. This indicates that under these process conditions, any initial charge of Tetralin will exist in equilibrium with a significant fraction of this compound.
From a mechanistic standpoint, the formation of this compound from Tetralin likely proceeds through a ring-contraction mechanism favored in supercritical or liquid environments.[7] This implies that the five-membered ring structure of this compound is thermodynamically accessible from the six-membered ring of Tetralin at elevated temperatures.
While we lack data on the performance of pure this compound as a starting solvent, its persistent presence as a major product suggests it is relatively stable under these conditions. Its lower concentration in the presence of coal compared to pure Tetralin pyrolysis suggests it may also act as a hydrogen donor, albeit its relative efficacy compared to Tetralin is not yet quantified in the literature.
Experimental Protocol: Evaluating Solvent Performance
To conduct a direct comparative study, a standardized experimental setup is required. The following protocol outlines a method for assessing the hydrogen-donating capability of a solvent using a model compound.
Objective: To quantify and compare the hydrogen-donating performance of this compound and Tetralin by measuring the conversion of a model hydrogen acceptor.
Materials:
-
High-pressure batch reactor (e.g., Parr reactor) with stirring and temperature control.
-
This compound (≥97% purity)
-
Tetralin (≥97% purity)
-
Naphthalene (as a model hydrogen acceptor)
-
Inert gas (Nitrogen or Argon)
-
Analytical Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Reactor Loading: In a typical experiment, charge the reactor with a precise amount of the hydrogen acceptor (e.g., 2g of naphthalene) and the solvent to be tested (e.g., 20g of this compound or Tetralin).
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., Nitrogen) to remove oxygen. Pressurize to a set initial pressure (e.g., 2 MPa).
-
Heating and Reaction: Begin stirring and heat the reactor to the desired reaction temperature (e.g., 400°C). Maintain the temperature for a set reaction time (e.g., 60 minutes).
-
Cooling and Depressurization: After the reaction time, rapidly cool the reactor to room temperature. Carefully vent the reactor and collect any gaseous products for analysis if desired.
-
Product Recovery: Open the reactor and collect the liquid product.
-
Analysis: Analyze the liquid product using GC-MS to quantify the concentrations of the remaining hydrogen acceptor (naphthalene), the hydrogenated product (Tetralin), the solvent, and any solvent-derived byproducts (e.g., 1-methylindene from this compound, or naphthalene and this compound from Tetralin).
-
Comparison: Calculate the conversion of the hydrogen acceptor for each solvent. The solvent yielding a higher conversion of naphthalene to Tetralin is considered the more effective hydrogen donor under the tested conditions.
Diagram: Experimental Workflow
Caption: Workflow for comparative evaluation of hydrogen-donor solvents.
Discussion and Field Insights
-
Tetralin as the Proven Standard: For applications requiring a robust and well-characterized hydrogen donor, Tetralin remains the industry standard. Its performance, reaction pathways, and byproducts are extensively documented, providing a high degree of predictability.
-
This compound as an Inevitable Intermediate: The key insight for any researcher using Tetralin at high temperatures (>380°C) is that the reaction medium is not pure Tetralin but a mixture of Tetralin, naphthalene, and this compound.[5][6] Process models and kinetic studies should account for the presence and potential reactivity of this compound.
-
Which is the Better Donor? A Mechanistic Hypothesis: The primary hydrogen donation from Tetralin occurs at the benzylic C-H bonds of a six-membered ring. In this compound, the donatable hydrogen is at a benzylic position in a five-membered ring. The stability of the resulting radical is paramount. While the tertiary benzylic radical from this compound is expected to be stable, the ring strain in the five-membered ring could influence the activation energy for hydrogen abstraction. Without direct experimental kinetic data, it is difficult to definitively state which is more reactive. However, the fact that this compound is a major product of Tetralin pyrolysis suggests it may be more thermodynamically stable than Tetralin under these conditions, which could imply a lower propensity to donate hydrogen compared to Tetralin.
Conclusion
Tetralin is a highly effective and well-understood hydrogen-donor solvent, primarily functioning through dehydrogenation to naphthalene. This compound is a structurally similar isomer that is a significant product of Tetralin's thermal rearrangement at temperatures common in liquefaction and upgrading processes. While direct evidence for this compound's performance as a primary hydrogen-donor solvent is limited, its formation and relative stability within Tetralin-based systems suggest it is a key component of the reaction milieu.
For professionals in the field, the practical takeaway is that high-temperature processes utilizing Tetralin are, in fact, operating with a co-solvent system of Tetralin and this compound. Future research should focus on isolating the hydrogen-donating capacity of this compound to fully deconvolute the contributions of each isomer and potentially unlock more efficient hydrogen transfer processes.
References
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). Frontiers in Chemistry. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). National Center for Biotechnology Information (PMC). [Link]
-
Fuels Combustion Research: Supercritical Fuel Pyrolysis. (2000). Defense Technical Information Center. [Link]
-
Tetralin – Knowledge and References. Taylor & Francis. [Link]
-
Effect of tetralin, decalin and naphthalene as hydrogen donors in the upgrading of heavy oils. (2012). ResearchGate. [Link]
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a model for the hydrogen donor kinetics of tetralin with coal at 400 degree c. (1984). Purdue e-Pubs. [Link]
-
Reaction Engineering of Direct Coal Liquefaction. (2009). MDPI. [Link]
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This compound. PubChem. [Link]
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Tetralin. PubChem. [Link]
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Hydrogen-donor solvent. (2026). Grokipedia. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylindan
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 1-Methylindan (CAS 767-58-8), a component found in certain fuels and used as a synthetic intermediate, requires meticulous handling not only during experimentation but also through its final disposition.[1] This guide provides a procedural framework grounded in established safety protocols and environmental regulations to ensure the responsible management of this compound waste streams within a laboratory setting.
Core Principle: Waste Characterization and Hazard Identification
Proper disposal begins with a thorough understanding of the substance's properties and associated hazards. This compound is an aromatic hydrocarbon with characteristics that dictate its handling and disposal pathway.[2] Mischaracterization can lead to improper segregation, creating significant safety risks and regulatory non-compliance.
The primary hazards associated with this compound are its flammability and its potential environmental impact.[3] Its physical and chemical properties are critical determinants for its classification as a hazardous waste.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 767-58-8 | [4] |
| Molecular Formula | C₁₀H₁₂ | [4] |
| Molecular Weight | 132.20 g/mol | [4] |
| Appearance | Clear, colorless oil | [1][3] |
| Boiling Point | 193.4°C at 760 mmHg | [3] |
| Flash Point | 61.3°C | [3] |
| Density | 0.954 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | |
The flash point of 61.3°C classifies this compound as a flammable liquid. This characteristic is a cornerstone of its hazardous waste profile and mandates that it be handled under regulations governing flammable materials, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Furthermore, safety data explicitly warns that discharge into the environment, including sewer systems, must be avoided.[3]
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Before handling waste containers, ensuring personal and environmental safety is paramount. The causality is simple: to manage chemical waste safely, you must first prevent exposure.
Engineering Controls: All handling of this compound, including waste consolidation, should occur within a well-ventilated area, preferably inside a certified chemical fume hood.[3] This prevents the accumulation of vapors, mitigating inhalation and fire risks.
Required PPE Ensemble:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3][7] A face shield should be used in situations with a higher potential for splashing.[7][8]
-
Hand Protection: Use chemical-impermeable gloves.[3] Nitrile gloves are suitable for incidental contact, but for direct handling or prolonged tasks, consult the glove manufacturer's specifications for resistance to aromatic hydrocarbons. Gloves must be inspected before use and disposed of properly after handling waste.
-
Body Protection: Wear fire/flame-resistant laboratory coats or coveralls.[3] Ensure clothing provides full coverage.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill cleanup, a full-face respirator with appropriate cartridges must be used in accordance with a comprehensive respiratory protection program (e.g., OSHA 29 CFR 1910.134).[3][8]
Step-by-Step Disposal Protocol: From Bench to Final Disposition
This protocol follows the "cradle-to-grave" principle for hazardous waste management established by RCRA.[6][9] Each step is designed to create a self-validating system of safety and compliance.
Step 1: Waste Collection and Segregation
The fundamental rule of chemical waste management is to never mix incompatible waste streams.[2][10] Mixing this compound, a non-halogenated organic solvent, with other waste categories (e.g., halogenated solvents, acids, bases, oxidizers) can cause dangerous reactions and significantly complicate and increase the cost of disposal.
-
Action: Designate a specific, compatible waste container solely for this compound and related non-halogenated organic waste.
-
Causality: This prevents unforeseen chemical reactions and ensures the waste stream is correctly profiled for the disposal facility.
-
Container Specifications: Use a sturdy, leak-proof container made of a material compatible with aromatic hydrocarbons (e.g., the original container, or a designated high-density polyethylene (HDPE) or glass container).[11][12] The container must have a secure, tight-fitting screw cap.[12]
Step 2: Labeling and Accumulation
Proper labeling is a critical regulatory requirement and a vital communication tool for safety. An unlabeled container is an unknown and dangerous variable in a laboratory.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream, with percentages.[10]
-
The associated hazards (e.g., "Flammable").
-
The date the container was first used (accumulation start date).
-
The name of the responsible researcher or lab group.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area must be at or near the point of generation. Keep the container closed at all times except when adding waste.[11] Store it away from ignition sources, heat, and direct sunlight, and in secondary containment to control potential leaks.[10][13]
Step 3: Arranging for Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste directly. This must be handled by trained professionals.
-
Action: Once the waste container is full (do not exceed 75-90% capacity to allow for vapor expansion), submit a waste collection request to your institution's Environmental Health & Safety (EHS) office or equivalent department.[2][11]
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste according to federal, state, and local regulations, ensuring it reaches a licensed treatment, storage, and disposal facility (TSDF).
Step 4: Final Disposal Method
The approved and environmentally sound method for disposing of this compound is through high-temperature incineration.
-
Mechanism: The material is sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[3]
-
Causality: This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water. Flue gas scrubbing removes any potentially harmful byproducts from the exhaust stream before they are released into the atmosphere. Discharging this chemical to sewer systems is strictly prohibited as it can disrupt wastewater treatment processes and contaminate waterways.[3]
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
-
Action: To render a this compound container non-hazardous, it must be triple-rinsed.[3][10]
-
Rinse the container three times with a suitable solvent (e.g., acetone).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste along with the this compound waste stream.[10] Subsequent rinsates may also need to be collected, depending on institutional policy.
-
After rinsing and air-drying, obliterate or deface the original labels.[10]
-
The decontaminated container can then be disposed of in the regular trash or recycled.[3]
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your institution's emergency line.
-
Control Ignition Sources: Immediately remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For small spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the liquid. Use non-sparking tools for cleanup.[3]
-
Collection: Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
-
This compound | C10H12 | CID 13023 . PubChem - National Institutes of Health. URL: [Link]
-
This compound (CAS 767-58-8) Properties . Chemcasts. URL: [Link]
-
Resource Conservation and Recovery Act (RCRA) . South Carolina Department of Environmental Services. URL: [Link]
-
Resource Conservation and Recovery Act - RCRA . California Department of Toxic Substances Control. URL: [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. URL: [Link]
-
Resource Conservation and Recovery Act . Wikipedia. URL: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. URL: [Link]
-
Summary of the Resource Conservation and Recovery Act . U.S. Environmental Protection Agency. URL: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. URL: [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. (2019-06-12). URL: [Link]
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This compound . LookChem. URL: [Link]
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Personal Protective Equipment (PPE) . CHEMM. URL: [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency. URL: [Link]
-
Essential Chemical PPE . Trimaco. (2023-09-08). URL: [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. URL: [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. (2022-12-07). URL: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. URL: [Link]
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Hazardous Waste Disposal Guide . Northwestern University. (2023-02-27). URL: [Link]
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Cas 767-58-8,this compound . LookChem. URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylindan
This guide provides an in-depth, procedural framework for the safe handling of 1-Methylindan in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for experimental success, but for our personal safety. This document moves beyond a simple checklist, delving into the causality behind each personal protective equipment (PPE) recommendation. The protocols described herein are designed as a self-validating system, grounded in authoritative safety data and best practices for chemical hygiene.
Hazard Assessment: The "Why" Behind the Protective Barrier
Understanding the rationale for PPE begins with a thorough hazard assessment of this compound. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) provide critical directives. The primary risks associated with this compound are exposure through inhalation, skin contact, and eye contact.[1] Therefore, our protective strategy must establish a robust barrier against these entry routes.
The core principle is to always handle this compound in a well-ventilated area , with a certified chemical fume hood being the standard engineering control.[1] PPE serves as the essential final barrier and is not a substitute for proper engineering controls.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not static; it must be adapted to the specifics of the procedure, considering the quantity of material, the potential for aerosolization or splashing, and the operational environment.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and vapors. The level of protection must match the potential for exposure.
-
Minimum Requirement (Low-Volume Transfers): For handling small quantities (<10 mL) inside a chemical fume hood, tightly fitting safety goggles with side-shields are mandatory. These should conform to established standards such as EN 166 (EU) or be NIOSH-approved (US).[1]
-
Elevated Risk (Splashing Potential): During procedures with a higher risk of splashing—such as large-volume transfers, heating, or vigorous mixing—protection must be escalated. In these situations, wear chemical splash goggles in combination with a full-face shield.[2] This dual-layer approach protects against direct splashes and minimizes exposure to the entire face.[3]
Skin and Body Protection
Preventing skin contact is crucial, as many organic compounds can be absorbed dermally or cause irritation.
-
Gloves: Standard nitrile gloves are a common first choice for handling non-aqueous organic liquids. However, it is critical to verify chemical compatibility with the glove manufacturer's specifications. The selected gloves must satisfy standards like EU Directive 89/686/EEC and EN 374.[1] Always inspect gloves for any signs of degradation or puncture before use.[4] For prolonged tasks or in case of a spill, double-gloving provides an additional layer of safety.
-
Laboratory Coat and Apron: A flame-resistant lab coat should be worn at all times to protect against incidental contact and small splashes. For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is required to provide an impervious barrier.[1]
Respiratory Protection
Engineering controls like fume hoods are the primary defense against inhaling vapors.[1] However, in specific scenarios, respiratory protection is non-negotiable.
-
When is it necessary? Respiratory protection is required when engineering controls are insufficient or absent, during a large spill, or when there is a potential to generate aerosols or mists that cannot be contained.[2]
-
What type? In such events, a NIOSH-approved air-purifying respirator (APR) fitted with organic vapor cartridges is the minimum requirement.[5] All personnel requiring the use of a respirator must be properly fit-tested and trained in accordance with their institution's respiratory protection program and OSHA standards (29 CFR 1910.134).[2]
Operational and Disposal Plans
A safe protocol extends beyond handling to include the entire lifecycle of the chemical in the lab, from preparation to disposal.
Summary of PPE for Common Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing/Transfer in a Fume Hood | Safety Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not Required |
| High-Volume Transfer or Reaction with Splash Potential | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not Required (in fume hood) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Impervious Coveralls | NIOSH-Approved Respirator with Organic Vapor Cartridges |
Experimental Protocol: Transfer of this compound (25 mL)
This protocol outlines the step-by-step process, integrating the necessary PPE at each stage.
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
PPE Donning:
-
Put on a flame-resistant lab coat.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves.
-
Put on chemical splash goggles.
-
-
Procedure within Fume Hood:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Place absorbent, plastic-backed pads on the work surface.
-
Carefully open the container of this compound.
-
Perform the transfer of the 25 mL of material.
-
Securely close all containers.
-
-
Decontamination and Doffing:
-
Wipe down the exterior of the containers before removing them from the hood.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Remove the lab coat and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Chemical Waste: All this compound waste must be collected in a clearly labeled, sealed container. It should be disposed of through a licensed chemical destruction facility or via controlled incineration.[1] Do not discharge this compound or its containers into the sewer system. [1]
-
Contaminated PPE: All disposable PPE that has come into contact with this compound (gloves, absorbent pads, etc.) must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Visualized PPE Selection Workflow
To aid in the rapid assessment of required PPE, the following decision tree illustrates the logical flow from task definition to the selection of the appropriate protective gear.
Caption: PPE selection decision tree for handling this compound.
By integrating this risk-based approach and adhering to these procedural guidelines, you can significantly enhance the safety and integrity of your laboratory operations when working with this compound.
References
-
This compound | C10H12 | CID 13023 . PubChem - NIH. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
This compound . LookChem. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? . Quora. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
